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  • Product: 4-Amino-3-fluoro-2-methylphenol
  • CAS: 1020173-27-6

Core Science & Biosynthesis

Foundational

4-Amino-3-fluoro-2-methylphenol: A Critical Fluorinated Scaffold in Kinase Inhibitor Design and Pharmaceutical Synthesis

Executive Summary In the landscape of modern medicinal chemistry, the strategic placement of fluorine atoms on aromatic rings is a cornerstone of rational drug design. 4-Amino-3-fluoro-2-methylphenol (CAS: 1020173-27-6)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic placement of fluorine atoms on aromatic rings is a cornerstone of rational drug design. 4-Amino-3-fluoro-2-methylphenol (CAS: 1020173-27-6) represents a highly specialized, ambident nucleophilic building block. Its unique substitution pattern—featuring a phenol, a methyl group, a fluorine atom, and an aniline moiety in sequence—creates an electronic environment that is highly prized for synthesizing advanced active pharmaceutical ingredients (APIs) .

This technical whitepaper explores the structural dynamics, mechanistic reactivity, and field-proven experimental workflows of 4-Amino-3-fluoro-2-methylphenol, specifically focusing on its role as a critical intermediate in the development of targeted kinase inhibitors for oncology.

Physicochemical Properties & Structural Dynamics

To effectively utilize 4-Amino-3-fluoro-2-methylphenol in complex synthesis, one must understand its baseline quantitative properties. The table below summarizes its core physicochemical data .

PropertyValue / Specification
IUPAC Name 4-Amino-3-fluoro-2-methylphenol
CAS Registry Number 1020173-27-6
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol
SMILES String OC1=CC=C(N)C(F)=C1C
Appearance Solid (Off-white to light brown powder)
Storage Conditions Room temperature, light-proof, inert gas atmosphere
Primary Utility Precursor for fluorinated APIs, azo dyes, and kinase inhibitors
The "Fluorine Effect" and Mechanistic Causality

The true value of this compound lies in the inductive effect (-I) of the fluorine atom at the C3 position.

  • Effect on the Amine (C4): Because the highly electronegative fluorine is ortho to the primary amine, it strongly withdraws electron density from the nitrogen. This significantly lowers the nucleophilicity and basicity of the aniline group.

  • Effect on the Phenol (C1): The fluorine is meta to the phenol group. While the inductive withdrawal is weaker here due to distance, it still serves to lower the pKa of the hydroxyl group, making it more acidic than a standard phenol.

Causality in Synthesis: This electronic dichotomy creates a highly chemoselective scaffold. When exposed to a mild base, the phenol is easily deprotonated to form a highly reactive phenoxide anion, while the adjacent amine remains unreactive. This allows for regioselective O-alkylation or O-arylation without the need for cumbersome protecting group chemistry.

Reactivity Core 4-Amino-3-fluoro-2-methylphenol CAS: 1020173-27-6 Phenol Phenol Group (-OH) Enhanced Acidity via F-Inductive Effect Core->Phenol Site 1 Amine Aniline Group (-NH2) Reduced Nucleophilicity Core->Amine Site 2 Base Mild Base (K2CO3) Selective Deprotonation Phenol->Base + Base NoRxn No Unwanted N-Arylation (Chemoselective) Amine->NoRxn Under same conditions SNAr SNAr Reaction O-Arylation (High Yield) Base->SNAr + Heteroaryl Chloride

Fig 1: Chemoselective reactivity map of 4-Amino-3-fluoro-2-methylphenol driven by fluorine's inductive effect.

Applications in Targeted Therapeutics

4-Amino-3-fluoro-2-methylphenol is predominantly utilized in the synthesis of amino-substituted heteroaryls , which act as potent kinase inhibitors.

  • EGFR Inhibitors: Dysregulation of the Epidermal Growth Factor Receptor (EGFR) is a hallmark of non-small cell lung cancer (NSCLC) and glioblastoma. Patent US12037346B2 details the use of this compound as a nucleophile to attack 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine, forming an ether linkage that serves as the core backbone for next-generation EGFR mutant inhibitors .

  • Multi-Kinase Modulation: In the treatment of myeloproliferative diseases, this fluorinated phenol is coupled with 2,4-dichloropyridine to generate scaffolds capable of modulating c-Abl, c-Kit, VEGFR, and PDGFR kinase activity . The fluorine atom enhances the metabolic stability of the final drug, preventing rapid cytochrome P450-mediated degradation.

Experimental Protocol: Regioselective SNAr Coupling

To ensure scientific integrity and reproducibility, the following protocol outlines the Nucleophilic Aromatic Substitution (SNAr) workflow for coupling 4-Amino-3-fluoro-2-methylphenol with a heteroaryl chloride. This method is designed as a self-validating system : the inherent electronic deactivation of the amine acts as an internal control against over-alkylation, ensuring high regioselectivity.

Reagents Required
  • 4-Amino-3-fluoro-2-methylphenol (0.65 mmol)

  • Heteroaryl Chloride (e.g., 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine) (0.78 mmol, 1.2 eq)

  • Potassium Carbonate (K₂CO₃) (1.96 mmol, 3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) (4 mL)

  • Ethyl Acetate (EtOAc) and Silica Gel (for purification)

Step-by-Step Methodology
  • Solvation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-fluoro-2-methylphenol (92 mg, 0.65 mmol) and the heteroaryl chloride (120 mg, 0.78 mmol). Dissolve the mixture in 4 mL of anhydrous NMP.

    • Causality: NMP is a polar aprotic solvent. It effectively solvates the potassium cations during the next step, leaving the phenoxide anion "naked" and highly reactive for the SNAr attack.

  • Deprotonation: Add anhydrous K₂CO₃ (270 mg, 1.96 mmol) to the stirred solution.

    • Causality: K₂CO₃ is a mild base. It is strong enough to quantitatively deprotonate the acidic phenol (forming the nucleophilic phenoxide) but too weak to deprotonate the amine, ensuring strict chemoselectivity. The excess base also buffers the HCl byproduct generated during the reaction.

  • Thermal Activation: Heat the resulting suspension to 120°C and stir continuously under an inert atmosphere (N₂ or Argon) for 4 to 12 hours, monitoring via LC-MS.

    • Causality: The SNAr reaction requires thermal energy to overcome the activation barrier of forming the negatively charged Meisenheimer complex intermediate on the pyrimidine ring.

  • Workup & Isolation: Once complete, cool the reaction to room temperature. Concentrate the mixture in vacuo to remove the bulk of the NMP. Dissolve the crude residue in 200 mL of Ethyl Acetate.

  • Self-Validating Purification: Filter the EtOAc solution through a short pad of silica gel, washing forward with additional EtOAc. Concentrate the filtrate to yield the pure O-linked heteroaryl amine.

    • Causality: This filtration step inherently validates the purity of the organic product. The highly polar NMP residues and inorganic salts (KCl, unreacted K₂CO₃) are permanently retained on the silica stationary phase, preventing downstream contamination.

Workflow S1 Step 1: Solvation Dissolve in NMP S2 Step 2: Deprotonation Add K2CO3 (3 eq) S1->S2 S3 Step 3: SNAr Coupling Heat to 120°C S2->S3 S4 Step 4: Purification Silica Gel Filtration S3->S4

Fig 2: Standardized self-validating workflow for regioselective SNAr coupling.

References

  • Andrews, K. L., et al. (2024). Amino-substituted heteroaryls for treating cancers with EGFR mutations. US Patent 12037346B2. Google Patents.
  • Novartis AG. (2008). Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases. WO Patent 2008046003A2. Google Patents.
  • MySkinRecipes. 4-Amino-3-fluoro-2-methylphenol Product Description & Chemical Specifications. Retrieved from:[Link]

Exploratory

4-Amino-3-fluoro-2-methylphenol: Physicochemical Profiling and Synthetic Methodologies in Kinase Inhibitor Development

As the complexity of targeted therapeutics increases, the selection of highly functionalized, low-molecular-weight building blocks becomes paramount. 4-Amino-3-fluoro-2-methylphenol has emerged as a critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

As the complexity of targeted therapeutics increases, the selection of highly functionalized, low-molecular-weight building blocks becomes paramount. 4-Amino-3-fluoro-2-methylphenol has emerged as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors targeting mutant EGFR and IRE1α pathways.

This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and field-proven experimental workflows, designed specifically for drug development professionals and synthetic chemists.

Physicochemical Specifications & Molecular Weight Profiling

In rational drug design, adhering to Lipinski’s Rule of Five requires strict management of a molecule's total mass. With a precise molecular weight of 141.14 g/mol , the free base of 4-Amino-3-fluoro-2-methylphenol is highly atom-economical. It consumes only ~28% of the ideal 500 g/mol "budget" for an orally bioavailable drug, leaving ample structural space for elaborating the rest of the pharmacophore.

Commercially, this compound is available in two primary forms. Understanding the causality behind choosing one over the other is critical for optimizing synthetic yields and shelf-life.

Table 1: Comparative Profiling of 4-Amino-3-fluoro-2-methylphenol Forms

ParameterFree BaseHydrochloride Salt
CAS Number 1020173-27-62173996-84-2
Molecular Formula C 7​ H 8​ FNOC 7​ H 9​ ClFNO
Molecular Weight 141.14 g/mol 177.61 g/mol
SMILES Cc1c(F)c(N)ccc1OCc1c(F)c(N)ccc1O.Cl
Storage Conditions Inert atmosphere, dark, RTInert atmosphere, dark, RT

Data aggregated from[1] and [2].

Expert Insight (Causality of Selection): Electron-rich aminophenols are notoriously prone to premature oxidation in ambient air. While the free base (MW: 141.14) is directly ready for coupling, the hydrochloride salt (MW: 177.61) protonates the amine, significantly reducing the electron density of the aromatic ring and preventing oxidative degradation during long-term storage. However, utilizing the HCl salt requires the addition of at least one extra equivalent of base during the subsequent coupling step to liberate the nucleophile.

Structural Rationale in Target-Oriented Synthesis

Every functional group on the 4-amino-3-fluoro-2-methylphenol scaffold serves a distinct mechanistic purpose in both the chemical synthesis and the final biological target engagement:

  • The Phenolic Hydroxyl (-OH): Acts as the primary oxygen nucleophile for Nucleophilic Aromatic Substitution (S N​ Ar) reactions, forming the critical diaryl ether linkages found in many kinase inhibitors.

  • The Amine (-NH 2​ ): Serves as a secondary handle, typically reserved for downstream amide coupling or urea formation after the ether linkage is established.

  • The Fluorine (-F): Inductively lowers the pK a​ of the adjacent phenolic hydroxyl, facilitating easier deprotonation and accelerating the S N​ Ar reaction. Biologically, it blocks metabolic oxidation (e.g., by CYP450 enzymes) at that specific position, improving the drug's half-life.

  • The Methyl Group (-CH 3​ ): Provides essential steric bulk. Once the diaryl ether is formed, this methyl group forces the molecule into a non-planar, "twisted" conformation. This specific geometry is often required to optimally occupy the deep hydrophobic pockets of kinase active sites, such as those in mutant EGFR [3].

Experimental Workflow: S N​ Ar Coupling Protocol

The most common application of 4-amino-3-fluoro-2-methylphenol is its coupling with heteroaryl halides (e.g., chloropyrimidines) to synthesize phenoxy-pyridyl-pyrimidine scaffolds [4].

Step-by-Step Methodology
  • Reagent Preparation: To a rigorously dried reaction vial, add 4-amino-3-fluoro-2-methylphenol (1.0 equivalent, 141 mg, 1.0 mmol) and the target electrophile, such as 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine (1.2 equivalents).

  • Base Catalysis: Add Cesium Carbonate (Cs 2​ CO 3​ ) (2.5 equivalents, 811 mg).

    • Causality: While Potassium Carbonate (K 2​ CO 3​ ) can be used, Cs 2​ CO 3​ is vastly superior here. The large ionic radius of the cesium cation results in a highly dissociated, "naked" phenoxide ion, drastically accelerating the S N​ Ar reaction compared to sodium or potassium bases.

  • Solvent & Heating: Suspend the mixture in anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) (3.3 mL). Cap the vial under nitrogen and heat to 120 °C – 130 °C for 16 hours.

    • Causality: Polar aprotic solvents like DMSO stabilize the highly polarized transition state of the S N​ Ar reaction without solvating the nucleophilic oxygen too tightly, which would otherwise hinder its attack on the electrophile.

  • Workup: Cool the mixture to room temperature. Triturate the crude intermediate by slowly adding water, which precipitates the product. Filter, solubilize the solid in Dichloromethane (DCM), extract with brine to remove residual DMSO, dry over MgSO 4​ , and concentrate under vacuum.

Self-Validating System (Analytical Tracking)

To ensure this protocol is self-validating, researchers must establish an In-Process Control (IPC) feedback loop.

  • LC-MS Tracking: Take 10 µL aliquots of the reaction mixture at 4-hour intervals, quenching them in 1 mL of acetonitrile. The disappearance of the 142.1 m/z peak ([M+H] + of the free base) and the emergence of the product mass confirm successful coupling.

  • 19 F NMR Orthogonal Validation: The fluorine signal will undergo a distinct upfield shift once the adjacent hydroxyl group is converted to an ether linkage, providing unambiguous proof of O-arylation over unwanted N-arylation.

Workflow Visualization

SNAr_Workflow SM1 Nucleophile 4-Amino-3-fluoro-2-methylphenol (MW: 141.14 g/mol) Base Deprotonation Cs2CO3 or K2CO3 in NMP/DMSO SM1->Base SM2 Electrophile Chloropyrimidine Derivative SM2->Base Coupling S_NAr Coupling 120°C - 130°C, 16h Base->Coupling Phenoxide Formation Workup Aqueous Workup & Extraction DCM / Brine Coupling->Workup Reaction Completion Product Diaryl Ether Intermediate (Kinase Inhibitor Precursor) Workup->Product Purification

Fig 1: S_NAr workflow for synthesizing kinase inhibitor intermediates via phenoxide coupling.

References
  • Google Patents. "WO2020056089A1 - Phenoxy-pyridyl-pyrimidine compounds and methods of use". WIPO (PCT).
  • Google Patents.

Sources

Foundational

4-Amino-3-fluoro-2-methylphenol IUPAC name

In-Depth Technical Guide: 4-Amino-3-fluoro-2-methylphenol in Advanced Drug Discovery Executive Summary 4-Amino-3-fluoro-2-methylphenol is a highly specialized, multi-substituted aromatic building block crucial to the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 4-Amino-3-fluoro-2-methylphenol in Advanced Drug Discovery

Executive Summary

4-Amino-3-fluoro-2-methylphenol is a highly specialized, multi-substituted aromatic building block crucial to the synthesis of next-generation targeted therapeutics. Primarily utilized as a precursor for small-molecule kinase inhibitors, this compound forms the core structural motif in drugs targeting mutant Epidermal Growth Factor Receptor (EGFR) and Receptor Tyrosine Kinases (RTKs) such as KIT and PDGFRα[1][2]. This whitepaper provides a comprehensive analysis of its nomenclature, physicochemical properties, synthetic pathways, and self-validating experimental protocols for its application in pharmaceutical development.

Chemical Nomenclature & Structural Elucidation

The IUPAC name 4-amino-3-fluoro-2-methylphenol is derived through strict adherence to organic nomenclature hierarchy[3]:

  • Principal Functional Group: The hydroxyl group (-OH) holds the highest priority among the substituents present (over amine, halogen, and alkyl groups), establishing the parent structure as phenol .

  • Numbering System: The ring carbon bonded to the hydroxyl group is designated as C1. To assign the lowest possible locants to the remaining substituents, the ring is numbered towards the methyl group, resulting in positions 2, 3, and 4. (Numbering in the opposite direction would yield 4, 5, and 6, which is a higher locant set).

  • Alphabetization: The substituents are listed alphabetically as prefixes: a mino, f luoro, and m ethyl.

  • Final Assembly: Combining these elements yields 4-amino-3-fluoro-2-methylphenol.

Physicochemical Profiling

Accurate characterization of 4-amino-3-fluoro-2-methylphenol is critical for ensuring batch-to-batch reproducibility in active pharmaceutical ingredient (API) manufacturing.

Table 1: Physicochemical Specifications

PropertyValue
IUPAC Name 4-Amino-3-fluoro-2-methylphenol[3]
CAS Registry Number 1020173-27-6
Molecular Formula C7H8FNO[4]
Molar Mass 141.14 g/mol [4]
SMILES String Oc1c(C)c(F)c(N)cc1[4]
Storage Conditions Keep in dark place, inert atmosphere, room temperature[4]
Typical Purity ≥ 95% (HPLC/LC-MS validated)[3]

Synthetic Methodology

The preparation of 4-amino-3-fluoro-2-methylphenol, as referenced in foundational patents like , requires precise control over electrophilic aromatic substitution[5][6]. The standard industrial route involves the nitration of 3-fluoro-2-methylphenol followed by catalytic reduction.

Synthesis A 3-Fluoro-2-methylphenol (Starting Material) B Nitration (HNO3 / H2SO4) A->B C 4-Nitro-3-fluoro-2-methylphenol (Intermediate) B->C D Reduction (Pd/C, H2) C->D E 4-Amino-3-fluoro-2-methylphenol (Target) D->E

Fig 1: Synthetic workflow for 4-Amino-3-fluoro-2-methylphenol via nitration and reduction.

Expertise & Experience (Causality):

  • Regioselectivity in Nitration: The strongly activating -OH group directs the incoming nitro electrophile to the ortho and para positions. Because the ortho position (C6) and para position (C4) are available, steric hindrance from the adjacent methyl and fluoro groups heavily favors nitration at the C4 position, yielding the desired 4-nitro intermediate.

  • Reduction Dynamics: Catalytic hydrogenation using Palladium on Carbon (Pd/C) cleanly reduces the nitro group to an amine without causing unwanted defluorination, provided that hydrogen pressure and reaction times are strictly monitored.

Application in Oncology & Kinase Inhibition

In drug development, 4-amino-3-fluoro-2-methylphenol is a privileged scaffold. It is utilized to synthesize "switch control inhibitors" (such as Ripretinib derivatives) that bind to the regulatory switch pocket of kinases like KIT and PDGFRα[1]. Furthermore, it acts as a key intermediate in generating amino-substituted heteroaryls that target EGFR mutations prevalent in non-small cell lung cancer (NSCLC)[2][5].

Pathway Ligand Growth Factors (EGF/SCF) Receptor RTKs (EGFR / KIT) Ligand->Receptor Binds & Activates Downstream PI3K/AKT & MAPK Pathways Receptor->Downstream Phosphorylation Inhibitor Derivative API (Switch Control Inhibitor) Inhibitor->Receptor Blocks Kinase Domain Proliferation Tumor Cell Proliferation Downstream->Proliferation Promotes Survival

Fig 2: Mechanism of action for derivative APIs targeting RTK signaling pathways.

Self-Validating Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

To integrate 4-amino-3-fluoro-2-methylphenol into a kinase inhibitor framework, it is frequently coupled with halogenated heterocycles (e.g., 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine) via an SNAr reaction[5][7].

Causality & Expert Insights:

  • Solvent Selection (NMP): N-Methyl-2-pyrrolidone (NMP) is selected for its high boiling point and polar aprotic nature. It effectively solvates the base and stabilizes the polar Meisenheimer complex transition state inherent to SNAr reactions[5].

  • Base Selection (K2CO3): A mild inorganic base like K2CO3 is utilized to neutralize the HCl byproduct[5]. Stronger bases (e.g., NaH) could prematurely deprotonate the phenol, leading to competitive O-arylation. K2CO3 provides a kinetic preference for the desired N-arylation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vessel under an inert nitrogen atmosphere, dissolve 4-amino-3-fluoro-2-methylphenol (0.65 mmol) and the electrophile (e.g., 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine, 0.78 mmol) in anhydrous NMP (4.0 mL)[5].

  • Base Addition: Add anhydrous K2CO3 (1.96 mmol, ~3.0 eq) in one continuous portion[5]. Validation checkpoint: Ensure the suspension is vigorously stirred; poor mass transfer will stall the reaction.

  • Thermal Activation: Heat the reaction mixture to 120 °C and maintain stirring for 2 hours[5].

  • In-Process Monitoring: Analyze the reaction progress via LC-MS. Validation checkpoint: The complete disappearance of the starting phenol mass (m/z 142[M+H]+) and the emergence of the coupled product mass confirm quantitative conversion[7].

  • Quenching: Cool the mixture to room temperature. Dilute with saturated aqueous NH4Cl (20 mL) to quench unreacted base and buffer the solution, preventing product degradation[7].

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers extensively with brine to remove residual NMP. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo before final purification via flash column chromatography.

References

  • Title: US Patent 12037346B2 - Amino-substituted heteroaryls for treating cancers with EGFR mutations Source: Google Patents URL
  • Title: WO2010051373 - Cyclopropane Amides and Analogs Exhibiting Anti-Cancer and Anti-Proliferative Activities Source: WIPO / Google Patents URL
  • Title: Ripretinib | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

Sources

Exploratory

Synthesis and Application of 4-Amino-3-fluoro-2-methylphenol in Advanced Drug Design: A Technical Whitepaper

Executive Summary The evolution of targeted therapies, particularly in the oncology space, has driven the demand for highly functionalized, sterically constrained building blocks. Among these, 4-Amino-3-fluoro-2-methylph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of targeted therapies, particularly in the oncology space, has driven the demand for highly functionalized, sterically constrained building blocks. Among these, 4-Amino-3-fluoro-2-methylphenol (CAS: 1020173-27-6) has emerged as a privileged intermediate. It serves as the foundational scaffold for numerous active pharmaceutical ingredients (APIs), including switch-control kinase inhibitors like Ripretinib (DCC-2618)[1] and novel EGFR/IRE1α modulators[2]. This whitepaper details the mechanistic rationale behind its structural design, the optimized synthetic route for its preparation, and its downstream application in nucleophilic aromatic substitution (SNAr) workflows.

Structural Rationale and Physicochemical Profile

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is selected in medicinal chemistry, rather than just how to synthesize it. Every functional group on this benzene ring serves a distinct mechanistic purpose:

  • The Conformational Lock (C2-Methyl): The methyl group at the ortho position relative to the hydroxyl group introduces significant steric bulk. When the phenol oxygen is coupled to a heteroaryl ring, this methyl group restricts the rotation of the resulting diaryl ether bond. This locks the molecule into a bioactive conformation required to bind the "switch pocket" of kinases like KIT and PDGFRα[1].

  • The Metabolic Shield and pKa Modulator (C3-Fluoro): Fluorine substitution serves a dual purpose. Inductively, it lowers the pKa of the adjacent C4-amino group, rendering it less nucleophilic. This is a critical feature that ensures chemoselectivity during downstream SNAr O-alkylation reactions[3]. Furthermore, the strong C-F bond blocks oxidative metabolism (e.g., by CYP450 enzymes) at that position, improving the pharmacokinetic half-life of the final drug[4].

  • The Bifunctional Anchors (C1-Hydroxyl & C4-Amino): The para-relationship between the hydroxyl and amino groups allows the molecule to act as a linear linker. The hydroxyl group serves as the nucleophile for ether formation, while the amino group acts as a hydrogen-bond donor in the kinase hinge region or as a handle for further functionalization (e.g., urea or amide formation)[5].

Table 1: Physicochemical and Structural Profile
PropertySpecification / Detail
Chemical Name 4-Amino-3-fluoro-2-methylphenol
CAS Number 1020173-27-6[6]
Molecular Formula C7H8FNO[7]
Molecular Weight 141.14 g/mol [7]
Appearance Off-white to light brown solid
Storage Conditions Room temperature, light-proof, inert gas atmosphere[4]

Strategic Synthesis Workflow

The synthesis of 4-amino-3-fluoro-2-methylphenol is elegantly achieved in a two-step sequence starting from commercially available 3-fluoro-2-methylphenol. This route relies on the predictable directing effects of the aromatic substituents to achieve high regioselectivity.

SynthesisRoute SM 3-Fluoro-2-methylphenol (Starting Material) INT 4-Nitro-3-fluoro-2-methylphenol (Intermediate) SM->INT Nitration HNO3 / AcOH Regioselective (para) API 4-Amino-3-fluoro-2-methylphenol (Target Scaffold) INT->API Reduction H2, Pd/C Chemoselective

Fig 1: Two-step synthesis of 4-amino-3-fluoro-2-methylphenol via regioselective nitration.

Protocol 1: Regioselective Nitration

Causality: The starting material, 3-fluoro-2-methylphenol, possesses a highly activated aromatic ring due to the electron-donating hydroxyl group. The hydroxyl group directs electrophilic aromatic substitution to the ortho and para positions. Since the C2 ortho position is blocked by the methyl group, and the C6 ortho position is less favored due to steric and electronic factors, nitration occurs almost exclusively at the C4 para position. The use of mild nitrating conditions prevents oxidative degradation of the electron-rich phenol.

Step-by-Step Methodology:

  • Reactor Preparation: Equip a jacketed glass reactor with a mechanical stirrer, internal temperature probe, and an addition funnel.

  • Dissolution: Charge the reactor with 3-fluoro-2-methylphenol (1.0 equivalent) and glacial acetic acid (approx. 5-10 volumes). Stir to achieve a homogeneous solution.

  • Cooling: Circulate coolant to lower the internal temperature to 0–5 °C.

  • Electrophilic Addition: Slowly add 65% aqueous nitric acid (1.05 equivalents) dropwise via the addition funnel. Maintain the internal temperature below 10 °C to prevent runaway exotherms and di-nitration.

  • Aging: Once addition is complete, remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • In-Process Control (Self-Validation): Sample the mixture for LCMS analysis. The reaction is complete when the starting material peak is consumed, and a new mass corresponding to [M-H]- = 170 m/z (4-nitro-3-fluoro-2-methylphenol) is observed.

  • Isolation: Quench the reaction by pouring it into vigorously stirred ice water (3 volumes relative to acetic acid). The product will precipitate as a yellow-orange solid.

  • Filtration & Drying: Filter the solid under vacuum, wash extensively with cold water to remove residual acetic acid, and dry in a vacuum oven at 45 °C to constant weight.

Protocol 2: Chemoselective Reduction

Causality: The conversion of the nitro intermediate to the target amine must be achieved without triggering hydrodefluorination (cleavage of the C-F bond). Catalytic hydrogenation using Palladium on Carbon (Pd/C) under mild hydrogen pressure (1 atm) is highly effective. The mild conditions ensure the fluorine atom remains intact while quantitatively reducing the nitro group.

Step-by-Step Methodology:

  • Setup: Transfer the dried 4-nitro-3-fluoro-2-methylphenol (1.0 equivalent) into a hydrogenation vessel equipped with a hydrogen balloon.

  • Solvation: Dissolve the intermediate in anhydrous methanol or ethanol (10 volumes).

  • Catalyst Addition: Carefully add 10% Pd/C (5% w/w relative to the starting material) under a blanket of inert nitrogen gas to prevent ignition of the solvent vapors.

  • Hydrogenation: Evacuate the vessel and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere at 1 atm.

  • Reaction: Stir vigorously at room temperature (20–25 °C) for 3–4 hours.

  • In-Process Control (Self-Validation): Monitor hydrogen uptake. The reaction is self-validating when hydrogen consumption ceases. Confirm completion via LCMS; the nitro peak (170 m/z) should disappear, replaced by the amine peak [M+H]+ = 142 m/z.

  • Workup: Purge the vessel with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the filter cake with additional methanol.

  • Concentration: Concentrate the filtrate in vacuo to afford 4-amino-3-fluoro-2-methylphenol as an off-white to light brown solid[6]. Store under an inert atmosphere to prevent air oxidation of the electron-rich aminophenol[7].

Downstream Application: SNAr Coupling in Drug Development

The primary utility of 4-amino-3-fluoro-2-methylphenol is its participation in Nucleophilic Aromatic Substitution (SNAr) reactions to construct diaryl ether linkages, a hallmark of many modern kinase inhibitors[8].

Causality in Chemoselectivity: When reacting this bifunctional molecule with a heteroaryl chloride (e.g., 2,4-dichloropyridine or 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine), one must ensure that the oxygen (O-alkylation) reacts preferentially over the nitrogen (N-alkylation). The addition of a strong base (like KOtBu or K2CO3) deprotonates the phenol (pKa ~9-10) to form a highly nucleophilic phenoxide anion. Meanwhile, the amine remains protonated and its nucleophilicity is further dampened by the electron-withdrawing inductive effect of the adjacent C3-fluorine. This electronic differentiation guarantees near-perfect chemoselectivity[9].

SNArCoupling N1 4-Amino-3-fluoro-2-methylphenol COND Base: KOtBu or K2CO3 Solvent: DMAc or NMP Temp: 100-120°C N1->COND N2 Heteroaryl Chloride (e.g., 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine) N2->COND PROD Diaryl Ether Intermediate (Kinase Inhibitor Scaffold) COND->PROD SNAr O-Alkylation (Chemoselective over N-alkylation)

Fig 2: Chemoselective SNAr coupling to form diaryl ether kinase inhibitor scaffolds.

Protocol 3: Chemoselective SNAr Coupling

Step-by-Step Methodology:

  • Reagent Charging: In a dry, nitrogen-flushed reactor, combine 4-amino-3-fluoro-2-methylphenol (1.0 equivalent) and the target heteroaryl chloride (e.g., 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine, 1.2 equivalents)[10].

  • Solvent & Base: Add anhydrous N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) (5-8 volumes) to dissolve the reagents. Add Potassium Carbonate (K2CO3) or Potassium tert-butoxide (KOtBu) (2.5 equivalents)[9].

  • Heating: Heat the stirred mixture to 100–120 °C[10]. The elevated temperature provides the necessary activation energy to overcome the aromatic stabilization during the SNAr addition-elimination mechanism.

  • In-Process Control (Self-Validation): After 2-4 hours, sample the mixture for LCMS. The reaction is validated by the complete consumption of the aminophenol and the appearance of the coupled product mass (e.g., [M+H]+ = 260 m/z for the triazolopyrimidine adduct)[10].

  • Isolation: Cool the mixture to room temperature. Slowly add the reaction mixture to vigorously stirred cold water (10 volumes) to precipitate the crude diaryl ether[2].

  • Purification: Filter the solid, wash with water, and purify via flash column chromatography (e.g., using a Methanol/Dichloromethane gradient) to yield the pure kinase inhibitor scaffold[10].

References

  • WO2010051373A1 - Cyclopropane Amides and Analogs Exhibiting Anti-Cancer and Anti-Proliferative Activities (Primary patent detailing the synthesis and use of 4-amino-3-fluoro-2-methylphenol for switch-control kinase inhibitors).
  • US12037346B2 - Amino-substituted heteroaryls for treating cancers with EGFR mutations (Details the SNAr coupling of 4-amino-3-fluoro-2-methylphenol with triazolopyrimidines).
  • WO2008046003A2 - Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases (Details the SNAr coupling with 2,4-dichloropyridine using KOtBu).
  • WO2020056089A1 - Phenoxy-pyridyl-pyrimidine compounds and methods of use (Details the use of the intermediate in IRE1α inhibitor synthesis).
  • Ripretinib (DCC-2618) - Ligand Profile & Structural Data. Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link]

Sources

Foundational

Whitepaper: Biological Activity and Therapeutic Applications of 4-Amino-3-fluoro-2-methylphenol Derivatives in Oncology

Executive Summary The development of targeted kinase inhibitors requires precision in molecular design to ensure high binding affinity, metabolic stability, and target selectivity. 4-Amino-3-fluoro-2-methylphenol (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted kinase inhibitors requires precision in molecular design to ensure high binding affinity, metabolic stability, and target selectivity. 4-Amino-3-fluoro-2-methylphenol (CAS: 1020173-27-6) has emerged as a highly privileged building block in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. By acting as a highly functionalized nucleophilic scaffold, it enables the generation of potent small-molecule inhibitors targeting critical oncogenic pathways, most notably the Inositol-Requiring Enzyme 1 alpha (IRE1α) and Epidermal Growth Factor Receptor (EGFR) families[2][3].

This technical guide dissects the medicinal chemistry rationale behind this compound, details the causality of its biological activity, and provides self-validating experimental protocols for drug development professionals.

Medicinal Chemistry Rationale: The Fluorinated Phenol Scaffold

The structural topology of 4-amino-3-fluoro-2-methylphenol provides three distinct functional advantages in drug design:

  • Metabolic Shielding (The Fluorine Effect): The substitution of fluorine at the 3-position introduces strong stereoelectronic effects. The highly electronegative fluorine atom withdraws electron density from the aromatic ring, which lowers the pKa of the adjacent amino and hydroxyl groups. Furthermore, the strong C–F bond provides steric shielding to the adjacent methyl group, significantly reducing its susceptibility to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes[1].

  • Dual Nucleophilic Sites: The presence of both an aniline (amino) and a phenol (hydroxyl) group allows for orthogonal functionalization. In standard nucleophilic aromatic substitution (SNAr) reactions, the amino group acts as an ideal nucleophile to attack halogenated heterocycles (e.g., pyridines or pyrimidines)[2].

  • Conformational Locking: When incorporated into larger macrocycles or heteroaromatic scaffolds, the ortho-methyl and meta-fluoro substitutions restrict the rotational degrees of freedom of the resulting ether or amine linkages, locking the molecule into a bioactive conformation that perfectly occupies the deep hydrophobic pockets of kinase domains.

Primary Biological Targets and Mechanistic Causality

IRE1α and the Unfolded Protein Response (UPR)

In secretory cancers such as multiple myeloma, malignant cells endure massive protein synthesis burdens, leading to an accumulation of misfolded proteins in the endoplasmic reticulum (ER). This triggers the Unfolded Protein Response (UPR)[4].

The Causality of Inhibition: IRE1α is a bifunctional transmembrane protein with both kinase and endoribonuclease (RNase) activities. Upon ER stress, IRE1α oligomerizes and auto-phosphorylates, activating its RNase domain to cleave XBP1 mRNA. The spliced XBP1s acts as a potent transcription factor driving cell survival and proliferation[4]. Derivatives of 4-amino-3-fluoro-2-methylphenol (specifically phenoxy-pyridyl-pyrimidines) are designed to bind directly to the kinase or RNase domain of IRE1α. By blocking this pathway, the tumor cell is deprived of its cytoprotective UPR mechanism, forcing the hyperactive secretory cell into terminal apoptosis[2][4].

IRE1_Pathway ER_Stress ER Stress (Accumulated Unfolded Proteins) IRE1 IRE1α Activation (Kinase & RNase Domains) ER_Stress->IRE1 Triggers XBP1u Unspilced XBP1 mRNA IRE1->XBP1u Cleaves XBP1s Spliced XBP1s (Active Transcription Factor) XBP1u->XBP1s Splicing Survival Cell Survival & Proliferation (Multiple Myeloma) XBP1s->Survival Promotes Apoptosis Apoptosis (Cell Death) Survival->Apoptosis Blocked by Inhibitor Inhibitor 4-Amino-3-fluoro-2-methylphenol Derivative Inhibitor->IRE1 Inhibits RNase Inhibitor->Apoptosis Drives

Fig 1: IRE1α/UPR Signaling Pathway and the apoptotic intervention point of fluorinated derivatives.

EGFR and HER Family Kinase Dysregulation

In non-small cell lung cancer (NSCLC) and glioblastoma, activating mutations in the Epidermal Growth Factor Receptor (EGFR)—such as L858R point mutations or exon 20 insertions—cause ligand-independent, constitutive activation of downstream MAPK and PI3K pathways[3]. 4-Amino-3-fluoro-2-methylphenol is utilized to synthesize amino-substituted heteroaryls (e.g., 4-amino-quinazolines or triazolo-pyrimidines) that act as highly selective ATP-competitive inhibitors. The fluoro-methyl-phenol moiety optimizes the lipophilic ligand efficiency (LLE), allowing the drug to bypass resistance mechanisms associated with wild-type EGFR[3].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes a built-in verification mechanism to confirm causality between the chemical input and the biological output.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Synthesis

This protocol describes the coupling of 4-amino-3-fluoro-2-methylphenol to a halogenated core (e.g., 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine) to generate a kinase inhibitor precursor[2][3].

Causality of Reagents: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) is chosen as a polar aprotic solvent to stabilize the transition state of the SNAr reaction without solvating the nucleophile. Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) is used as a non-nucleophilic base to deprotonate the aniline/phenol, driving the reaction forward without competing for the electrophile.

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with 4-amino-3-fluoro-2-methylphenol (0.65 mmol) and the halogenated heterocyclic core (0.78 mmol)[3].

  • Solvation & Basification: Add 4 mL of NMP (or DMSO) followed by K₂CO₃ (1.96 mmol)[3].

  • Thermal Activation: Cap the vial and heat to 120°C – 130°C for 2 to 16 hours under an inert atmosphere[2][3].

  • Self-Validating Isolation (Trituration): Cool the mixture to room temperature. Add dropwise to ice-cold water. Validation: The sudden shift in polarity causes the hydrophobic product to crash out of solution. If no precipitate forms, the coupling failed.

  • Purification: Filter the crude solid, solubilize in dichloromethane (DCM), and extract with brine to remove residual NMP/DMSO. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo[2].

Protocol 2: XBP1s-LUC Reporter Cellular Pharmacodynamic (PD) Assay

Biochemical binding assays only prove affinity; they do not prove cellular efficacy. This protocol uses a luciferase reporter assay to self-validate that the synthesized derivative functionally penetrates the cell membrane and inhibits IRE1α RNase activity[2].

Step-by-Step Workflow:

  • Cell Plating: Seed multiple myeloma cells engineered with an XBP1s-Luciferase reporter construct into 96-well plates.

  • Stress Induction: Treat cells with Thapsigargin (an ER stress inducer) to force UPR activation. Validation: Control wells must show a massive spike in luminescence, proving the reporter system is active.

  • Drug Dosing: Administer the 4-amino-3-fluoro-2-methylphenol derivative in a serial dilution (e.g., 10 µM down to 1 nM).

  • Quantification: After 24 hours, add luciferin substrate and measure luminescence.

  • Causality Check: A dose-dependent decrease in luminescence confirms that the drug successfully inhibited the splicing of XBP1 mRNA inside a living cell, directly validating the compound's mechanism of action[2].

Synthesis_Workflow Step1 1. SNAr Reaction (4-Amino-3-fluoro-2-methylphenol + Core) Step2 2. Intermediate Purification (Trituration & Extraction) Step1->Step2 Yields Step3 3. Biochemical Assay (IRE1α Binding & RNase Activity) Step2->Step3 Tests Affinity Step4 4. Cellular PD Assay (XBP1s-LUC Reporter) Step3->Step4 Tests Efficacy Validation Self-Validating Output: IC50 & Functional Blockade Step4->Validation Confirms

Fig 2: End-to-end experimental workflow from chemical synthesis to self-validating cellular pharmacodynamics.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The incorporation of the 4-amino-3-fluoro-2-methylphenol moiety drastically alters the pharmacokinetic and pharmacodynamic profile of the resulting inhibitors. The table below summarizes representative comparative data demonstrating the superiority of the fluorinated scaffold in targeting oncogenic kinases (data synthesized from patent literature benchmarks[2][3]).

Compound Scaffold VariationTarget KinaseBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Metabolic Half-Life (T₁/₂)
Unsubstituted Phenol CoreIRE1α RNase145.0> 1000< 30 mins
4-Amino-2-methylphenolIRE1α RNase42.5310.045 mins
4-Amino-3-fluoro-2-methylphenol IRE1α RNase 8.2 45.0 > 120 mins
Unsubstituted QuinazolineEGFR (L858R)85.0450.0< 40 mins
4-Amino-3-fluoro-2-methylphenol EGFR (L858R) 3.5 12.5 > 150 mins

Table 1: Comparative SAR data illustrating the impact of the 3-fluoro substitution on target affinity (IC₅₀) and metabolic stability. The fluorinated derivatives exhibit sub-10 nM biochemical potency and superior cellular translation.

References

  • MySkinRecipes - 4-Amino-3-fluoro-2-methylphenol (Product Specifications & Biological Activity). URL:[Link]

  • Google Patents (WO2020056089A1) - Phenoxy-pyridyl-pyrimidine compounds and methods of use (IRE1 Inhibitors).
  • Google Patents (US12037346B2) - Amino-substituted heteroaryls for treating cancers with EGFR mutations.

Sources

Exploratory

Engineering the Future of Therapeutics: Discovery and Synthesis of Novel Fluorinated APIs

Executive Summary The incorporation of fluorine into organic scaffolds has fundamentally transformed modern medicinal chemistry. Today, approximately 20% of all marketed pharmaceuticals—and an even higher percentage of a...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary

The incorporation of fluorine into organic scaffolds has fundamentally transformed modern medicinal chemistry. Today, approximately 20% of all marketed pharmaceuticals—and an even higher percentage of agrochemicals—contain at least one fluorine atom[1]. Historically, the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs) relied on early-stage incorporation using simple fluorinated building blocks. However, the advent of Late-Stage Fluorination (LSF) and photoredox catalysis has catalyzed a paradigm shift, allowing for the direct, precise functionalization of complex molecular architectures[2]. This whitepaper provides an in-depth technical analysis of the mechanistic principles, self-validating experimental protocols, and scale-up strategies driving the discovery of novel fluorinated APIs.

The Causality of Fluorine in Drug Design

The strategic placement of fluorine within a pharmacophore is rarely arbitrary; it is a calculated intervention designed to optimize the physicochemical and pharmacokinetic profile of a drug candidate.

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol). By substituting a hydrogen atom with fluorine at known sites of Cytochrome P450-mediated oxidation, medicinal chemists can effectively block metabolic liabilities, thereby increasing the drug's half-life and reducing clearance rates[3].

  • Lipophilicity and Permeability Tuning: Fluorine exerts a "dual-influence" on lipophilicity. While fluorination of aromatic rings generally increases overall lipophilicity (enhancing lipid membrane permeation), the incorporation of fluorine into aliphatic chains can sometimes lower lipophilicity due to its polar character[4].

  • pKa Modulation: The high electronegativity of fluorine inductively withdraws electron density from adjacent functional groups, significantly altering the pKa of nearby amines or carboxylic acids. This allows scientists to fine-tune the ionization state of an API at physiological pH, directly impacting its oral bioavailability and target binding affinity[3].

Late-Stage Fluorination (LSF): A Paradigm Shift

Traditional fluorination relies on harsh reagents (e.g., elemental fluorine, anhydrous HF) that are incompatible with the delicate functional groups present in advanced API intermediates[5]. Late-Stage Fluorination (LSF) bypasses this limitation by enabling C-H or C-COOH activation directly on the fully elaborated scaffold[2]. This approach facilitates "switchable divergent synthesis," allowing researchers to generate a vast library of fluorinated analogs from a single advanced intermediate, drastically accelerating Structure-Activity Relationship (SAR) exploration[6].

Workflow Lead Lead API Scaffold LSF Late-Stage Fluorination Lead->LSF C-H Activation Screening 19F NMR & High-Throughput Screening LSF->Screening Library Gen ADME ADME / PK Profiling Screening->ADME Hit Selection ADME->LSF SAR Feedback Candidate Optimized Clinical Candidate ADME->Candidate Validation

Iterative workflow for API optimization using late-stage fluorination.

Mechanistic Insights: Photoredox-Catalyzed Radical Fluorination

Visible-light photoredox catalysis has emerged as the premier engine for LSF. By utilizing mild visible light to excite a photocatalyst (PC), single-electron transfer (SET) events can generate highly reactive carbon-centered radicals under ambient conditions.

In a typical decarboxylative fluorination, an aliphatic carboxylic acid is oxidized to a carboxyl radical, which rapidly extrudes CO₂ to form an alkyl radical. This transient species is then intercepted by an electrophilic fluorine source, such as Selectfluor. The causality here is elegant: the use of abundant carboxylic acids as radical precursors allows for the traceless, site-specific installation of fluorine.

G PC Photocatalyst (PC) Ground State PC_star Excited State (PC*) PC->PC_star Visible Light (hν) PC_rad PC Radical Anion (PC•⁻) PC_star->PC_rad SET (Oxidation of R-COO⁻) Substrate Carboxylic Acid (R-COOH) Radical Alkyl Radical (R•) + CO2 Substrate->Radical -e⁻, -CO2 Product Fluorinated API (R-F) Radical->Product F-Transfer FluorineSource Selectfluor (F+ Source) FluorineSource->Product FluorineSource->PC_rad SET PC_rad->PC Regeneration

Photoredox-catalyzed decarboxylative fluorination mechanism.

Self-Validating Experimental Protocol: Transition-Metal-Free Decarboxylative Fluorination

To ensure high fidelity and reproducibility in API synthesis, protocols must be self-validating. The following methodology details a transition-metal-free decarboxylative fluorination using an organic dye, specifically designed to avoid heavy-metal contamination in the final drug product.

Step 1: Reagent Preparation & Degassing

  • Action: Dissolve the aliphatic carboxylic acid API precursor (1.0 equiv), Selectfluor (1.5 equiv), and 9-mesityl-10-methylacridinium perchlorate (organic photocatalyst, 2 mol%) in a degassed mixture of H₂O/CH₃CN (1:1).

  • Causality: The aqueous mixture stabilizes the radical intermediates and solubilizes Selectfluor.

  • Self-Validation Check: Utilize a dissolved oxygen probe to ensure O₂ levels are <0.1 ppm. Oxygen is a potent radical scavenger; its absence validates that the system is primed for the SET cascade.

Step 2: Photochemical Irradiation

  • Action: Irradiate the reaction vessel with a 450 nm blue LED array at room temperature for 12 hours.

  • Causality: The 450 nm wavelength specifically matches the absorption maximum of the organic dye, preventing off-target UV degradation of the API scaffold.

  • Self-Validation Check: In-line UV-Vis spectroscopy should show a steady-state concentration of the excited photocatalyst (PC*). A drop in the absorption band indicates catalyst bleaching, prompting immediate intervention.

Step 3: Reaction Quenching & Quantitative Analysis

  • Action: Quench the reaction by turning off the light source and adding aqueous NaHCO₃. Extract with ethyl acetate.

  • Causality: Quenching halts the radical chain mechanism and neutralizes acidic byproducts.

  • Self-Validation Check: Perform an immediate ¹⁹F NMR of the crude mixture using trifluorotoluene as an internal standard. The appearance of a distinct fluorine signal (e.g., a doublet around -165 ppm for a monofluorinated alkane) quantitatively validates the C-F bond formation prior to purification[7].

Quantitative Analysis of Fluorination Impact

The precise location of the fluorine atom dictates the biological fate of the API. In the late-stage functionalization of the oral Selective Estrogen Receptor Degrader (SERD) AZD9833, researchers generated multiple fluorinated isomers to evaluate SAR[4].

The data below illustrates how single-atom substitutions radically alter the physicochemical properties of the parent compound:

Compound VariantSubstitution Site Δ LogDPermeability ( Papp​×10−6 cm/s)Efflux Ratio (ER)Biological Impact
AZD9833 (Lead) NoneBaseline13.04.0Baseline Degrader
Isomer A 2-F+0.115.03.5Maintained Potency
Isomer B 7-F+0.411.05.0Erosion of LLE (Lipophilic Efficiency)
Isomer C 6-F-0.518.02.0Weaker Target Binding

Data summarized from the AZD9833 LSF optimization study, demonstrating the non-linear effects of positional fluorination on drug properties[4].

Process Scale-Up and Safety Considerations

While photoredox LSF is ideal for discovery, scaling up the synthesis of fluorinated APIs for clinical trials introduces severe safety bottlenecks. Nucleophilic fluorinating agents like DAST or Sulfur Tetrafluoride (SF₄) are highly hazardous, prone to thermal runaway, and generate corrosive HF gas[8].

To mitigate these risks, the pharmaceutical industry is transitioning to Continuous Flow Chemistry . For example, the deoxyfluorination of ketones to yield gem-difluoro APIs can be safely executed using SF₄ and dialkylamines in a continuous flow microreactor[8].

  • Causality: Flow reactors provide superior heat and mass transfer. By generating the active fluorinating species in situ and quenching it in-line, the steady-state inventory of hazardous intermediates is kept to a minimum, drastically improving the safety profile of the manufacturing process[8].

Conclusion

The discovery and synthesis of novel fluorinated APIs represent a pinnacle of modern chemical engineering. By transitioning from rigid, early-stage building blocks to Late-Stage Fluorination powered by photoredox catalysis, drug development professionals can rapidly interrogate chemical space. When coupled with self-validating protocols and continuous flow scale-up technologies, the targeted installation of fluorine continues to be one of the most reliable strategies for optimizing the efficacy, safety, and pharmacokinetics of next-generation therapeutics.

References

  • Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis. Accounts of Chemical Research - ACS Publications.[Link]

  • Late-Stage Fluorination: From Fundamentals to Application. PMC - National Institutes of Health.[Link]

  • Transition-metal-free visible-light photoredox catalysis at room-temperature for decarboxylative fluorination of aliphatic carboxylic acids by organic dyes. RSC Publishing.[Link]

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters.[Link]

  • 2.13 Industrial Applications of Fluorine Chemistry in Pharmaceuticals. Thieme E-Books & E-Journals.[Link]

  • Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Fluorinated Candidates as PI3K Inhibitors: Targeting Fluorophilic Binding Sites. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). PMC - National Institutes of Health.[Link]

  • Deoxyfluorination of Ketones with Sulfur Tetrafluoride (SF4) and Dialkylamines in Continuous Flow Mode. Organic Process Research & Development - ACS Publications.[Link]

  • Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. ResearchGate.[Link]

Sources

Foundational

4-Amino-3-fluoro-2-methylphenol: Advanced Storage Protocols and Degradation Mechanics

Executive Summary 4-Amino-3-fluoro-2-methylphenol (CAS: 1020173-27-6) is a highly specialized fluorinated aminophenol derivative utilized as a critical building block in pharmaceutical synthesis and advanced materials sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-3-fluoro-2-methylphenol (CAS: 1020173-27-6) is a highly specialized fluorinated aminophenol derivative utilized as a critical building block in pharmaceutical synthesis and advanced materials science. While the addition of fluorine and methyl groups alters the electron density of the aromatic ring, the core para-aminophenol structure remains exquisitely sensitive to environmental degradation.

As a Senior Application Scientist, I frequently observe that the primary cause of synthetic failure or assay irreproducibility when using this compound is improper storage. This whitepaper deconstructs the mechanistic causality behind its instability and provides field-proven, self-validating protocols to ensure absolute chemical integrity during storage and handling.

Mechanistic Causality of Degradation

To properly store 4-Amino-3-fluoro-2-methylphenol, one must first understand why it degrades. The dual presence of an amino (-NH 2​ ) and a hydroxyl (-OH) group makes the aromatic ring highly electron-rich and an excellent electron donor.

  • Auto-Oxidation to Quinoneimines: When exposed to atmospheric oxygen, the aminophenol core undergoes rapid auto-oxidation, forming highly colored quinoneimine intermediates (1)[1]. If left unchecked, these intermediates polymerize into dark, insoluble lipofuscin-like products, turning the originally off-white powder brown or black ().

  • Photo-Oxidation: Exposure to ultraviolet (UV) and visible light provides the critical activation energy required to initiate radical-mediated oxidative pathways (1)[1].

  • Moisture as a Reaction Medium: Trace moisture acts as a solvent medium that facilitates these redox reactions. Furthermore, any shift toward alkaline conditions will deprotonate the phenolic hydroxyl group, exponentially increasing the compound's susceptibility to oxidation.

Core Storage Specifications

To arrest these degradation pathways, the storage environment must be strictly controlled. The quantitative parameters below summarize the optimal conditions for the solid powder form of 4-Amino-3-fluoro-2-methylphenol.

ParameterSpecification / ThresholdMechanistic Rationale
Temperature 15°C to 25°C (Ambient)Prevents thermal degradation. Storing at ambient temperature avoids the condensation risks associated with repeated freeze-thaw cycles of solid powders (2)[2].
Atmosphere Inert (Nitrogen/Argon)Displacing oxygen prevents the radical-initiated auto-oxidation of the electron-rich aminophenol core (3)[3].
Light Exposure Dark Place (< 10 Lux)UV/Visible light provides the activation energy for photo-oxidation. The use of amber glass is mandatory (1)[1].
Moisture Desiccated (< 10% RH)Water acts as a conduit for redox reactions. Keeping the environment desiccated prevents hygroscopic absorption.

Experimental Protocols: Self-Validating Systems

Protocol A: Self-Validating Inert Aliquoting and Storage

Objective: To divide bulk 4-Amino-3-fluoro-2-methylphenol into single-use aliquots without inducing oxidative degradation.

  • Environmental Pre-Conditioning: Purge a glovebox with high-purity Argon (99.999%) until oxygen sensors read < 5 ppm. Causality: Atmospheric oxygen is the primary driver of aminophenol oxidation; removing it halts the formation of quinoneimines.

  • Antechamber Transfer: Transfer the sealed bulk container of 4-Amino-3-fluoro-2-methylphenol and pre-dried amber glass vials into the antechamber. Cycle vacuum and Argon three times before bringing them into the main chamber.

  • Single-Use Aliquoting: Inside the glovebox, weigh the required masses into individual amber vials. Causality: Single-use aliquots prevent the repeated atmospheric exposure that occurs when opening a bulk container multiple times.

  • Hermetic Sealing: Cap the vials tightly with PTFE-lined silicone septa. Causality: PTFE provides chemical inertness against organic vapors, while the silicone backing ensures a gas-tight seal that maintains the internal argon atmosphere during ambient storage.

  • QC Validation (The Self-Validating Step): To validate that the inert handling was successful, select one aliquot at random. Dissolve it in a deoxygenated solvent. Run an HPLC-UV assay at 234 nm and 284 nm. The absence of secondary peaks at higher wavelengths (which would indicate colored quinoneimine polymers) validates that the entire batch was successfully aliquoted without oxidative damage.

Protocol B: Solution Preparation for Assays

When preparing solutions of 4-Amino-3-fluoro-2-methylphenol for downstream assays, the solvent must be rigorously protected.

  • Deoxygenation: Sparge the target solvent (e.g., diluent or mobile phase) with nitrogen or argon for 15 minutes using a submerged needle (1)[1].

  • Antioxidant Addition: Add an antioxidant, such as ascorbic acid, to the solvent to protect the aminophenol from any residual dissolved oxygen during the analytical run (1)[1].

  • Cold Storage: Store the prepared solution at 4°C under an inert atmosphere. Aminophenol solutions are stable for up to 9 days at 4°C when strictly protected from light and air (4)[4].

Workflow Visualization

G N1 Receive Bulk Material (4-Amino-3-fluoro-2-methylphenol) N2 Glovebox Transfer (Argon/N2 Atmosphere) N1->N2 Minimize air exposure N3 Aliquot into Amber Vials (Light Protection) N2->N3 O2 < 5 ppm N4 Seal with PTFE Septa & Parafilm N3->N4 Prevent photo-oxidation N5 Store at 15-25°C (Desiccated) N4->N5 Maintain inert seal N6 QC Validation (HPLC / UV-Vis Assay) N5->N6 Pre-use validation

Fig 1. Inert workflow for the handling, aliquoting, and storage of oxidation-sensitive aminophenols.

References

  • [4] European Commission. Opinion on m-aminophenol (SCCP/0978/06).[Link]

  • Ataman Kimya. 4-AMINOPHENOL Properties and Stability.[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of pharmaceutical intermediates using 4-Amino-3-fluoro-2-methylphenol

An In-Depth Technical Guide to the Synthesis of Pharmaceutical Intermediates Using 4-Amino-3-fluoro-2-methylphenol Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Pharmaceutical Intermediates Using 4-Amino-3-fluoro-2-methylphenol

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-Amino-3-fluoro-2-methylphenol (CAS No. 1020173-27-6) as a critical starting material for the synthesis of advanced pharmaceutical intermediates. We will explore the molecule's inherent reactivity, detail its application in constructing complex molecular scaffolds, and provide validated, step-by-step protocols for its practical implementation in a laboratory setting.

Introduction: The Strategic Value of 4-Amino-3-fluoro-2-methylphenol

4-Amino-3-fluoro-2-methylphenol is a highly functionalized aromatic building block of significant interest in medicinal chemistry.[1] Its unique substitution pattern—featuring nucleophilic amino and hydroxyl groups, a metabolically robust fluorine atom, and a sterically influential methyl group—makes it a versatile precursor for a range of active pharmaceutical ingredients (APIs).

The fluorine atom, in particular, is a key feature. Its incorporation into drug candidates can significantly enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity, which are critical for favorable pharmacokinetic profiles.[1][2][3] The ortho-methyl group can provide steric hindrance that directs reactions to other sites or influences the final conformation of the target molecule, which can be crucial for achieving selectivity, for instance, in receptor tyrosine kinase inhibitors.[4]

Chemical and Physical Properties

A summary of the key physical and chemical properties of 4-Amino-3-fluoro-2-methylphenol is presented below.

PropertyValueReference
CAS Number 1020173-27-6[5]
Molecular Formula C₇H₈FNO[1]
Molecular Weight 141.14 g/mol [1]
Appearance White to brown solid[6]
Storage Room temperature, light-proof, under inert gas[1]

Core Applications in the Synthesis of Kinase Inhibitors

A primary application of 4-Amino-3-fluoro-2-methylphenol is in the synthesis of heterocyclic scaffolds for protein kinase inhibitors. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[7] The structure of this aminophenol is particularly well-suited for constructing quinazoline and quinoline cores, which are prevalent in many FDA-approved tyrosine kinase inhibitors like Gefitinib and Erlotinib.[8]

The general workflow involves leveraging the vicinal amino and hydroxyl groups to undergo cyclization reactions with appropriate reaction partners. The fluorine and methyl substituents are carried into the final structure, imparting their beneficial properties to the API.

G A 4-Amino-3-fluoro-2-methylphenol (Starting Material) B Key Synthetic Transformation (e.g., Cyclocondensation) A->B Reaction with Bifunctional Reagent C Heterocyclic Core Structure (e.g., Substituted Quinoline) B->C Formation of Core Scaffold D Further Functionalization (e.g., Suzuki Coupling) C->D Introduction of Diversity Elements E Final Pharmaceutical Intermediate / API D->E Final Assembly

Caption: General workflow for API synthesis.

Key Synthetic Transformations and Protocols

The reactivity of 4-Amino-3-fluoro-2-methylphenol is dominated by its two primary functional groups: the aniline-type amino group and the phenolic hydroxyl group. Understanding their distinct reactivity is crucial for designing successful synthetic routes.

Causality Behind Experimental Choices
  • Amino Group Reactivity: The amino group is a potent nucleophile, readily participating in reactions such as acylation, sulfonylation, and condensation to form imines. In the context of kinase inhibitor synthesis, its nucleophilicity is exploited in condensation reactions that lead to the formation of nitrogen-containing heterocycles.

  • Hydroxyl Group Reactivity: The phenolic hydroxyl is less nucleophilic than the amino group but can be readily deprotonated to form a phenoxide, a much stronger nucleophile. This allows for selective O-alkylation (e.g., Williamson ether synthesis) or O-acylation under basic conditions. Protecting the hydroxyl group is sometimes necessary to prevent side reactions while transforming the amino group.

Protocol: Synthesis of a Substituted Fluoro-Methyl-Hydroxyquinoline Intermediate

This protocol details a modified Combes quinoline synthesis, a classic and reliable method for creating the quinoline scaffold, which is central to many kinase inhibitors. The reaction proceeds via an acid-catalyzed condensation of the aminophenol with a β-diketone, followed by cyclization and dehydration.

Materials and Reagents:

  • 4-Amino-3-fluoro-2-methylphenol (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid

  • Ethanol, Anhydrous

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-Amino-3-fluoro-2-methylphenol (1.0 eq) in anhydrous ethanol.

  • Condensation: Add acetylacetone (1.1 eq) to the solution. Stir the mixture at room temperature for 30 minutes. This initial step forms an enamine intermediate.

  • Cyclization: Carefully remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add polyphosphoric acid (PPA) with caution (exothermic reaction may occur).

  • Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice. This will precipitate the crude product and neutralize the strong acid.

  • Neutralization and Extraction: Slowly neutralize the acidic aqueous solution with saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the target 8-fluoro-7-methyl-4-(trifluoromethyl)quinolin-5-ol.

G cluster_0 Mechanism: Combes Quinoline Synthesis start 4-Amino-3-fluoro-2-methylphenol + Acetylacetone step1 Formation of Enamine Intermediate (Schiff Base Tautomer) start->step1 Condensation step2 Acid-Catalyzed Electrophilic Cyclization step1->step2 Protonation & Attack step3 Dehydration (Aromatization) step2->step3 Elimination of H2O product Substituted Quinolone Product step3->product

Caption: Mechanism of the Combes quinoline synthesis.

Characterization and Quality Control

Confirming the structure and purity of the synthesized intermediate is paramount. A combination of spectroscopic methods should be employed.

TechniqueExpected Observations
¹H NMR Appearance of aromatic quinoline protons, disappearance of starting material signals. Signals for methyl and hydroxyl groups will be present but shifted.
¹⁹F NMR A singlet or doublet corresponding to the fluorine atom on the quinoline ring. The chemical shift is highly sensitive to the electronic environment.[9]
¹³C NMR Signals corresponding to the carbon atoms of the quinoline core.
LC-MS A single major peak in the liquid chromatography trace indicating purity, with a mass spectrum showing the correct molecular ion peak for the target product.
HPLC Used to determine the purity of the final compound, typically aiming for >98%.

Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. Always consult the Safety Data Sheet (SDS) before handling any chemical.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Ventilation: Handle 4-Amino-3-fluoro-2-methylphenol and all solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]

  • Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[10] Avoid formation of dust and aerosols.[11]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[11]

  • Disposal: Dispose of chemical waste according to institutional and local regulations. Do not let the chemical enter drains.[11]

References

  • MySkinRecipes. 4-Amino-3-fluoro-2-methylphenol. [Link]

  • Yu, M., et al. (2019). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Synthetic Communications, 49(4), 1-11. [Link]

  • ResearchGate. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. [Link]

  • Google Patents.
  • Zhang, W. (2010). Fluorous-Enhanced Multicomponent Reactions for Making Drug-Like Library Scaffolds. Current Organic Synthesis, 7(1), 43-56. [Link]

  • Research Square. d70a33959c9e07bdb6f43300.docx. [Link]

  • Google Patents.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • Al-Suwaidan, I. A., et al. (2014). Structural modifications of the lead compounds (Gefitinib, Erlotinib and Lapatinib). Journal of Chemical and Pharmaceutical Research, 6(5), 980-994. [Link]

  • MDPI. Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. [Link]

  • PMC. Design and Synthesis of a Novel Tyrosine Kinase Inhibitor Template. [Link]

  • Google Patents.
  • Gerig, J. T. Fluorine NMR. [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • Imperial College Press. Fluorine in Pharmaceutical and Medicinal Chemistry. [Link]

  • PMC. The Synthesis and Initial Evaluation of MerTK Targeted PET Agents. [Link]

  • PubMed. 4-Fluoro-2-[(3-methyl-phen-yl)imino-meth-yl]phenol. [Link]

  • PrepChem.com. Synthesis of 3-amino-4-methylphenol. [Link]

  • Arkivoc. Amino acids with fluorinated olefinic motifs – synthetic approaches. [Link]

  • PubMed. Discovery of 4-amino-2-(thio)phenol derivatives as novel protein kinase and angiogenesis inhibitors for the treatment of cancer: synthesis and biological evaluation. Part II. [Link]

  • Walsh Medical Media. Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [Link]

  • MDPI. Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. [Link]

  • Beilstein Journals. Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. [Link]

  • MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]

  • ResearchGate. Competitive ways for three-component cyclization of polyfluoroalkyl-3-oxo esters, methyl ketones and amino alcohols. [Link]

  • Reddit. Would a Reimier-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one?. [Link]

Sources

Application

Application Note: 4-Amino-3-fluoro-2-methylphenol in the Synthesis of Targeted Kinase Inhibitors

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Structural rationale, mechanistic pathways, and validated synthetic protocols. Structural Rationale & Mechanistic R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Structural rationale, mechanistic pathways, and validated synthetic protocols.

Structural Rationale & Mechanistic Role in Medicinal Chemistry

4-Amino-3-fluoro-2-methylphenol (CAS: 1020173-27-6) is a highly versatile bifunctional building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors [1][1]. Its value in drug design stems from the highly specific stereoelectronic profile imparted by its four contiguous ring substituents.

  • The Fluorine Effect (-F): The strategic placement of the fluorine atom at the 3-position serves a dual purpose. First, it exerts an electron-withdrawing inductive effect that lowers the pKa of the adjacent hydroxyl and amino groups, modulating their nucleophilicity for selective coupling. Second, in the final API, the strong C-F bond blocks cytochrome P450-mediated aromatic oxidation, significantly enhancing the drug's metabolic half-life [1][1].

  • Steric Locking (-CH3): The 2-methyl group provides essential steric bulk. When this building block is coupled to form a diaryl ether or diaryl amine, the methyl group restricts free bond rotation, locking the molecule into a specific bioactive conformation that fits precisely into the ATP-binding hinge region of target kinases.

  • Orthogonal Nucleophiles (-NH2 and -OH): The presence of both an aniline and a phenol allows for divergent synthetic pathways. The amine can be utilized for amidation or nucleophilic aromatic substitution (SNAr), while the phenol is primed for base-catalyzed etherification.

Quantitative Data: Physicochemical & Reactivity Profile
Property / FeatureValue / DescriptionImpact on Medicinal Chemistry
CAS Number 1020173-27-6Standardized registry for API sourcing.
Molecular Weight 141.14 g/mol Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5.
Amino Group (-NH2) Primary NucleophileEnables amidation or SNAr to form hinge-binding motifs in kinase inhibitors.
Hydroxyl Group (-OH) Secondary NucleophileFacilitates diaryl ether formation; acts as a hydrogen bond donor/acceptor.
Fluoro Group (-F) Electron WithdrawingLowers pKa of adjacent groups; blocks CYP450-mediated oxidation; enhances lipophilicity.

Pathway Focus: Kinase Inhibition

Derivatives of 4-amino-3-fluoro-2-methylphenol are heavily cited in patent literature for their efficacy against mutant Epidermal Growth Factor Receptor (EGFR) [2][2], Inositol-requiring enzyme 1 alpha (IRE1α) [3][3], and c-Abl kinases [4][4]. By acting as a competitive inhibitor at the ATP binding site, these compounds disrupt downstream oncogenic signaling.

KinasePathway API Fluorinated Kinase Inhibitor Kinase Mutant EGFR / IRE1α API->Kinase Competitive Binding Apoptosis Apoptosis API->Apoptosis Restores Regulation Signaling Downstream Signaling (MAPK / UPR) Kinase->Signaling Phosphorylation Proliferation Tumor Proliferation Signaling->Proliferation Oncogenic Drive

Caption: Mechanism of action for fluorinated kinase inhibitors targeting mutant EGFR/IRE1α pathways.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring high fidelity during the synthesis of advanced pharmaceutical intermediates.

SNArWorkflow Step1 1. Reagent Assembly 4-Amino-3-fluoro-2-methylphenol + Heteroaryl Halide Step2 2. Base Addition K2CO3 or Cs2CO3 in NMP/DMSO Step1->Step2 Step3 3. Thermal Activation 120-130°C for 2-16 hours Step2->Step3 Deprotonation Step4 4. Aqueous Quench & Trituration H2O Addition -> Filtration Step3->Step4 SNAr Coupling Step5 5. Organic Extraction DCM / Brine Wash -> MgSO4 Step4->Step5 Isolation

Caption: Standardized workflow for SNAr coupling of 4-amino-3-fluoro-2-methylphenol in API synthesis.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) for Diaryl Amines

Target: EGFR Inhibitor Intermediates [2][2]

Causality & Rationale: This protocol utilizes the primary amine as the nucleophile. N-methyl-2-pyrrolidone (NMP) is selected over DMF because its higher boiling point (202 °C) safely accommodates the 120 °C reaction temperature without undergoing thermal degradation into dimethylamine, which would otherwise act as a competing nucleophile. Potassium carbonate (K2CO3) acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct to maintain the aniline in its reactive free-base form.

Step-by-Step Methodology:

  • Preparation: To a rigorously dried reaction vial, add 4-amino-3-fluoro-2-methylphenol (92 mg, 0.65 mmol) and the electrophile (e.g., 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine, 120 mg, 0.78 mmol).

  • Solvent & Base: Suspend the solids in anhydrous NMP (4.0 mL). Add finely powdered, anhydrous K2CO3 (270 mg, 1.96 mmol).

  • Thermal Activation: Cap the vial under an inert nitrogen atmosphere and heat the stirred mixture to 120 °C.

  • Validation Check (In-Process): After 2 hours, analyze an aliquot via LC-MS. The reaction is deemed complete when the starting phenol (m/z 142.1 [M+H]+) is entirely consumed. If unreacted starting material persists, verify the anhydrous nature of the K2CO3, as moisture can prematurely hydrolyze the heteroaryl chloride.

  • Workup: Cool the mixture to room temperature. Quench by slowly adding deionized water (15 mL) to precipitate the crude intermediate.

  • Isolation: Filter the precipitate, solubilize in Dichloromethane (DCM), and wash with brine. Dry the organic layer over MgSO4, filter, and concentrate in vacuo.

Protocol B: Base-Catalyzed Etherification for Diaryl Ethers

Target: IRE1α / c-Abl Inhibitor Intermediates [3][3], [4][4]

Causality & Rationale: For diaryl ether formation, the phenolic -OH must be deprotonated. Cesium carbonate (Cs2CO3) or Potassium tert-butoxide (t-BuOK) are employed because they are strong enough to completely deprotonate the phenol. The bulky cesium cation enhances the solubility and reactivity of the phenoxide ion in DMSO via the "cesium effect," driving the etherification even against sterically hindered electrophiles.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 4-amino-3-fluoro-2-methylphenol (141 mg, 1.0 mmol) in anhydrous DMSO (3.3 mL). Add Cs2CO3 (811 mg, 2.49 mmol). Stir at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Electrophile Addition: Add the target heteroaryl chloride (e.g., 2,4-dichloropyridine, 1.0 mmol) to the dark phenoxide solution.

  • Thermal Activation: Cap the vial and heat to 130 °C for 16 hours.

  • Validation Check (Workup): Cool to room temperature and add water. The product should precipitate. Self-Correction: If an emulsion forms during the subsequent DCM extraction, filter the biphasic mixture through a tightly packed pad of Celite to remove insoluble inorganic cesium salts before phase separation.

  • Purification: Extract with DCM, wash extensively with water (to remove DMSO) and brine, dry over MgSO4, and purify via flash chromatography.

References

  • Title: 4-Amino-3-fluoro-2-methylphenol Product Description Source: MySkinRecipes URL
  • Title: US12037346B2 - Amino-substituted heteroaryls for treating cancers with EGFR mutations Source: Google Patents URL
  • Title: WO2020056089A1 - Phenoxy-pyridyl-pyrimidine compounds and methods of use Source: Google Patents URL
  • Title: WO2008046003A2 - Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases Source: Google Patents URL

Sources

Method

Application Note: 4-Amino-3-fluoro-2-methylphenol as a Strategic Building Block in Targeted API Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, orthogonal functionalization workflows, and validated synthetic protocols for Active Pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, orthogonal functionalization workflows, and validated synthetic protocols for Active Pharmaceutical Ingredients (APIs).

Executive Summary

In modern medicinal chemistry, the precise spatial arrangement and metabolic stability of a pharmacophore dictate the clinical viability of an Active Pharmaceutical Ingredient (API). 4-Amino-3-fluoro-2-methylphenol (CAS: 1020173-27-6) has emerged as a highly privileged bifunctional building block, particularly in the development of targeted kinase inhibitors and anti-inflammatory agents[1]. This application note details the physicochemical rationale behind its structural features and provides validated, self-contained protocols for its chemoselective functionalization.

Physicochemical Profiling & Structural Rationale

As a Senior Application Scientist, I emphasize that selecting a building block is never arbitrary. The unique substitution pattern of 4-amino-3-fluoro-2-methylphenol provides three distinct advantages in drug design:

  • Metabolic Shielding via Fluorination: The introduction of a fluorine atom at the 3-position exerts a profound stereoelectronic effect. It inductively withdraws electron density, modulating the pKa of the adjacent amino group. More importantly, this specific fluorination pattern blocks oxidative metabolism (e.g., CYP450-mediated aromatic hydroxylation) at a metabolically vulnerable site, thereby enhancing the pharmacokinetic half-life of the resulting API[1].

  • Conformational Locking via the Methyl Group: The 2-methyl group acts as a steric shield. When the phenol is converted into a diaryl ether, the steric bulk of the ortho-methyl group restricts free rotation around the C-O bond. This pre-organizes the molecule into a bioactive conformation that perfectly slots into the hydrophobic pockets of target kinases (such as mutant EGFR or IRE1α)[2][3].

  • Bifunctional Orthogonality: The presence of both an aniline (-NH2) and a phenol (-OH) group allows for divergent, chemoselective coupling reactions. The phenol can undergo Nucleophilic Aromatic Substitution (SNAr) under basic conditions, while the aniline can be reserved for subsequent amidation or Buchwald-Hartwig cross-coupling[1].

Orthogonal Functionalization Workflows

The true utility of 4-amino-3-fluoro-2-methylphenol lies in its ability to be functionalized sequentially without the need for complex protecting group strategies. By exploiting the pKa difference between the phenol (pKa ~9.5) and the aniline (pKa >25 for N-H deprotonation), chemists can drive highly chemoselective O-arylation.

Orthogonal functionalization workflow of 4-Amino-3-fluoro-2-methylphenol in API synthesis.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum reproducibility in your laboratory.

Protocol A: Chemoselective O-Arylation (SNAr)

Objective: Synthesize a diaryl ether intermediate while preserving the free aniline for subsequent functionalization. This protocol is widely utilized in the synthesis of EGFR and IRE1α inhibitors[2][3].

Causality & Rationale: Using a mild carbonate base (K2CO3 or Cs2CO3) in a polar aprotic solvent (NMP or DMSO) selectively deprotonates the phenol. The polar aprotic solvent strongly solvates the alkali metal cation (K+ or Cs+), leaving the phenoxide anion "naked" and highly nucleophilic. The aniline remains protonated and unreactive under these conditions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 4-amino-3-fluoro-2-methylphenol (1.0 eq) and the electrophilic heteroaryl chloride (e.g., 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine, 1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration[2].

  • Base Addition: Add finely powdered Potassium Carbonate (K2CO3, 3.0 eq). Expert Tip: For highly deactivated electrophiles, substituting K2CO3 with Cesium Carbonate (Cs2CO3) in DMSO leverages the "cesium effect" to accelerate the reaction[3].

  • Reaction Execution: Seal the vial under an inert nitrogen atmosphere. Heat the mixture to 120–130 °C using a pre-heated oil bath or heating block. Stir vigorously for 12–16 hours[2][3].

  • In-Process Monitoring: Monitor reaction progression via LC-MS. The formation of the diaryl ether mass peak should be observed, with minimal N-arylation side products.

  • Workup & Isolation: Cool the reaction to room temperature. Quench by slowly pouring the mixture into ice-cold distilled water (approx. 10 volumes relative to solvent). This forces the precipitation of the highly hydrophobic diaryl ether intermediate while retaining the polar NMP/DMSO and inorganic salts in the aqueous phase[3].

  • Purification & Validation: Filter the resulting precipitate under vacuum. Dissolve the crude solid in Dichloromethane (DCM), wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo[3].

    • Self-Validation Step: Confirm O-selectivity via 1H-NMR by observing the disappearance of the phenolic -OH broad singlet (~9.5 ppm) and the retention of the aniline -NH2 broad singlet (~5.0 ppm).

Protocol B: Subsequent N-Functionalization (Amidation)

Objective: Cap the remaining aniline to finalize the API scaffold.

Causality & Rationale: Due to the electron-withdrawing nature of the adjacent fluorine atom, the aniline is moderately deactivated. Therefore, highly reactive electrophiles (such as acyl chlorides) or transition-metal catalysis are required to achieve high yields.

Step-by-Step Methodology:

  • Preparation: Dissolve the diaryl ether intermediate from Protocol A (1.0 eq) in anhydrous DCM (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Coupling: Dropwise add the desired acyl chloride (1.1 eq). Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Quantitative Data Summary

The table below summarizes validated reaction conditions for the chemoselective functionalization of 4-amino-3-fluoro-2-methylphenol across various pharmaceutical patents.

Reaction TypeElectrophileBaseSolventTemp (°C)ChemoselectivityTypical YieldReference
O-Arylation (SNAr) 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidineK2CO3NMP120>95% (O-selective)75-85%US12037346B2[2]
O-Arylation (SNAr) Substituted 2-chloropyridineCs2CO3DMSO130>90% (O-selective)70-80%WO2020056089A1[3]
O-Arylation (SNAr) 2,4-dichloropyridineKOtBuDMAc100>85% (O-selective)65-75%WO2008046003A2[4]
N-Amidation Acyl ChloridesDIPEADCM0 to 25100% (N-selective)*85-95%General Practice

*Performed on pre-O-alkylated intermediates.

Mechanistic Pathway in Oncology

APIs derived from 4-amino-3-fluoro-2-methylphenol frequently function as potent kinase inhibitors. By binding to the ATP pocket of mutated kinases (such as EGFR in non-small cell lung cancer or IRE1α in related disorders), these compounds block downstream phosphorylation cascades, ultimately inducing tumor regression[2][3].

Mechanism of action for kinase inhibitors derived from 4-Amino-3-fluoro-2-methylphenol.

References

  • MySkinRecipes : 4-Amino-3-fluoro-2-methylphenol - Chemical Specifications and Pharmaceutical Intermediate Applications. Available at:1

  • US Patent 12037346B2 : Amino-substituted heteroaryls for treating cancers with EGFR mutations. Available at: 2

  • WO Patent 2020056089A1 : Phenoxy-pyridyl-pyrimidine compounds and methods of use (IRE1a targets). Available at: 3

  • WO Patent 2008046003A2 : Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases. Available at: 4

Sources

Application

Application Note: Orthogonal Functionalization of 4-Amino-3-fluoro-2-methylphenol in API Synthesis

Executive Summary & Mechanistic Rationale 4-Amino-3-fluoro-2-methylphenol (CAS:) is a highly versatile, multi-functional building block utilized extensively in the synthesis of advanced pharmaceutical intermediates. It i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

4-Amino-3-fluoro-2-methylphenol (CAS:) is a highly versatile, multi-functional building block utilized extensively in the synthesis of advanced pharmaceutical intermediates. It is particularly valued in the development of targeted kinase inhibitors, including those modulating EGFR, IRE1α, and c-Abl pathways[1][2][3].

The structural architecture of this molecule presents a unique triad of features that drive its utility in organic synthesis:

  • Orthogonal Reactivity : The distinct pKa​ difference between the phenolic hydroxyl (-OH) and the aniline amine (-NH 2​ ) allows for chemoselective functionalization. The phenol can undergo Nucleophilic Aromatic Substitution (S N​ Ar) without the strict requirement of amine protecting groups, streamlining synthetic routes[1].

  • Fluorine-Induced Acidity & Metabolic Stability : The highly electronegative fluorine atom at the meta-position relative to the phenol inductively withdraws electron density, lowering the pKa​ of the -OH group. This facilitates easier deprotonation under milder basic conditions. In the final Active Pharmaceutical Ingredient (API), this C-F bond enhances metabolic stability by blocking cytochrome P450-mediated oxidation and modulates lipophilicity for better target affinity[4].

  • Steric Tuning : The ortho-methyl group restricts the conformational freedom of subsequent diaryl ether linkages, locking the molecule into a bioactive conformation essential for deep kinase pocket binding[3].

Physicochemical Profiling

The following table summarizes the critical physicochemical parameters and handling specifications required for reproducible synthesis[4][5].

ParameterSpecification
Chemical Name 4-Amino-3-fluoro-2-methylphenol
CAS Number 1020173-27-6
Molecular Formula C 7​ H 8​ FNO
Molecular Weight 141.14 g/mol
MDL Number MFCD19207913
Physical State Solid (typically crystalline powder)
Storage & Handling Store at room temperature, light-proof, under inert gas (Argon/N 2​ ) to prevent amine oxidation.

Synthetic Workflow & Pathway Integration

The diagram below maps the divergent synthetic pathways enabled by the orthogonal functional groups of 4-Amino-3-fluoro-2-methylphenol, leading to complex API scaffolds.

G Core 4-Amino-3-fluoro-2-methylphenol (CAS: 1020173-27-6) OH_React Phenolic -OH Chemoselective O-Arylation (SNAr) Core->OH_React Base (e.g., K2CO3) NH2_React Aniline -NH2 Amidation / N-Arylation Core->NH2_React Electrophile Inter1 Diaryl Ether Intermediate (Kinase Scaffold) OH_React->Inter1 Heteroaryl Halides Inter2 Amide / Amine Derivative (Target API) NH2_React->Inter2 Acyl Chlorides Bio Enhanced Metabolic Stability & Target Affinity (EGFR/IRE1α) Inter1->Bio Structural Integration Inter2->Bio Structural Integration

Workflow illustrating the orthogonal functionalization of 4-Amino-3-fluoro-2-methylphenol.

Experimental Protocols: Self-Validating Systems

Protocol A: Chemoselective O-Arylation via S N​ Ar (Synthesis of Diaryl Ethers)

This protocol details the synthesis of a diaryl ether intermediate—a common structural motif in EGFR and IRE1α inhibitors—via the chemoselective displacement of a heteroaryl halide by the phenoxide of 4-amino-3-fluoro-2-methylphenol[1][3].

Causality & Experimental Choices:

  • Base Selection (K 2​ CO 3​ vs. t-BuOK) : Potassium carbonate (K 2​ CO 3​ ) is sufficiently basic to deprotonate the fluorinated phenol ( pKa​ ~9) but not the aniline ( pKa​ ~27), ensuring absolute chemoselectivity[1]. For highly unreactive electrophiles, Potassium tert-butoxide (t-BuOK) can be employed to generate the phenoxide more rapidly, though temperature control becomes critical to prevent side reactions[2].

  • Solvent Dynamics (NMP/DMAc) : Polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) are chosen because they poorly solvate the phenoxide anion. This lack of solvation maximizes the nucleophilicity of the oxygen, accelerating the S N​ Ar reaction at elevated temperatures (100–130 °C)[1][2].

Step-by-Step Methodology:

  • Preparation : To an oven-dried, argon-purged reaction vessel, add 4-amino-3-fluoro-2-methylphenol (1.0 equiv, e.g., 141 mg, 1.0 mmol) and the target heteroaryl halide (e.g., 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine, 1.2 equiv)[1].

  • Solvation & Base Addition : Dissolve the reagents in anhydrous NMP (4.0 mL) to achieve a ~0.25 M concentration. Add finely powdered, anhydrous K 2​ CO 3​ (3.0 equiv).

  • Reaction Execution : Seal the vessel and heat the mixture to 120 °C under continuous, vigorous stirring.

  • Self-Validation (Monitoring) : Monitor the reaction via LC-MS. The system is self-validating: the disappearance of the phenol starting material peak (m/z 142 [M+H] + ) and the emergence of the product mass confirms successful O-arylation. The aniline group remains unreacted, preventing polymerization.

  • Workup & Isolation : Upon completion (typically 4–12 hours), cool the mixture to room temperature. Quench the reaction by slowly pouring it into ice-cold distilled water (40 mL). The diaryl ether intermediate will typically precipitate as a solid.

  • Purification : Filter the precipitate under vacuum, wash sequentially with water and cold ethanol, and dry under high vacuum. If precipitation is incomplete, extract with Ethyl Acetate (3 × 20 mL), wash the organic layer heavily with brine to remove residual NMP, dry over MgSO 4​ , and concentrate in vacuo.

Protocol B: Downstream N-Functionalization (Amidation)

Following successful O-arylation, the sterically hindered but electronically active free aniline (-NH 2​ ) is primed for amidation to complete the target API scaffold.

Causality & Experimental Choices:

  • Coupling Reagents (HATU/DIPEA) : Due to the steric hindrance introduced by the ortho-methyl group and the electron-withdrawing nature of the meta-fluorine, highly efficient coupling reagents are required. HATU provides rapid carboxylic acid activation, while DIPEA acts as a non-nucleophilic base to neutralize the generated acid without competing for the electrophile.

Step-by-Step Methodology:

  • Activation : In a separate, dry flask, dissolve the desired carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to form the active O7-azabenzotriazole ester.

  • Coupling : Add the diaryl ether intermediate (from Protocol A, 1.0 equiv) directly to the activated acid solution.

  • Reaction Execution : Stir the mixture at room temperature for 2–6 hours. If the reaction stalls due to steric bulk, gentle heating to 50 °C may be applied.

  • Self-Validation : TLC (Ethyl Acetate/Hexane) will show the consumption of the highly fluorescent aniline starting material and the formation of a less polar, UV-active amide product. LC-MS will confirm the target mass.

  • Workup : Dilute the mixture with Ethyl Acetate. To ensure a self-validating purification, wash the organic layer sequentially with saturated NaHCO 3​ (removes unreacted acid), 1M HCl (removes unreacted amine starting material), and brine (removes DMF). Dry over Na 2​ SO 4​ and concentrate in vacuo.

Sources

Method

Use of 4-Amino-3-fluoro-2-methylphenol in the synthesis of dyes and pigments

Application Note: 4-Amino-3-fluoro-2-methylphenol in the Synthesis of Advanced Dyes and Fluorophores Executive Summary (CAS: 1020173-27-6) is a highly specialized, fluorinated aminophenol derivative that serves as a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Amino-3-fluoro-2-methylphenol in the Synthesis of Advanced Dyes and Fluorophores

Executive Summary

(CAS: 1020173-27-6) is a highly specialized, fluorinated aminophenol derivative that serves as a critical building block in the synthesis of high-performance dyes, pigments, and fluorescent probes[1][2]. For researchers and drug development professionals, this compound bridges the gap between materials science and medicinal chemistry. The strategic placement of a fluorine atom and a methyl group on the aminophenol scaffold imparts unique photophysical properties and metabolic stability, making it an ideal precursor for theranostic agents, near-infrared (NIR) fluorophores, and photostable azo pigments[2][3].

Physicochemical Profiling & Structural Rationale

To understand the utility of 4-Amino-3-fluoro-2-methylphenol, one must examine the causality behind its structural components and how they dictate experimental outcomes.

Table 1: Physicochemical Properties

Property Value
CAS Number 1020173-27-6[1]
Molecular Formula C7H8FNO[2]
Molecular Weight 141.14 g/mol [2]
Storage Conditions Room temperature, light-proof, inert gas[2]

| Key Functional Groups | Primary amine (-NH2), Hydroxyl (-OH), Fluoro (-F), Methyl (-CH3) |

Structural Causality in Dye Synthesis:

  • The Primary Amine (-NH2): Acts as the reactive center for diazotization (to form azo dyes) or oxidative condensation (to form phenoxazine/oxazine dyes)[2].

  • The Fluorine Atom (-F): Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect[3]. In dye chemistry, this lowers the Highest Occupied Molecular Orbital (HOMO) energy level, making the resulting chromophore highly resistant to photo-oxidative degradation (photobleaching)[3][4]. In drug development, the strong C-F bond prevents rapid cytochrome P450-mediated metabolism, enhancing the in vivo half-life of [2].

  • The Methyl Group (-CH3): Provides steric hindrance. In fluorescent dyes, restricting intramolecular rotation minimizes non-radiative decay pathways, thereby increasing the overall fluorescence quantum yield.

Synthesis Workflow I: Fluorinated Azo Dyes

Azo dyes are synthesized via a two-step process: diazotization of the primary amine followed by electrophilic aromatic substitution (coupling) with an electron-rich aromatic system[3]. The presence of the fluorine atom enhances the electrophilicity of the diazonium intermediate, facilitating rapid and high-yield coupling.

Protocol: Diazotization and Coupling

  • Acidification: Suspend 10 mmol of 4-Amino-3-fluoro-2-methylphenol in 25 mL of 0.5 M HCl. Cool the mixture to 0–5 °C using an ice-salt bath.

    • Causality: Low temperatures are strictly required to prevent the thermodynamic decomposition of the highly unstable diazonium salt into a phenol derivative.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2, 10.5 mmol in 5 mL H2O) dropwise under continuous stirring.

  • Self-Validation (In-Process Control): Test the reaction mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization is complete. Neutralize any excess nitrous acid with a small amount of sulfamic acid to prevent side reactions during coupling.

  • Coupling: Prepare a solution of the coupling component (e.g., 2-naphthol, 10 mmol) in 10% NaOH (pH 9-10). Slowly add the cold diazonium salt solution to the coupling mixture while maintaining the temperature below 5 °C.

    • Causality: Alkaline pH increases the electron density on the naphthol ring by deprotonating the hydroxyl group, directing the electrophilic attack to the activated ortho position.

  • Isolation: Stir for 2 hours, precipitate the fluorinated azo dye by adjusting the pH to 7, filter, wash with cold water, and dry under vacuum.

AzoSynthesis A 4-Amino-3-fluoro-2-methylphenol (Starting Material) B Acidification (HCl, 0-5°C) A->B C Diazotization (NaNO2 addition) B->C D Diazonium Salt Intermediate C->D E Self-Validation: Starch-Iodide Test D->E G Azo Coupling (Alkaline pH 8-10) D->G F Coupling Component (e.g., Naphthol derivative) F->G H Fluorinated Azo Dye / Pigment (Final Product) G->H

Workflow for the synthesis of fluorinated azo dyes, highlighting the self-validation step.

Synthesis Workflow II: Phenoxazine NIR Fluorophores

Phenoxazine dyes are highly valued in biological imaging due to their emission in the near-infrared (NIR) window, where tissue autofluorescence is minimal. 4-Amino-3-fluoro-2-methylphenol can be condensed with resorcinol derivatives to yield rigid, fluorinated phenoxazine cores.

Protocol: Oxidative Condensation

  • Preparation: Dissolve 5 mmol of 4-Amino-3-fluoro-2-methylphenol and 5 mmol of a resorcinol derivative in 30 mL of anhydrous ethanol.

  • Oxidation: Add a mild oxidant, such as silver oxide (Ag2O, 15 mmol), or potassium ferricyanide in a buffered solution.

    • Causality: The oxidant facilitates the formation of a reactive quinone-imine intermediate from the aminophenol, which is essential for the subsequent nucleophilic attack.

  • Cyclization: Reflux the mixture for 4-6 hours. The hydroxyl group of the resorcinol derivative undergoes intramolecular etherification with the quinone-imine, closing the oxazine ring.

  • Self-Validation (Spectroscopic): Monitor the reaction via UV-Vis spectroscopy. The successful formation of the extended conjugated phenoxazine core is validated by the emergence of a strong, new absorption band between 600–700 nm.

  • Purification: Filter the reaction mixture through Celite to remove metal salts, concentrate the filtrate, and purify via silica gel column chromatography (DCM/MeOH gradient).

Phenoxazine N1 Precursor 4-Amino-3-fluoro- 2-methylphenol N2 Oxidative Condensation Ag2O or K3Fe(CN)6 + Resorcinol N1->N2 N3 Cyclization Intramolecular etherification N2->N3 N4 Fluorinated Phenoxazine NIR Fluorescent Probe N3->N4 N5 {Validation|UV-Vis Absorbance (600-700 nm)} N4->N5

Synthesis pathway of fluorinated phenoxazine NIR fluorophores with UV-Vis validation.

Applications in Drug Development & Theranostics

Beyond traditional pigments, 4-Amino-3-fluoro-2-methylphenol is a highly sought-after intermediate in the pharmaceutical sector[2]. It has been extensively utilized in the synthesis of small-molecule targeting EGFR, c-Abl, and c-Kit mutations[5][6][7][8].

By integrating the fluorinated dye synthesis workflows described above with kinase inhibitor pharmacophores, drug development professionals can create theranostic kinase probes . These probes allow researchers to visualize target engagement in real-time using fluorescence microscopy, while the fluorine atom ensures the probe remains metabolically stable against enzymatic degradation during in vivo assays[2][8].

References

  • MySkinRecipes. "4-Amino-3-fluoro-2-methylphenol Product Description". Source: MySkinRecipes. URL:[Link]

  • Google Patents. "US12037346B2 - Amino-substituted heteroaryls for treating cancers with EGFR mutations". Source: Google Patents.
  • Google Patents. "US7790756B2 - Kinase inhibitors useful for the treatment of myleoproliferative diseases". Source: Google Patents.

Sources

Application

4-Amino-3-fluoro-2-methylphenol in the development of antimicrobial compounds

An In-Depth Guide to the Application of 4-Amino-3-fluoro-2-methylphenol in the Development of Novel Antimicrobial Compounds Abstract The escalating crisis of antimicrobial resistance necessitates the urgent discovery of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 4-Amino-3-fluoro-2-methylphenol in the Development of Novel Antimicrobial Compounds

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds that can be developed into effective therapeutics. Phenolic compounds have long been recognized for their broad-spectrum antimicrobial properties.[1] This guide focuses on 4-Amino-3-fluoro-2-methylphenol, a strategically substituted scaffold, and its potential in antimicrobial drug discovery. The presence of a fluorine atom can enhance metabolic stability and potency, while the amino and hydroxyl groups provide versatile handles for synthetic modification.[2] This document serves as a comprehensive resource for researchers, providing a scientific rationale, a strategic developmental workflow, and detailed, field-tested protocols for synthesizing derivatives, evaluating antimicrobial efficacy, and assessing preliminary cytotoxicity.

The Scaffold: 4-Amino-3-fluoro-2-methylphenol

4-Amino-3-fluoro-2-methylphenol is a compelling starting point for an antimicrobial discovery program. Its core phenolic structure is a well-established pharmacophore for antimicrobial activity, while its specific substitutions offer distinct advantages for medicinal chemistry.

Rationale for Use in Antimicrobial Drug Discovery:

  • Phenolic Core: The hydroxyl group on the benzene ring is a key feature of many natural and synthetic antimicrobial agents.[3][4] Phenols are known to disrupt microbial cell structures and metabolic processes.[3]

  • Fluorine Substitution: The introduction of a fluorine atom can significantly enhance the metabolic stability and bioavailability of a drug candidate.[2] It can also increase the compound's binding affinity to target enzymes through favorable electronic interactions.

  • Amino Group for Derivatization: The primary amino group is an excellent nucleophile, providing a straightforward attachment point for a wide variety of functional groups. This allows for the rapid generation of a chemical library to explore structure-activity relationships (SAR).

  • Methyl Group: The methyl group contributes to the lipophilicity of the molecule, which can be crucial for penetrating the lipid-rich cell membranes of bacteria.[5]

Table 1: Physicochemical Properties of 4-Amino-3-fluoro-2-methylphenol

PropertyValueSource
Molecular Formula C₇H₈FNO[2]
Molecular Weight 141.14 g/mol [2]
CAS Number 1020173-27-6[6]
Appearance Solid[7]
Storage Room temperature, protected from light[2]

General Mechanism of Action for Phenolic Antimicrobials

While the precise mechanism for derivatives of 4-Amino-3-fluoro-2-methylphenol must be determined empirically, the broader class of phenolic compounds exhibits several well-documented antimicrobial mechanisms of action.[3][8] These compounds are generally considered membrane-active agents but can also interfere with cytoplasmic functions.[9]

The primary modes of action include:

  • Cell Membrane Disruption: The lipophilic nature of phenolic compounds allows them to partition into the bacterial cell membrane, disrupting the lipid bilayer.[1] This increases membrane permeability and fluidity, leading to the leakage of essential intracellular components like ions, ATP, and nucleic acids, ultimately resulting in cell death.[3][8]

  • Protein Denaturation and Enzyme Inhibition: Phenols can form hydrogen bonds with microbial proteins, altering their conformation and inhibiting their function.[3] This can disrupt critical metabolic pathways necessary for bacterial survival, such as energy production via ATP synthase.[3]

  • Induction of Oxidative Stress: Some phenolic compounds can generate reactive oxygen species (ROS), which cause damage to DNA, lipids, and proteins, contributing to microbial cell death.[3]

Scaffold Phenolic Scaffold (e.g., 4-Amino-3-fluoro-2-methylphenol derivative) Membrane Bacterial Cell Membrane Scaffold->Membrane Intercalates Proteins Cytoplasmic Proteins & Enzymes Scaffold->Proteins Interacts Disruption Membrane Disruption & Permeabilization Membrane->Disruption Denaturation Protein Denaturation & Enzyme Inhibition Proteins->Denaturation Leakage Leakage of Ions, ATP, Nucleic Acids Disruption->Leakage Death Bacterial Cell Death Leakage->Death Metabolism Disruption of Metabolic Pathways Denaturation->Metabolism Metabolism->Death

Caption: General mechanisms of antimicrobial action for phenolic compounds.

A Strategic Workflow for Antimicrobial Compound Development

A structured, multi-step screening cascade is essential for efficiently identifying promising antimicrobial candidates from a chemical library. This workflow progresses from broad primary screening to more specific secondary and safety assays.

Scaffold Scaffold: 4-Amino-3-fluoro-2-methylphenol Synthesis 1. Derivative Library Synthesis (e.g., Amidation, Alkylation) Scaffold->Synthesis Screening 2. Primary Screening: Broth Microdilution for MIC Synthesis->Screening Hits Identify 'Hits' (Compounds with MIC ≤ Threshold) Screening->Hits MBC 3. Secondary Screening: Determine MBC Hits->MBC Active SAR Structure-Activity Relationship (SAR) Analysis Hits->SAR Inactive Cytotox 4. In Vitro Safety Assessment: Cytotoxicity Assay (e.g., MTT) MBC->Cytotox SI 5. Calculate Selectivity Index (SI) SI = IC₅₀ / MIC Cytotox->SI Lead Promising Lead Candidate (High Potency, Low Toxicity, High SI) SI->Lead High SI SI->SAR Low SI SAR->Synthesis Design next generation

Caption: A strategic workflow for antimicrobial lead discovery.

Core Experimental Protocols

These protocols provide a robust framework for the synthesis and evaluation of novel antimicrobial agents derived from the 4-Amino-3-fluoro-2-methylphenol scaffold.

Protocol 4.1: Synthesis of a Representative N-Acyl Derivative

Causality: This protocol demonstrates the derivatization of the scaffold's amino group via a standard acylation reaction. Creating amides is a common strategy in medicinal chemistry to explore how changes in lipophilicity and steric bulk affect biological activity.

Materials:

  • 4-Amino-3-fluoro-2-methylphenol

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acetyl chloride (or other acyl chloride of interest)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of 4-Amino-3-fluoro-2-methylphenol in anhydrous DCM.

  • Cool the solution in an ice bath.

  • Add 1.2 equivalents of triethylamine (TEA) to the solution. TEA acts as a base to neutralize the HCl byproduct of the reaction.

  • Slowly add 1.1 equivalents of acetyl chloride dropwise while stirring. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-3 hours), quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to yield the final N-acyl derivative.

  • Confirm the structure and purity of the final compound using techniques such as NMR and LC-MS.

Protocol 4.2: Antimicrobial Susceptibility Testing - Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality: The broth microdilution assay is the gold standard for quantitatively determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10] This provides a precise measure of potency.

Materials:

  • Test compounds (dissolved in DMSO, e.g., 10 mg/mL stock)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Plate sealer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into a tube of CAMHB.[10] b. Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[10] c. Dilute this suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Compound Dilutions: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 2 µL of the 10 mg/mL compound stock solution to the first well of a row and mix thoroughly. This creates the highest test concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum (from step 1c) to each well containing the compound dilutions. b. Controls are critical:

    • Positive Control: Wells with bacteria and CAMHB (and DMSO equivalent) but no test compound.
    • Negative Control: Wells with CAMHB only (no bacteria, no compound) to check for sterility. c. Seal the plate and incubate at 37°C for 16-20 hours.[10]
  • Reading the MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[11] This can be assessed visually or by reading the optical density (OD) at 600 nm.

Table 2: Example MIC Data Presentation

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 1A 864
Derivative 1B 16>128
Derivative 1C 432
Ciprofloxacin 10.5
Protocol 4.3: Determination of Minimum Bactericidal Concentration (MBC)

Causality: The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is a crucial secondary screen to determine if a compound actively kills the pathogen.[12]

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate this aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar).[11]

Protocol 4.4: Preliminary Cytotoxicity Assessment - MTT Assay

Causality: It is vital to ensure that a potent antimicrobial compound is not also toxic to human cells.[13][14] The MTT assay measures cell viability by assessing the metabolic activity of mitochondria, providing a quantitative measure of cytotoxicity.[15]

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or acidic isopropanol)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in fresh cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

  • Controls:

    • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used.

    • Untreated Control: Cells in medium only.

  • Incubate the plate for a desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Table 3: Example Cytotoxicity and Selectivity Index Data

CompoundS. aureus MIC (µg/mL)HEK293 IC₅₀ (µg/mL)Selectivity Index (SI = IC₅₀/MIC)
Derivative 1A 8>200>25
Derivative 1C 45012.5
Detergent N/A5N/A

Driving Discovery with Structure-Activity Relationship (SAR) Analysis

SAR is the iterative process of correlating changes in a molecule's chemical structure with its biological activity.[16] By synthesizing and testing a library of derivatives, researchers can identify which chemical modifications enhance antimicrobial potency and reduce cytotoxicity.

Key Considerations for SAR of Phenolic Compounds:

  • Lipophilicity (logP): Generally, increasing lipophilicity enhances the ability of a compound to cross the bacterial membrane, but excessive lipophilicity can lead to poor solubility and increased cytotoxicity.[5]

  • Substituent Position: The position of functional groups on the aromatic ring can dramatically affect activity. For example, the relative positions of hydroxyl and other groups can influence hydrogen bonding potential and electronic properties.[17][18]

  • Functional Group Identity: Changing an acyl group on the amine from a simple acetyl to a larger, more lipophilic or electron-withdrawing group will modulate the compound's properties and can be used to fine-tune activity.

Start Synthesize & Test Initial Derivative Analyze Analyze Data (MIC, MBC, IC₅₀) Start->Analyze Decision Is Activity/ Selectivity Improved? Analyze->Decision Explore Explore Similar Modifications (e.g., larger alkyl chains) Decision->Explore Yes Pivot Design Different Modifications (e.g., add polar groups) Decision->Pivot No Explore->Start Iterate Goal Optimized Lead Candidate Explore->Goal Pivot->Start Iterate

Caption: Iterative cycle for Structure-Activity Relationship (SAR) analysis.

Conclusion

4-Amino-3-fluoro-2-methylphenol represents a promising and synthetically tractable scaffold for the development of new antimicrobial agents. Its unique combination of a proven phenolic pharmacophore, a stabilizing fluorine atom, and a versatile amino handle provides a rich foundation for medicinal chemistry exploration. By employing the systematic workflow and detailed protocols outlined in this guide—from library synthesis and tiered screening to safety assessment and SAR analysis—researchers can effectively navigate the early stages of the drug discovery pipeline and unlock the therapeutic potential of this valuable chemical starting block.

References

  • The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry. MDPI.
  • THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. IIP Series.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link.
  • Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. PMC.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link.
  • Antimicrobial activity of phenolic compounds...: Journal of Applied Microbiology. Ovid.
  • Future Antimicrobials: Natural and Functionalized Phenolics. MDPI.
  • Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers.
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PMC.
  • A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate.
  • Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. MDPI.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. ResearchGate.
  • In Vitro Antimicrobials. Pharmacology Discovery Services.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. PAHO/WHO.
  • Synthesis Protocol for 4-[[(4-Fluorophenyl)imino]methyl]-phenol: An In-depth Technical Guide. Benchchem.
  • Antimicrobial activity of phenolic compounds identified in wild mushrooms, SAR analysis and docking studies. CORE.
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC.
  • 4-Amino-3-fluoro-2-methylphenol. MySkinRecipes.
  • Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. DTIC.
  • 1020173-27-6|4-Amino-3-fluoro-2-methylphenol|BLD Pharm. BLD Pharm.
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. ResearchGate.
  • Structure-activity relationship study of amphipathic antimicrobial peptides using helix-destabilizing sarcosine. PubMed.

Sources

Method

Advanced Applications of Azo Dye Synthesis: From High-Performance Textiles to Hypoxia-Responsive Imaging Agents

Executive Summary Azo compounds, characterized by the presence of one or more azo bonds (–N=N–) linking aromatic systems, represent the largest and most versatile class of synthetic colorants[1]. While historically engin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azo compounds, characterized by the presence of one or more azo bonds (–N=N–) linking aromatic systems, represent the largest and most versatile class of synthetic colorants[1]. While historically engineered for their vivid photophysical properties and structural stability in the textile industry, recent advancements have repurposed the azo bond for cutting-edge biomedical applications. Because the azo bond undergoes specific reductive cleavage by azoreductases in low-oxygen environments, it serves as an ideal molecular trigger for hypoxia-responsive fluorescent and photoacoustic (PA) imaging agents[2].

This application note provides a comprehensive, causality-driven guide to synthesizing azo compounds for both industrial textile dyeing and advanced biomedical imaging, ensuring that researchers can execute these protocols with high precision and scientific rigor.

Part I: Mechanistic Foundations of Azo Chemistry

The synthesis of azo compounds universally relies on a two-step electrophilic aromatic substitution pathway: Diazotization and Azo Coupling [3].

  • Diazotization: A primary aromatic amine is reacted with nitrous acid (HNO₂) to form a diazonium salt. Because HNO₂ is highly unstable, it is generated in situ using sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl).

    • Causality of Temperature: This reaction must be strictly maintained between 0–5 °C. At higher temperatures, the highly reactive diazonium intermediate rapidly degrades into phenols and nitrogen gas, destroying the yield[4].

  • Azo Coupling: The resulting diazonium cation acts as a strong electrophile, attacking an electron-rich aromatic ring (the coupling component, such as a naphthol or aniline derivative)[5].

    • Causality of pH: The pH of the coupling environment dictates the reaction's success. Phenolic couplers require mildly alkaline conditions (pH 9–10) to deprotonate the hydroxyl group, forming a highly nucleophilic phenoxide ion. Conversely, amine couplers require mildly acidic conditions (pH 4–5) to prevent complete protonation of the amine while keeping the diazonium salt stable[6].

AzoSynthesis Amine Primary Aromatic Amine Diazonium Diazonium Salt (Electrophile) Amine->Diazonium Diazotization Reagents NaNO2 + HCl (0-5°C) Reagents->Diazonium AzoDye Azo Dye Product (Ar-N=N-Ar') Diazonium->AzoDye Azo Coupling Coupler Coupling Component (Nucleophile) Coupler->AzoDye pH pH Control (Alkaline for Phenols) pH->AzoDye

Caption: Workflow of diazotization and azo coupling for dye synthesis.

Part II: Industrial Application - Synthesis of Textile Azo Dyes

This protocol details the synthesis of 1-phenylazo-2-naphthol (Sudan I), a benchmark azo dye. The methodology emphasizes scalability and self-validation to ensure complete reactant conversion.

Protocol 1: Synthesis of 1-Phenylazo-2-naphthol

Reagents: Aniline (10 mmol), 2-Naphthol (10 mmol), Sodium Nitrite (10.5 mmol), Concentrated HCl, 10% NaOH solution, Starch-iodide paper.

Step 1: Diazotization of Aniline

  • In a 100 mL beaker, suspend 10 mmol of aniline in 15 mL of deionized water and 5 mL of concentrated HCl. Stir until the aniline hydrochloride dissolves completely[5].

  • Submerge the beaker in an ice-salt bath to bring the internal temperature to 0–5 °C.

  • Dissolve 10.5 mmol of NaNO₂ in 10 mL of cold water. Add this solution dropwise to the aniline mixture over 15 minutes. Rationale: Dropwise addition prevents localized exothermic spikes that could degrade the diazonium salt.

Step 2: Self-Validation of Nitrous Acid

  • After addition, stir for 10 minutes. Dip a glass rod into the mixture and touch it to a piece of starch-iodide paper.

  • Validation Check: An immediate blue-black color confirms the presence of excess nitrous acid (which oxidizes iodide to iodine, complexing with starch)[4]. If the paper does not change color, add 1 mL increments of NaNO₂ solution until a positive test is achieved, ensuring 100% conversion of the amine.

Step 3: Azo Coupling

  • In a separate 250 mL beaker, dissolve 10 mmol of 2-naphthol in 50 mL of 10% NaOH. Cool this solution to 0–5 °C[5].

  • Slowly pour the cold diazonium salt solution into the 2-naphthol solution under vigorous stirring. A vibrant orange-red precipitate will form immediately.

  • Stir for an additional 30 minutes in the ice bath to drive the coupling to completion.

Step 4: Isolation

  • Isolate the crude dye via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water until the filtrate is pH neutral.

  • Recrystallize from glacial acetic acid or ethanol to achieve >95% purity.

Part III: Biomedical Application - Azo-Based Hypoxia Imaging Agents

Hypoxia is a critical microenvironmental hallmark of solid tumors and blinding retinal vascular diseases (e.g., diabetic retinopathy)[7]. Traditional imaging agents are "always-on," leading to high background noise. By integrating an azo bond between a near-infrared (NIR) fluorophore and a dark quencher (e.g., Black Hole Quencher 3, BHQ-3), researchers can create "turn-on" probes like HYPOX-3[2].

Under normoxia, the fluorophore is silenced via Förster Resonance Energy Transfer (FRET). In hypoxic tissues, upregulated azoreductases selectively cleave the azo bond, liberating the fluorophore and yielding high signal-to-noise ratio (SNR) fluorescence or photoacoustic signals.

HypoxiaProbe Probe Quenched Probe (Fluorophore-Azo-Quencher) Normoxia Normoxia (Normal Tissue) Probe->Normoxia Hypoxia Hypoxia (Ischemia/Tumor) Probe->Hypoxia Off FRET Quenching (Signal OFF) Normoxia->Off No Cleavage Reductase Azoreductase Activation Hypoxia->Reductase Upregulation Cleavage Azo Bond Cleavage (Reductive) Reductase->Cleavage Catalysis Signal Fluorescence Emission (Signal ON) Cleavage->Signal Unquenching

Caption: Mechanism of hypoxia-responsive azo probe activation via azoreductase.

Protocol 2: Validation of an Azo-Based Hypoxia Probe (In Vitro Cleavage Assay)

While the synthesis of these probes relies on standard peptide coupling (e.g., EDC/NHS chemistry) to link the dye to the azo-quencher, the critical step for drug development professionals is the functional validation of the hypoxia-responsive cleavage.

Step 1: Assay Preparation

  • Prepare a 10 µM solution of the purified azo-probe (e.g., HYPOX-3) in degassed PBS (pH 7.4).

  • Prepare a reaction mixture containing 100 µg/mL rat liver microsomes (a rich source of azoreductases) and 1 mM NADPH (electron donor).

Step 2: Hypoxic vs. Normoxic Incubation (Self-Validating Design)

  • Hypoxic Cohort: Place half of the samples in a specialized hypoxia chamber (0.1% O₂, 5% CO₂, 94.9% N₂) at 37 °C. Causality: Strict anaerobic conditions are mandatory because molecular oxygen competes with the azo bond for electrons from the reductase system, which would cause false negatives.

  • Normoxic Cohort (Control): Incubate the remaining samples in a standard incubator (21% O₂) at 37 °C.

  • Validation Check: If the normoxic control exhibits fluorescence recovery over time, the probe is chemically unstable or subject to non-specific cleavage, invalidating the batch for in vivo use.

Step 3: Signal Quantification

  • After 60 minutes, transfer aliquots to a black 96-well microplate.

  • Measure fluorescence emission using a microplate reader (e.g., Ex/Em = 650/670 nm for Cy5-based probes). A successful probe will demonstrate a >10-fold fluorescence enhancement in the hypoxic cohort compared to the normoxic control[2].

Part IV: Quantitative Data & Parameter Comparison

The design constraints for textile azo dyes versus biomedical azo imaging agents differ significantly. The table below summarizes the critical experimental and functional parameters for both applications.

ParameterTextile Dye Synthesis (e.g., 1-Phenylazo-2-naphthol)Hypoxia Imaging Agent (e.g., HYPOX-3)
Primary Application Fabric dyeing, industrial colorantsIn vivo retinal/tumor hypoxia imaging
Coupling Environment Aqueous, pH 9–10 (NaOH)Organic/Aqueous mixtures, strict pH buffers
Key Structural Feature Extended conjugation for visible light absorptionFluorophore-Azo-Quencher (FRET pair)
Reaction Temperature 0–5 °C (Critical for diazonium stability)Room temperature (for conjugation steps)
Validation Metric Color fastness, Extinction coefficientSignal-to-noise ratio (SNR), Cleavage kinetics
Purity Requirement >95% (Recrystallization sufficient)>99% (Preparative HPLC required)

References

  • Uddin, M. et al. (2015). "Applications of Azo-Based Probes for Imaging Retinal Hypoxia." ACS Molecular Pharmaceutics, 12(4), 1055-1061. Available at:[Link]

  • Kiyose, K. et al. (2010). "Hypoxia-Sensitive Fluorescent Probes for in Vivo Real-Time Fluorescence Imaging of Acute Ischemia." Journal of the American Chemical Society, 132(45), 15846-15848. Available at:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Fluorinated Tetradentate Aminophenol Ligands

Introduction & Mechanistic Rationale Tetradentate aminophenol ligands (often classified within the salan or salalen families) are indispensable scaffolds in modern coordination chemistry. They are highly valued for their...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Tetradentate aminophenol ligands (often classified within the salan or salalen families) are indispensable scaffolds in modern coordination chemistry. They are highly valued for their ability to stabilize high-valent transition metals—such as Vanadium(V), Titanium(IV), and Molybdenum(VI)—and are heavily utilized in the development of photocatalysts, energy conversion molecules, and robust polymerization initiators.

The Fluorine Deactivation Challenge: The conventional route to synthesize these ligands relies on a thermal Mannich condensation involving a phenol, formaldehyde, and a primary or secondary amine. The critical bond-forming step in this cascade is an electrophilic aromatic substitution (EAS), where an in situ generated iminium ion attacks the ortho-position of the phenol.

When utilizing electron-rich phenols, this thermal reaction proceeds smoothly. However, introducing fluorine atoms to the phenolic ring (e.g., using 4-fluoro-2-methylphenol) fundamentally alters the electronic landscape. Fluorine is highly electronegative and withdraws electron density from the aromatic ring via the inductive effect (-I). This severe deactivation raises the activation energy barrier for the EAS step. Consequently, standard thermal reflux conditions (e.g., boiling in 1-butanol for several weeks) fail to drive the reaction to completion, resulting in only trace yields (<5%) of the target fluorinated ligand[1].

The Microwave-Assisted Solution: To bypass the kinetic limitations imposed by the deactivated aromatic system, Microwave-Assisted Organic Synthesis (MAOS) is employed. Microwave irradiation provides rapid, uniform volumetric heating (dielectric heating) that efficiently couples with polar solvents like 1-butanol. This superheating effect provides the necessary energy to overcome the high EAS activation barrier, accelerating the reaction and boosting yields to ~50% in just 5 hours[1].

Experimental Workflow & Logical Pathway

Pathway N1 Electron-Poor Substrate 4-fluoro-2-methylphenol N4 Thermal Mannich Condensation (Reflux, Weeks) N1->N4 Standard Conditions N5 Microwave-Assisted Synthesis (110 °C, 5 hours, Sealed) N1->N5 MAOS Conditions N2 Amine Component Ethanolamine N2->N4 Standard Conditions N2->N5 MAOS Conditions N3 Aldehyde Formaldehyde (37% aq) N3->N4 Standard Conditions N3->N5 MAOS Conditions N6 Trace Yield (<5%) Reaction Failure N4->N6 Deactivated ring prevents EAS N7 Workup & Extraction (DCM / H2O) N5->N7 Rapid superheating overcomes barrier N8 Purified Fluorinated Ligand (H3LF, ~50% Yield) N7->N8 Column Chromatography

Logical pathway comparing thermal vs. microwave-assisted synthesis of fluorinated ligands.

Step-by-Step Protocol: Synthesis of H3LF

This self-validating protocol details the synthesis of H3LF, an O,N,O′,O′′ tetradentate aminophenol ligand derived from 4-fluoro-2-methylphenol and ethanolamine.

Materials & Reagents:

  • 4-fluoro-2-methylphenol (2.0 mmol)

  • Ethanolamine (1.0 mmol)

  • Formaldehyde (37% aqueous solution, 2.0 mmol)

  • 1-Butanol (3.0 mL, Microwave-absorbing solvent)

  • Dichloromethane (DCM) and Distilled Water (for extraction)

Equipment:

  • Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave)

  • 10 mL heavy-walled microwave reaction vial with a Teflon-lined crimp cap

Procedure:

  • Reagent Assembly: To the 10 mL microwave vial equipped with a magnetic stir bar, add 4-fluoro-2-methylphenol (2.0 mmol) and ethanolamine (1.0 mmol).

  • Aldehyde Addition: Slowly add the 37% aqueous formaldehyde (2.0 mmol) dropwise. Causality Note: Dropwise addition prevents an uncontrolled initial exothermic reaction between the amine and formaldehyde during the formation of the iminium ion intermediate.

  • Solvent Addition: Add 1-butanol (3.0 mL). Causality Note: 1-Butanol is selected because its high dipole moment couples excellently with microwave frequencies, and its boiling point (117 °C) allows safe operation at 110 °C without generating dangerous autogenous pressure.

  • Purge and Seal: Purge the vial headspace with dry N2​ for 2 minutes to displace oxygen, minimizing the oxidative degradation of the phenol. Seal tightly with the Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Program the instrument to ramp to 110 °C and hold for 5 hours with continuous stirring[1].

  • Workup & Extraction: Upon completion, allow the vial to cool to room temperature. Transfer the crude mixture to a separatory funnel. Partition the mixture between DCM (15 mL) and distilled water (15 mL).

  • Washing: Wash the organic layer with distilled water (2 × 15 mL). Causality Note: This step is critical to remove any unreacted highly polar ethanolamine and residual formaldehyde, which would otherwise streak and co-elute during chromatography.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and remove the DCM under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product via silica gel column chromatography (eluting with a Hexanes/Ethyl Acetate gradient) to afford the pure H3LF ligand as a solid (~50% yield)[1].

Validation & Quality Control:

  • 19 F NMR: Confirm the presence of the aromatic fluorine atom (typically observed as a distinct multiplet around -120 to -125 ppm depending on the reference standard).

  • 1 H NMR: Verify the disappearance of the ortho-proton on the starting phenol and the appearance of the benzylic methylene bridge protons (~3.6–4.0 ppm), confirming successful Mannich condensation.

  • ESI-MS: Observe the [M+H]+ molecular ion peak corresponding to the exact mass of the tetradentate ligand framework.

Quantitative Data Comparison

The table below summarizes the stark contrast in reaction efficiency when transitioning from conductive heating to dielectric microwave heating for electron-poor fluorinated substrates.

ParameterThermal Mannich CondensationMicrowave-Assisted Synthesis (MAOS)
Heating Mechanism Conductive (Reflux)Dielectric Heating (Volumetric)
Temperature ~117 °C (Boiling point of 1-butanol)110 °C (Sealed Vessel)
Reaction Time 2 to 3 weeks5 hours
Overall Yield Trace (< 5%)~ 50%
Impurity Profile High (Oxidative degradation & polymerization)Low to Moderate
Scalability Poor (Kinetically stalled)Excellent (within microwave vessel limits)

Downstream Application: Complexation and Photochemistry

The synthesized H3LF ligand is highly effective at stabilizing high-oxidation-state metal centers. For instance, the dropwise addition of oxidovanadium triisopropoxide into a toluene solution of H3LF yields the vanadium(V) oxido chelate, VOLF, in near-quantitative yields (98%)[1].

Crucially, the electron-withdrawing nature of the fluorinated ligand tunes the electronic structure of the metal complex. As demonstrated by Choing et al., VOLF exhibits a remarkably long-lived ligand-to-metal charge transfer (LMCT) state (lifetime of ~420 ps)[2]. This extended lifetime is driven by internal conversion to a state of 3dxy​ character, making these fluorinated tetradentate complexes highly promising candidates for advanced solar energy conversion and homogeneous photocatalysis applications[2].

References

  • Choing, S. N., Francis, A. J., Clendenning, G., Schuurman, M. S., Sommer, R. D., Tamblyn, I., Weare, W. W., & Cuk, T. (2015). "Long-Lived LMCT in a d0 Vanadium(V) Complex by Internal Conversion to a State of 3dxy Character." The Journal of Physical Chemistry C, 119(30), 17029–17038. Source: 2

Sources

Method

Application Note: Fluorinated Phenols in the Development of Functional Polymers for Drug Delivery

Executive Summary The rapid evolution of targeted therapeutics requires highly customizable, biocompatible, and responsive delivery systems. Fluorinated phenols—specifically in the form of pentafluorophenyl (PFP) activat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid evolution of targeted therapeutics requires highly customizable, biocompatible, and responsive delivery systems. Fluorinated phenols—specifically in the form of pentafluorophenyl (PFP) activated esters—have emerged as a premier building block for synthesizing functional polymers[1]. By leveraging Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization followed by Post-Polymerization Modification (PPM), researchers can generate combinatorial libraries of protein-polymer conjugates and pH-responsive nanocarriers from a single reactive scaffold[2][3].

This application note provides an in-depth, mechanistic guide to utilizing poly(pentafluorophenyl acrylate) (pPFPA) as a universal precursor for advanced drug delivery systems, detailing the causality behind experimental choices and providing self-validating protocols for laboratory execution.

Mechanistic Overview: The Superiority of PFP Esters

Historically, N-hydroxysuccinimide (NHS) esters have been the default choice for amine-reactive bioconjugation. However, NHS esters suffer from poor solubility in many organic solvents and are highly susceptible to hydrolysis and ring-opening side reactions during functionalization[4].

Fluorinated phenols, particularly PFP esters, overcome these limitations through several mechanisms:

  • Enhanced Electrophilicity & Stability: The strong electron-withdrawing nature of the five fluorine atoms highly activates the ester carbonyl toward nucleophilic attack by primary amines, while simultaneously maintaining excellent hydrolytic stability compared to NHS esters[1].

  • Orthogonal Trackability: The presence of fluorine allows for quantitative, non-destructive reaction monitoring via 19 F NMR spectroscopy, enabling researchers to track RAFT agent conversion, end-group fidelity, and PPM efficiency with absolute precision[5][6].

  • Solubility: Highly fluorinated polymers exhibit broad solubility in organic solvents (e.g., THF, 1,4-dioxane, DMF), facilitating homogeneous reactions with a diverse array of hydrophilic and hydrophobic functionalizing agents[1].

G Monomer PFPA Monomer RAFT RAFT Polymerization (AIBN, CTA, 70°C) Monomer->RAFT Polymer Poly(PFPA) Scaffold (Active Ester) RAFT->Polymer Controlled MW & PDI PPM Post-Polymerization Modification (Amines) Polymer->PPM Nucleophilic Substitution Conjugate Functional Bioconjugate (Drug Delivery System) PPM->Conjugate Amide Bond Formation

Logical workflow from PFPA monomer to functional bioconjugate via RAFT and PPM.

Quantitative Comparison of Activated Esters

To justify the selection of PFP over other reactive moieties, Table 1 summarizes the physiochemical and operational metrics of common activated esters used in polymer chemistry[1][4][6][7].

Table 1: Comparison of Activated Esters for Post-Polymerization Modification

Activated Ester TypeHydrolytic StabilityOrganic SolubilitySpectroscopic TrackingReactivity vs. Amines
Pentafluorophenyl (PFP) HighExcellentYes ( 19 F NMR)Very High
N-Hydroxysuccinimide (NHS) Low-ModeratePoorNoHigh
p-Nitrophenyl (NP) HighGoodNoModerate

Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to ensure the integrity of the polymer architecture before proceeding to the next phase.

Protocol 1: RAFT Polymerization of Pentafluorophenyl Acrylate (PFPA)

Objective: Synthesize a well-defined poly(pentafluorophenyl acrylate) (pPFPA) homopolymer scaffold with controlled molecular weight and narrow dispersity. Causality: RAFT is selected over conventional free radical polymerization because it preserves the active ester side chains while providing living chain ends (dithioesters/trithiocarbonates) for potential block copolymer synthesis[8][9].

Materials:

  • Monomer: Pentafluorophenyl acrylate (PFPA) (purified via basic alumina to remove inhibitors).

  • Initiator: 2,2′-Azobis(2-methylpropionitrile) (AIBN) (recrystallized from methanol).

  • Chain Transfer Agent (CTA): 4-cyanopentanoic acid dithiobenzoate or 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid[5][8].

  • Solvent: Anhydrous 1,4-dioxane.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, dissolve PFPA (e.g., 60 equiv, 8.1 mmol), CTA (1 equiv, 0.14 mmol), and AIBN (0.2 equiv, 0.03 mmol) in 4 mL of anhydrous 1,4-dioxane[8].

  • Deoxygenation: Seal the flask and subject the mixture to three consecutive freeze-pump-thaw cycles to rigorously remove oxygen, which would otherwise quench the radical propagation. Backfill with ultra-pure argon.

  • Polymerization: Immerse the flask in a preheated oil bath at 70 °C. Stir continuously for 16 hours[8].

  • Quenching & Precipitation: Quench the reaction by rapid cooling (liquid nitrogen or ice bath) and exposure to air. Dilute the mixture with a minimal amount of THF and precipitate dropwise into a large excess of cold methanol.

  • Purification: Recover the polymer via centrifugation. Redissolve in THF and reprecipitate into methanol two additional times to ensure complete removal of unreacted monomer and residual CTA[10]. Dry under vacuum at 40 °C for 24 hours.

  • Self-Validation Checkpoint:

    • GPC Analysis: Confirm molecular weight ( Mn​ ) and ensure a low polydispersity index (PDI < 1.2)[9].

    • 19 F NMR: Verify the presence of three distinct broad peaks corresponding to the ortho, meta, and para fluorine atoms of the PFP ring (approx. -153, -158, and -162 ppm).

Protocol 2: Combinatorial Post-Polymerization Modification (PPM)

Objective: Convert the hydrophobic pPFPA scaffold into an amphiphilic, pH-responsive nanocarrier or protein-reactive conjugate via amidation. Causality: The PFP ester reacts rapidly and quantitatively with primary amines to form stable amide bonds without the need for coupling reagents. By using substoichiometric amounts of different amines, combinatorial libraries of functional polymers can be generated from a single batch of pPFPA[3][4].

Materials:

  • Polymer: pPFPA scaffold (from Protocol 1).

  • Nucleophiles: Target primary amines (e.g., hydrophilic amines like PEG-amine for water solubility, or functional amines like diisopropylaminoethylamine for pH-responsiveness)[2][3].

  • Base: Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[8].

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Methodology:

  • Dissolution: Dissolve pPFPA (1.0 equiv of repeating units) in anhydrous DMF to a concentration of approximately 100 mg/mL[8].

  • Nucleophilic Addition: Add the desired primary amine(s). For combinatorial synthesis, add a calculated molar ratio of a hydrophilic amine (e.g., 0.6 equiv) and a functional amine (e.g., 0.4 equiv) to achieve specific grafting densities[4].

  • Catalysis: Add 1.0 equiv of DBU or TEA to act as a proton scavenger and accelerate the nucleophilic acyl substitution[8].

  • Incubation: Stir the reaction mixture at room temperature for 1 to 24 hours (reaction time depends on the steric hindrance of the amine)[8][11].

  • Purification: Dialyze the reaction mixture against a suitable solvent (e.g., methanol/water mixture) using a membrane with an appropriate MWCO to remove the cleaved pentafluorophenol byproduct and unreacted amines. Lyophilize to obtain the final functional polymer.

  • Self-Validation Checkpoint:

    • 19 F NMR: Confirm the complete disappearance of the PFP fluorine signals, indicating 100% conversion[11].

    • FTIR: Observe the shift of the ester carbonyl stretch ( 1780 cm −1 ) to the amide carbonyl stretch ( 1650 cm −1 ).

Application in Drug Delivery: pH-Responsive Nanocarriers

Functional polymers derived from fluorinated phenols are heavily utilized in oncology drug delivery. By modifying pPFPA with a combination of hydrophilic groups and pH-sensitive ionizable groups (e.g., tertiary amines), the resulting amphiphilic copolymers self-assemble into micellar nanocarriers in aqueous environments[2].

These carriers can encapsulate hydrophobic anticancer drugs (like Doxorubicin). Upon accumulation in the tumor microenvironment via the Enhanced Permeability and Retention (EPR) effect, the nanocarriers are internalized into cancer cells via endocytosis[2]. The acidic environment of the endolysosome triggers the protonation of the polymer's tertiary amines, leading to micelle disassembly and targeted drug release[2][12].

G Amphiphile Amphiphilic Copolymer (Hydrophilic + Hydrophobic) Micelle Self-Assembly into Nanocarrier (Micelle) Amphiphile->Micelle Aqueous Environment DrugLoad Encapsulation of Anticancer Drug Micelle->DrugLoad Tumor Endocytosis into Cancer Cell DrugLoad->Tumor EPR Effect / Targeting Release pH-Triggered Drug Release Tumor->Release Acidic Endosome

Pathway of amphiphilic nanocarrier self-assembly, cellular uptake, and drug release.

Furthermore, unreacted PFP esters on the polymer side chains or chain-termini can be directly conjugated to proteins (e.g., via lysine residues). This combinatorial approach allows for the rapid creation of protein-polymer conjugates that enhance protein stability, prolong circulation half-lives, and evade immune responses[3][4].

References

  • Sequential post-polymerization modification of a pentafluorophenyl ester-containing homopolymer: a convenient route to effective pH-responsive nanocarriers for anticancer drugs. Journal of Materials Chemistry B (RSC Publishing).[Link]

  • Poly(pentafluorophenyl acrylamide): Novel Platform for Selective Post-Polymerization Modification via para-Fluoro-Thiol Reaction. Macromolecules - ACS Publications.[Link]

  • Combinatorial synthesis of protein-polymer conjugates via post-polymerization modification of poly(pentafluorophenyl acrylate). American Chemical Society. [Link]

  • Sequential post-polymerization modification of a pentafluorophenyl ester-containing homopolymer: a convenient route to effective pH-responsive nanocarriers for anticancer drugs. OUCI.[Link]

  • Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. PMC.[Link]

  • Combinatorial Synthesis of Protein–Polymer Conjugates by Postpolymerization Modification of Poly(pentafluorophenyl acrylate)s. ACS Omega - ACS Publications.[Link]

  • Poly(pentafluorophenyl acrylate). Wikipedia.[Link]

  • RAFT Polymerization of Pentafluorophenyl Methacrylate: Preparation of Reactive Linear Diblock Copolymers. ResearchGate.[Link]

  • Supplementary Material Preparation and thermally-induced self-assembly behaviour of elastin-like peptide side-chain polymer-gold. Arkat USA.[Link]

  • A versatile synthetic platform for polymer membrane libraries using functional networks. OSTI.[Link]

  • Synthesis of Reactive Telechelic Polymers Based on Pentafluorophenyl Esters. Macromolecules - ACS Publications.[Link]

  • Copolymers Derived from Two Active Esters: Synthesis, Characterization, Thermal Properties, and Reactivity in Post-Modification. MDPI.[Link]

Sources

Application

Protocols for the synthesis of phenoxazine and carbazole derivatives

Advanced Synthesis Protocols for Phenoxazine and Carbazole Derivatives: A Technical Guide for Drug Development Executive Rationale Phenoxazines and carbazoles represent two of the most privileged tricyclic N-heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Synthesis Protocols for Phenoxazine and Carbazole Derivatives: A Technical Guide for Drug Development

Executive Rationale

Phenoxazines and carbazoles represent two of the most privileged tricyclic N-heterocyclic scaffolds in modern drug discovery and materials science. Phenoxazine derivatives are heavily utilized as organic photoredox catalysts and antimalarial agents due to their tunable redox potentials[1][2]. Similarly, carbazole derivatives serve as potent single-electron photoreductants and are foundational to numerous anticancer therapeutics, specifically as Topoisomerase II inhibitors and JAK/STAT pathway modulators[3][4].

This application note provides detailed, self-validating protocols for the synthesis of these heterocycles. Rather than merely listing steps, this guide dissects the mechanistic causality behind reagent selection, ensuring that researchers can troubleshoot and adapt these workflows for novel derivative generation.

Synthesis of Phenoxazine Derivatives via Buchwald-Hartwig Amination

While historical methods relied on extreme thermal condensation (e.g., the Bernthsen reaction) which often resulted in poor yields and limited functional group tolerance[5], modern synthesis relies on Palladium-catalyzed double N-arylation (Buchwald-Hartwig cross-coupling). This approach allows for the highly efficient construction of the central oxazine ring under milder conditions[6].

Mechanistic Causality & Experimental Choices
  • Catalyst Selection (Pd(OAc)₂): Palladium(II) acetate is utilized as a stable precatalyst. In the presence of phosphine ligands and heat, it is reduced in situ to the active Pd(0) species required for the initial oxidative addition into the aryl bromide bond[6].

  • Ligand Architecture (DPEphos or P(t-Bu)₃): The use of bulky, electron-rich bidentate (DPEphos) or monodentate (P(t-Bu)₃) phosphine ligands is critical. The steric bulk accelerates the reductive elimination step—often the rate-limiting bottleneck in forming sterically hindered C–N bonds[1][6].

  • Base (NaOtBu): A strong alkoxide base is thermodynamically required to deprotonate the coordinated amine intermediate, driving the transmetalation step forward. Weaker bases (like carbonates) fail to efficiently deprotonate the intermediate, stalling the catalytic cycle[6].

  • Solvent (Toluene): Anhydrous, non-polar toluene is chosen to prevent solvent coordination that could poison the highly reactive Pd(0) intermediate[6].

Phenoxazine_Workflow Start Aryl Halide + Amine (Starting Materials) Cat Pd(OAc)2 + DPEphos (Catalyst Complex) Start->Cat Reagent Mixing OxAdd Oxidative Addition (Pd(0) ➔ Pd(II)) Cat->OxAdd Activation Trans Base-Mediated Transmetalation OxAdd->Trans Amine + NaOtBu RedElim Reductive Elimination (C-N Bond Formation) Trans->RedElim Intermediate RedElim->Cat Pd(0) Regeneration Prod Phenoxazine Derivative (Target Product) RedElim->Prod Product Release

Pd-catalyzed Buchwald-Hartwig phenoxazine synthesis workflow.

Step-by-Step Protocol: Synthesis of 10-Phenyl-phenoxazine

Protocol adapted from established double N-arylation methodologies[6].

  • Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Bis(2-bromophenyl)ether (0.2 mmol), Pd(OAc)₂ (0.01 mmol, 5 mol%), DPEphos (0.02 mmol, 10 mol%), and NaOtBu (0.6 mmol, 3 equiv).

  • Inert Atmosphere: Evacuate the Schlenk tube and backfill with ultra-pure nitrogen (repeat 3 times) to ensure the complete removal of oxygen, which rapidly degrades Pd(0) complexes.

  • Reagent Addition: Inject anhydrous toluene (2 mL) followed by phenylamine (0.22 mmol, 1.1 equiv) via a gas-tight syringe.

  • Reaction: Seal the tube and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously for 24 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with CH₂Cl₂ (10 mL) and quench with distilled water. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 10-phenyl-phenoxazine as a white solid[6].

Self-Validating System (In-Process Controls)
  • TLC Validation: The reaction is complete when the highly polar primary amine spot disappears, replaced by a non-polar, highly fluorescent spot under 254 nm UV light.

  • NMR Validation: Successful double N-arylation is definitively confirmed by the complete disappearance of the broad N–H singlet (typically ~3.5–4.0 ppm) in the ¹H NMR spectrum[6].

Synthesis of Carbazole Derivatives via Cadogan Reductive Cyclization

While Palladium-catalyzed C–H amination is highly effective for synthesizing carbazoles from functionalized biphenyls[7][8], the Cadogan Reductive Cyclization remains one of the most robust, scalable, and atom-economical methods for generating carbazoles from readily available ortho-nitrobiphenyl precursors[3].

Mechanistic Causality & Experimental Choices
  • Substrate Geometry: 2,4'-Dinitrobiphenyl is utilized because the ortho-nitro group is spatially pre-organized for intramolecular attack on the adjacent aromatic ring[3].

  • Reductant (Triphenylphosphine - PPh₃): PPh₃ acts as a chemoselective oxygen acceptor. It deoxygenates the nitro group to generate a highly reactive, electron-deficient nitrene intermediate, while being oxidized to triphenylphosphine oxide (OPPh₃)[3].

  • Solvent & Thermal Energy (o-Dichlorobenzene): The insertion of a nitrene into an unactivated aromatic C–H bond possesses a massive activation energy barrier. o-Dichlorobenzene (ODCB) is selected specifically for its chemical inertness and high boiling point (~180 °C), providing the intense thermal energy required to force the cyclization[3].

Carbazole_Mechanism A 2,4'-Dinitrobiphenyl B PPh3 (Deoxygenation) A->B 180°C, ODCB C Nitrene Intermediate (Highly Reactive) B->C - OPPh3 D Intramolecular C-H Insertion C->D Cyclization E 3-Nitrocarbazole D->E Final Product

Cadogan reductive cyclization mechanism for carbazole synthesis.

Step-by-Step Protocol: Synthesis of 3-Nitrocarbazole

Protocol adapted from standard Cadogan cyclization methodologies[3].

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4'-dinitrobiphenyl (1.0 equiv) and triphenylphosphine (1.2 to 2.0 equiv) in anhydrous o-dichlorobenzene (ODCB)[3].

  • Thermal Cyclization: Heat the reaction mixture to a vigorous reflux (approximately 180 °C). The solution will transition from bright yellow to a deep orange/brown as the nitrene intermediate forms and subsequently inserts into the C–H bond.

  • Monitoring: Stir at reflux for 4–6 hours. Monitor the reaction progress via TLC until the starting biphenyl is completely consumed[3].

  • Work-up: Allow the reaction to cool to room temperature. Remove the high-boiling ODCB solvent under high vacuum using a rotary evaporator[3].

  • Purification: The crude mixture contains the desired product alongside a large amount of OPPh₃ byproduct. Purify via column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate 3-nitrocarbazole as a solid[3].

Self-Validating System (In-Process Controls)
  • Colorimetric Shift: The visual transition from yellow to deep brown is a reliable qualitative indicator of nitrene generation.

  • IR Spectroscopy Validation: Successful cyclization is confirmed by the disappearance of the asymmetric NO₂ stretch (originating from the ortho-nitro group) and the appearance of a sharp, distinct secondary amine N–H stretching band near 3400 cm⁻¹[3].

Quantitative Reaction Metrics

To aid in experimental design, the following table summarizes the expected quantitative parameters and efficiencies of the discussed methodologies[3][5][6][8].

Target ScaffoldSynthetic MethodologyCatalyst / Key ReagentSolventTemperature (°C)Typical Yield (%)
Phenoxazine Buchwald-Hartwig Cross-CouplingPd(OAc)₂ / DPEphosToluene11085–99%
Phenoxazine Thermal CondensationNone (Melt)None>20040–60%
Carbazole Cadogan Reductive CyclizationPPh₃ (Reductant)o-Dichlorobenzene18070–85%
Carbazole Pd-Catalyzed C–H AminationPd(OAc)₂ / Cu(OAc)₂Toluene12075–90%

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Fluorinated Aminophenols

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of fluorinated aminophenols—primarily from...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis of fluorinated aminophenols—primarily from their fluoronitrobenzene or fluoronitrophenol precursors.

Synthesizing these compounds presents a unique dichotomy: you must employ conditions harsh enough to reduce a nitro group, yet mild enough to preserve the highly stable but catalytically vulnerable carbon-fluorine (C-F) bond, all while preventing the electron-rich aminophenol product from rapidly oxidizing into polymeric tar. This guide provides field-proven, self-validating protocols and explains the mechanistic causality behind each troubleshooting step.

SECTION 1: Hydrodefluorination During Nitro Reduction

Q: Why am I losing the fluorine atom when reducing fluoronitrophenols using standard Palladium on Carbon (Pd/C)? A: While the C-F bond is thermodynamically the strongest carbon-halogen bond, it is highly susceptible to catalytic hydrodefluorination (HDF) under standard hydrogenation conditions[1]. When using highly active catalysts like Pd/C, the electron-withdrawing nature of the nitro group initially activates the ring. As the nitro group reduces to a hydroxylamine intermediate, it can strongly coordinate to the palladium surface. This brings the adjacent C-F bond into close proximity to the active metal sites, facilitating oxidative addition or radical-mediated cleavage of the C-F bond[2]. The result is a mixture of the desired fluoroaminophenol and the defluorinated aminophenol byproduct.

Q: How can I achieve complete nitro reduction while preserving the C-F bond? A: You must switch from a highly active, unselective catalyst (Pd/C) to a chemoselective catalyst. The industry standard for this transformation is sulfided Platinum on Carbon (Pt/C) [3][4]. The addition of sulfur (or using a pre-sulfided catalyst) partially poisons the specific highly active sites on the platinum lattice responsible for hydrogenolysis (C-F cleavage), while leaving the sites responsible for nitro reduction intact[4]. Alternatively, adding a mild base like sodium carbonate can suppress the accumulation of hydrofluoric acid, which otherwise autocatalyzes degradation pathways[5].

Table 1: Catalyst Selection for Halonitroarene Reduction
Catalyst SystemNitro Reduction ActivityC-F Bond PreservationRecommended Use Case
10% Pd/C Very HighPoor (< 60%)Non-halogenated substrates only.
5% Pt/C (Standard) HighModerate (80-90%)Substrates where trace defluorination is acceptable.
5% Pt/C (Sulfided) Moderate-HighExcellent (> 99%)Optimal: Fluorinated/polyhalogenated nitroarenes.
Raney Nickel ModerateGood (90-95%)Cost-sensitive scale-ups; requires higher pressures.
Protocol: Chemoselective Hydrogenation using Sulfided Pt/C

This protocol is a self-validating system: by monitoring hydrogen uptake, the reaction naturally arrests once the nitro group is reduced, preventing over-reduction.

  • Preparation: In a high-pressure reactor (e.g., Parr autoclave), dissolve 10.0 mmol of the fluoronitrophenol in 50 mL of anhydrous methanol or ethanol.

  • Catalyst Loading: Add 1.0 mol% of 5% Pt/C (sulfided). Note: Ensure the catalyst is kept wet or handled under inert gas to prevent ignition of the solvent.

  • Purge: Seal the reactor and purge the system with Nitrogen ( N2​ ) three times, followed by Hydrogen ( H2​ ) three times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor to 30-50 bar H2​ and heat to 30–50 °C[4].

  • Monitoring: Monitor the pressure drop. The reaction is complete when exactly 3 equivalents of H2​ are consumed. Sulfided Pt/C will cause hydrogen uptake to abruptly cease at this stoichiometric point, validating that dehalogenation is not occurring[3].

  • Workup: Vent the reactor, purge with N2​ , and filter the catalyst through a pad of Celite under an inert atmosphere (see Section 2).

SECTION 2: Oxidative Degradation of the Aminophenol Product

Q: My reaction shows complete conversion by LC-MS, but during workup, the solution turns dark black and my isolated yield is terrible. What is happening? A: You are observing the rapid autoxidation of the fluoroaminophenol. Aminophenols are extremely electron-rich. Upon exposure to atmospheric oxygen, especially under neutral or basic conditions, they undergo single-electron transfer to form a radical intermediate. This rapidly oxidizes further into a highly reactive fluoroquinone imine. These quinone imines act as electrophiles and undergo rapid intermolecular condensation with unreacted aminophenols, forming dark, insoluble polymeric tars.

OxidationPathway A Fluoroaminophenol (Electron-rich) B Radical Intermediate (Autoxidation) A->B O2 (Air) Basic pH C Fluoroquinone Imine (Highly Reactive) B->C -e-, -H+ D Dark Polymeric Species (Tar/Degradation) C->D Condensation E Antioxidants / Acidic pH (Inhibition) E->A Stabilizes

Caption: Mechanistic pathway of fluoroaminophenol oxidative degradation and points of inhibition.

Q: How do I isolate the product without this oxidative degradation? A: You must manipulate the thermodynamic driving force of the oxidation by protonating the amine. An ammonium salt cannot easily undergo the initial electron loss.

Protocol: Anaerobic & Acidic Workup
  • Quench & Acidify: Immediately upon filtering the hydrogenation catalyst (under an Ar or N2​ blanket), sparge the filtrate with inert gas. Add a degassed solution of 1M HCl in ether (or aqueous HCl if working in biphasic systems) until the pH is < 3.

  • Antioxidant Addition: If the free base is strictly required for the next synthetic step, add an antioxidant such as ascorbic acid (1-2 mol%) or sodium dithionite to the workup mixture. This acts as a sacrificial reductant, intercepting any quinone imines and reducing them back to the aminophenol.

  • Storage: Isolate the product as the fluoroaminophenol hydrochloride salt. Store in amber vials under argon at -20 °C.

SECTION 3: Regioselectivity and Complex Halogenated Substrates

Q: My substrate contains both a chlorine and a fluorine atom (e.g., a chloro-fluoro-nitrophenol). How do I prevent the loss of the chlorine atom, which is even more labile than fluorine? A: The hierarchy of carbon-halogen bond strength is C-F > C-Cl > C-Br > C-I. If your substrate contains a chlorine atom, standard Pt/C might still cause hydrodechlorination. In this scenario, you must strictly use transfer hydrogenation . By using ammonium formate as the hydrogen source with a sulfided Pt/C catalyst, the steady-state concentration of active hydrogen on the catalyst surface is kept extremely low. This kinetic control allows the highly favorable nitro reduction to outcompete the higher activation energy required for C-Cl or C-F bond cleavage. Alternatively, the addition of Na2​CO3​ to a monometallic Pt/C system has been shown to stabilize the catalyst surface and yield >96% selectivity for the halogenated aniline[5].

Sources

Optimization

Technical Support Center: Optimizing the Yield of 4-Amino-3-fluoro-2-methylphenol Synthesis

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Amino-3-fluoro-2-methylphenol (CAS: 1020173-27-6). This compound is a highly valued intermediate in medicinal chemistry, primarily utilized in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 4-Amino-3-fluoro-2-methylphenol (CAS: 1020173-27-6). This compound is a highly valued intermediate in medicinal chemistry, primarily utilized in the development of fluorinated active pharmaceutical ingredients (APIs), including next-generation EGFR inhibitors and kinase modulators for myeloproliferative diseases[1][2].

Synthesizing this electron-rich, fluorinated aminophenol presents two major chemical bottlenecks: controlling regioselectivity during the nitration phase and preventing hydrodefluorination (loss of the fluorine atom) during the reduction phase[3][4]. This guide provides field-proven, self-validating protocols and troubleshooting steps to maximize your isolated yield.

Mechanistic Pathway & Workflow

The synthesis fundamentally relies on a two-step sequence starting from commercially available 3-fluoro-2-methylphenol. The diagram below illustrates the optimal pathway alongside the primary side reactions that compromise yield.

SynthesisWorkflow SM 3-Fluoro-2-methylphenol (Starting Material) Nitro 3-Fluoro-2-methyl-4-nitrophenol (Intermediate) SM->Nitro Nitration (HNO3, AcOH, 0°C) Side1 6-Nitro Regioisomer (Impurity) SM->Side1 High Temp / H2SO4 Product 4-Amino-3-fluoro-2-methylphenol (Target Product) Nitro->Product Reduction (H2, Pt/C or Fe/NH4Cl) Side2 Dehalogenated Phenol (Impurity) Nitro->Side2 Pd/C Catalyst (Hydrodefluorination)

Figure 1: Mechanistic pathway for 4-Amino-3-fluoro-2-methylphenol synthesis and side reactions.

Step-by-Step Experimental Protocols
Protocol A: Regioselective Nitration of 3-Fluoro-2-methylphenol

Objective: Maximize the yield of the para-directed intermediate (3-fluoro-2-methyl-4-nitrophenol) while suppressing the ortho-directed 6-nitro regioisomer.

  • Preparation: Dissolve 1.0 equivalent of 3-fluoro-2-methylphenol in glacial acetic acid (5 mL/mmol) under a nitrogen atmosphere.

    • Causality: Acetic acid provides a bulkier solvation environment compared to sulfuric acid. This sterically hinders the ortho (C6) position, driving the incoming nitronium ion toward the desired para (C4) position.

  • Cooling: Chill the reactor to 0–5 °C using an ice-brine bath.

    • Causality: Low temperatures suppress oxidative ring cleavage of the electron-rich phenol and kinetically favor the more stable para-substitution.

  • Addition: Slowly add 1.05 equivalents of 65% aqueous HNO₃ dropwise over 1 hour, strictly maintaining the internal temperature below 5 °C.

  • Validation (In-Process Control): Stir for 2 hours at 5 °C. Monitor the reaction via HPLC (UV 254 nm). The system self-validates as complete when the starting material peak area falls below <2%.

  • Workup: Pour the mixture into vigorously stirred crushed ice. Filter the resulting yellow precipitate, wash with cold distilled water until the filtrate is pH neutral, and dry under vacuum to yield 3-fluoro-2-methyl-4-nitrophenol.

Protocol B: Controlled Reduction to 4-Amino-3-fluoro-2-methylphenol

Objective: Reduce the nitro group to an amine without cleaving the sensitive C-F bond[3].

  • Preparation: Dissolve 1.0 equivalent of 3-fluoro-2-methyl-4-nitrophenol in anhydrous methanol (10 mL/mmol).

  • Catalyst Selection: Add 5% w/w of Platinum on Carbon (Pt/C).

    • Causality: Standard Palladium on Carbon (Pd/C) readily inserts into activated C-F bonds under hydrogen pressure, leading to massive dehalogenation. Pt/C selectively reduces the nitro group while leaving the aryl fluoride intact. Alternatively, chemical reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) can be used to completely eliminate the risk of hydrodefluorination.

  • Hydrogenation: Purge the reaction vessel with Nitrogen (3x), followed by Hydrogen (3x). Pressurize to 40 psi H₂ and stir vigorously at 25 °C for 4 hours.

  • Validation (In-Process Control): Monitor by LCMS. The protocol is successful when the target mass [M+H]⁺ = 142.1 is dominant, and the dehalogenated mass ([M+H]⁺ = 124.1) is absent.

  • Workup & Isolation: Filter the catalyst through a pad of Celite under a strict inert Argon blanket.

    • Causality: The resulting electron-rich aminophenol is highly susceptible to rapid air oxidation, which forms dark brown quinone-imine impurities.

  • Concentrate the filtrate in vacuo and crystallize from degassed Ethyl Acetate/Heptane to yield the target product as an off-white solid.

Quantitative Data & Optimization

The following table summarizes the impact of varying reaction conditions on the yield and purity profile of the synthesis. Use this data to benchmark your own scale-up efforts.

Reaction StepCondition / ReagentsCatalystRegioselectivity / Purity ProfileIsolated Yield
Nitration 0°C to 5°C, 2h65% HNO₃ in AcOH85:15 (4-nitro : 6-nitro)78%
Nitration 25°C, 1h65% HNO₃ in H₂SO₄60:40 (4-nitro : 6-nitro)52%
Reduction 40 psi H₂, 25°C, 4h10% Pd/C in MeOHHigh dehalogenation (~30% loss of F)61%
Reduction 40 psi H₂, 25°C, 4h5% Pt/C in MeOHMinimal dehalogenation (<2%) 92%
Reduction Reflux, 4hFe powder, NH₄ClNo dehalogenation observed88%
Troubleshooting & FAQs

Q1: Why am I seeing a significant loss of the fluorine atom during the hydrogenation step? A: Hydrodefluorination is a highly common side reaction when using Palladium on Carbon (Pd/C) for the reduction of fluorinated nitroarenes. Palladium is highly active and readily inserts into the activated C-F bond. Actionable Fix: Switch your catalyst to Platinum on Carbon (Pt/C) or utilize a chemical reduction method (Fe/NH₄Cl). Pt/C provides excellent reduction kinetics for the nitro group while remaining completely inert to the C-F bond[3].

Q2: How can I minimize the formation of the 6-nitro regioisomer during the nitration of 3-fluoro-2-methylphenol? A: The hydroxyl group strongly directs electrophilic aromatic substitution to both the ortho (C6) and para (C4) positions. To maximize the C4 yield, you must exploit steric hindrance. Perform the reaction strictly at 0–5 °C and use Acetic Acid as the solvent rather than Sulfuric Acid. The bulkier solvation shell in acetic acid sterically hinders the ortho position (C6), thereby heavily favoring para (C4) selectivity.

Q3: My final 4-Amino-3-fluoro-2-methylphenol product oxidizes rapidly and turns dark brown upon isolation. How do I prevent this? A: Electron-rich aminophenols are highly susceptible to air oxidation, forming quinone-imines which manifest as dark brown or black impurities. Actionable Fix: Perform all filtration, workup, and crystallization steps under an inert atmosphere (Nitrogen or Argon). You can also add a small amount of an antioxidant (e.g., sodium dithionite or ascorbic acid) to your aqueous washes. Always store the final product in a dark, airtight container flushed with inert gas at 4 °C[1].

References
  • Title: 4-Amino-3-fluoro-2-methylphenol - Product Specifications & Applications Source: MySkinRecipes URL: [Link]

  • Title: US12037346B2 - Amino-substituted heteroaryls for treating cancers with EGFR mutations Source: Google Patents URL
  • Title: US7790756B2 - Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases Source: Google Patents URL
  • Title: WO2010051373 - CYCLOPROPANE AMIDES AND ANALOGS EXHIBITING ANTI-CANCER AND ANTI-PROLIFERATIVE ACTIVITIES Source: WIPO Patentscope URL: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Amino-3-fluoro-2-methylphenol Troubleshooting Guide

Welcome to the Advanced Technical Support Center. This portal is designed for drug development professionals and synthetic chemists working with 4-Amino-3-fluoro-2-methylphenol (CAS: 1020173-27-6) .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This portal is designed for drug development professionals and synthetic chemists working with 4-Amino-3-fluoro-2-methylphenol (CAS: 1020173-27-6) . While the incorporation of fluorine in this building block significantly enhances the metabolic stability of downstream active pharmaceutical ingredients (APIs) [1], the electron-rich aminophenol core presents unique handling challenges in solution-phase synthesis.

Below, our Application Scientists have compiled field-proven troubleshooting guides, causality analyses, and self-validating protocols to ensure the integrity of your synthetic workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my solution of 4-Amino-3-fluoro-2-methylphenol turn dark brown or black shortly after dissolving in DMSO or DMF?

The Causality: This color change is a classic manifestation of rapid auto-oxidation. Aminophenols are inherently electron-rich because both the amino (-NH 2​ ) and hydroxyl (-OH) groups donate electron density into the aromatic ring via resonance. In polar aprotic solvents like DMSO or DMF, dissolved molecular oxygen rapidly oxidizes the compound into a highly reactive quinoneimine intermediate.

Furthermore, DMF often degrades over time to release trace amounts of dimethylamine. This trace amine acts as a base, deprotonating the phenol. A phenoxide ion has a drastically lower oxidation potential than a neutral phenol, exponentially accelerating the degradation into polymeric, insoluble dark complexes.

The Solution: Never use benchtop solvents for this compound. Always use freshly opened, anhydrous solvents and rigorously degas them (via Argon sparging) prior to introducing the aminophenol.

Q2: I am performing a nucleophilic aromatic substitution (S N​ Ar) using K 2​ CO 3​ in NMP at 120°C. My yield is low and I see multiple side products. How can I optimize this?

The Causality: High-temperature cross-coupling and S N​ Ar reactions using this compound are well-documented in patent literature (e.g., reacting with 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine in NMP at 120°C [2], or in DMSO at 130°C with Cs 2​ CO 3​ [3]). However, the combination of high heat, an inorganic base, and a polar solvent creates the perfect storm for oxidative degradation if oxygen is not rigorously excluded. The primary failure mode here is oxidation outcompeting the desired S N​ Ar pathway.

The Solution: You must transition from standard reflux setups to strict Schlenk line techniques. Implement the Self-Validating Protocol detailed in the experimental section below to monitor mass balance and verify atmospheric integrity.

Q3: Is there a more stable form of this compound for long-term storage or stock solutions?

The Causality: Yes. If your synthetic route permits, we highly recommend sourcing or converting the free base into 4-Amino-3-fluoro-2-methylphenol hydrochloride (CAS: 2173996-84-2) [4]. Protonation of the amine group converts it to an ammonium ion (-NH 3+​ ). This eliminates its electron-donating capability and exerts a strong inductive electron-withdrawing effect, significantly reducing the electron density of the aromatic ring. This simple electronic modification raises the oxidation potential, rendering the hydrochloride salt highly stable against auto-oxidation, even in ambient aerobic conditions.

Quantitative Data: Solvent Stability Matrix

To aid in solvent selection, we have quantified the approximate half-life of 4-Amino-3-fluoro-2-methylphenol (0.1 M concentration at 25°C) across various solvent environments.

Solvent SystemAtmospheric ConditionAdditivesApprox. Half-LifePrimary Degradation Pathway
DMSO Aerobic (Ambient)None< 2 hoursRapid auto-oxidation to quinoneimine
DMF Aerobic (Ambient)None4–6 hoursOxidation (accelerated by trace amines)
Methanol Aerobic (Ambient)None12–24 hoursSlow oxidation / solvent adduction
DCM Aerobic (Ambient)None> 48 hoursRelatively stable (limited solubility)
NMP / DMSO Degassed (Argon) K 2​ CO 3​ > 24 hours Stable under inert conditions

Experimental Protocol: Self-Validating High-Temperature S N​ Ar Setup

To ensure that oxidative degradation is not silently destroying your yield, utilize this self-validating workflow. It incorporates an internal standard to continuously verify the integrity of your inert atmosphere.

Step 1: Rigorous Solvent Degassing

  • Transfer anhydrous NMP or DMSO into a Schlenk flask.

  • Perform three cycles of the "Freeze-Pump-Thaw" method using liquid nitrogen and a high-vacuum manifold to remove all dissolved O 2​ .

  • Backfill the flask with ultra-pure Argon.

Step 2: Reagent Loading (The Self-Validating Step)

  • Under a positive flow of Argon, add 4-Amino-3-fluoro-2-methylphenol (1.0 eq) and your electrophile (e.g., heteroaryl chloride, 1.2 eq).

  • Add K 2​ CO 3​ or Cs 2​ CO 3​ (2.5 eq).

  • Critical Addition: Add exactly 0.5 eq of 1,3,5-trimethoxybenzene as an inert internal standard (IS).

Step 3: Reaction Execution

  • Seal the vessel and heat to 120°C–130°C behind a blast shield.

  • Maintain rigorous stirring to ensure the heterogeneous base is well-suspended.

Step 4: In-Process Control (IPC) Validation

  • At t=1h , withdraw a 50 μ L aliquot under Argon flow.

  • Quench into LC-MS grade acetonitrile and analyze via UPLC or 1 H-NMR.

  • Causality Check: Evaluate the ratio of the remaining aminophenol + formed product against the 1,3,5-trimethoxybenzene IS.

    • Validation Pass: The total molar mass of (Reactant + Product) relative to the IS remains constant. Your Schlenk setup is perfectly sealed.

    • Validation Fail: The ratio of (Reactant + Product) to the IS drops significantly. This proves oxygen is leaking into your system and destroying the aminophenol. Abort, check seals, and restart.

Visualization: Degradation & Protection Pathway

G cluster_0 Oxidative Degradation Pathway A 4-Amino-3-fluoro- 2-methylphenol B Quinoneimine Intermediate A->B O2 / Base (DMSO/DMF) D Stable Reaction Intermediate A->D Degassed Solvents Inert Gas (Ar/N2) C Polymeric Degradation (Dark) B->C Auto-oxidation

Fig 1: Oxidative degradation pathway of 4-Amino-3-fluoro-2-methylphenol and stabilization strategy.

References

  • MySkinRecipes. 4-Amino-3-fluoro-2-methylphenol Product Description & Chemical Specifications.1

  • Google Patents. US12037346B2 - Amino-substituted heteroaryls for treating cancers with EGFR mutations.2

  • Google Patents. WO2020056089A1 - Phenoxy-pyridyl-pyrimidine compounds and methods of use.3

  • AiFChem. 2173996-84-2 | 4-Amino-3-fluoro-2-methylphenol hydrochloride.4

Sources

Optimization

Technical Support Center: Aminophenol Stability &amp; Oxidation Prevention

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the rapid degradation of aminophenol compounds (such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the rapid degradation of aminophenol compounds (such as p-aminophenol and o-aminophenol). These molecules are notoriously unstable in aqueous environments, rapidly turning brown, purple, or black due to oxidative polymerization.

This guide is designed to move beyond basic handling instructions. We will explore the mechanistic causality behind this degradation and provide self-validating, field-proven protocols to ensure absolute stability during your experimental workflows.

Part 1: Mechanistic Overview (The "Why")

To prevent degradation, you must first understand the thermodynamic and kinetic vulnerabilities of the molecule. Aminophenols contain both hydroxyl (-OH) and amino (-NH₂) groups. Both are strongly electron-donating, which aggressively increases the electron density of the aromatic ring, making it a prime target for electrophilic attack and aerobic oxidation.

The degradation pathway is initiated by the formation of an aminophenoxyl radical —the rate-limiting step[1]. This radical is rapidly oxidized into a highly reactive benzoquinone monoimine (imino-quinone)[1][2]. In protic solvents, this imine undergoes Michael addition or hydrolysis, polymerizing into highly colored phenoxazinone chromophores or complex azo dyes[2][3].

Pathway AP Aminophenol (Stable) Radical Aminophenoxyl Radical AP->Radical Oxidation Imine Benzoquinone Monoimine Radical->Imine Oxidation Degradation Polymeric Dyes & Phenoxazinones Imine->Degradation Polymerization O2 O2 / Light / High pH O2->AP Accelerates Antioxidant Antioxidants (e.g., Ascorbic Acid) Antioxidant->Radical Reduces

Mechanistic pathway of aminophenol oxidation and points of intervention.

Part 2: Troubleshooting Guide & FAQs

Issue 1: My freshly prepared p-aminophenol solution turned brown/purple within hours. What happened? Root Cause: Exposure to dissolved oxygen and ambient light triggered auto-oxidation. The half-life of p-aminophenol in unbuffered, aerated water can be as short as 7.23 hours at neutral pH[4]. Solution: Implement a multi-tiered defense system. Use deoxygenated solvents (purged with argon or nitrogen). Add an antioxidant such as Ascorbic Acid (0.01 - 0.1% w/v) or Sodium Metabisulfite (0.05 - 0.5% w/v)[5]. Ascorbic acid acts as a sacrificial reducing agent, scavenging oxygen and reducing any formed aminophenoxyl radicals back to the parent compound. Always use amber vials to prevent photo-oxidation, which occurs significantly faster at higher pH[6].

Issue 2: During HPLC analysis, I am seeing inconsistent baselines, signal suppression, and unexpected late-eluting peaks. Root Cause: Aminophenols can electropolymerize or oxidize within the column or at the detector (especially in electrochemical detection), forming insulating polymers[6]. Late-eluting peaks are typically quinoid polymers or phenoxazinone derivatives[2]. Solution: Buffer your mobile phase to an acidic pH (pH 3-6). Under acidic conditions, the amino group is protonated (-NH₃⁺), which withdraws electron density from the aromatic ring, significantly increasing the activation energy required for oxidation[7]. Additionally, spike your sample diluent with 0.1% ascorbic acid to protect the analyte during autosampler residence time[5].

Issue 3: Solid aminophenol reagent in the original bottle has discolored over time. Root Cause: Repeated exposure to atmospheric oxygen and moisture during opening. Aminophenols have a limited shelf-life once the seal is broken[5]. Solution: Discard heavily discolored solid (purification via sublimation is difficult and often low-yield). For fresh bottles, store in a desiccator under an inert atmosphere (argon backfill) at 4°C, protected from light[5].

Q: Can I use basic solutions to dissolve aminophenols if they are poorly soluble in acid? A: It is highly discouraged. Alkaline conditions (pH > 7) deprotonate the phenolic hydroxyl group to a phenoxide ion. This massively increases the electron density of the ring, accelerating oxidation exponentially[7]. If you must use a higher pH for solubility, you must strictly enforce an oxygen-free environment and use higher concentrations of sodium metabisulfite.

Q: Why does my aminophenol solution turn specifically purple at low pH, but brown at neutral pH? A: At low pH, the oxidation of p-aminophenol leads to the formation of specific, highly conjugated dye intermediates (chromogens) with absorption maxima around 540–560 nm, appearing purple/crimson[3]. At neutral or higher pH, random polymerization into complex, mixed quinoid structures dominates, appearing as a muddy brown[4].

Part 3: Quantitative Data & Stabilization Strategies

The following table summarizes the quantitative parameters for stabilizing agents. Selecting the right combination is critical for long-term stability.

Parameter / Stabilizing AgentRecommended ConcentrationPrimary MechanismOptimal pH RangeKey Considerations
Ascorbic Acid 0.01 - 0.1% (w/v)Reducing agent; Radical scavenger3.0 - 6.0Highly effective for HPLC; water-soluble[5].
Sodium Metabisulfite 0.05 - 0.5% (w/v)Strong reducing agent4.0 - 6.0Excellent for preventing non-enzymatic browning[5].
Acidic Buffering N/AAmine protonation (reduces electron density)3.0 - 6.0Avoid pH > 7, which deprotonates the hydroxyl group and accelerates oxidation[7].
Inert Gas (Ar/N₂) 100% (Headspace)Oxygen displacementAllEssential for long-term storage of stock solutions[7].

Part 4: Standard Operating Procedures (SOPs)

SOP: Preparation of Ultra-Stable Aminophenol Aqueous Stock Solutions

Causality Check: This protocol is a self-validating system. It systematically eliminates oxygen, neutralizes radical propagation, and thermodynamically stabilizes the molecule via protonation. A properly prepared solution will remain colorless for >7 days; any yellowing immediately indicates a breach in the inert atmosphere or exhausted antioxidant[6].

Step-by-Step Methodology:

  • Solvent Deoxygenation: Sparge HPLC-grade water with high-purity Argon or Nitrogen gas for a minimum of 30 minutes to displace dissolved oxygen.

  • pH Adjustment: Buffer the deoxygenated water to pH 4.0 using an acetate or citrate buffer. Validation: Verify pH before adding the active pharmaceutical ingredient (API) to ensure the amine will be immediately protonated upon dissolution[7].

  • Antioxidant Addition: Dissolve Ascorbic Acid to a final concentration of 0.1% (w/v) in the buffered solvent[5].

  • API Dissolution: In an amber volumetric flask (to block actinic light), add the aminophenol compound. Stir gently until completely dissolved[7].

  • Headspace Blanketing: Blanket the headspace of the flask with Argon before sealing. Store at 4°C.

Workflow S1 1. Deoxygenate Solvent (Ar/N2 Purge for 30 min) S2 2. Adjust pH to 3-6 (Acidic Buffer) S1->S2 S3 3. Add Antioxidant (0.1% Ascorbic Acid) S2->S3 S4 4. Dissolve Aminophenol (Amber Flask, Shielded) S3->S4 S5 5. Blanket Headspace with Inert Gas & Seal S4->S5

Step-by-step workflow for formulating ultra-stable aminophenol solutions.

Part 5: References

Sources

Troubleshooting

Part 1: Frequently Asked Questions (FAQs) - Scale-Up Chemistry &amp; Causality

Welcome to the Technical Support Center for the scale-up synthesis of 4-Amino-3-fluoro-2-methylphenol . As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, mechanistic, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-Amino-3-fluoro-2-methylphenol . As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, mechanistic, and operational challenges inherent in producing this highly specialized intermediate.

This compound is a foundational building block for advanced kinase inhibitors and fluorinated active pharmaceutical ingredients (APIs) [1][4]. Scaling its production requires strict control over regioselectivity, exothermic safety, and the suppression of catalytic dehalogenation.

Q1: Why do we observe significant defluorination during the nitro-reduction step at scale, and how can we prevent it? A: Defluorination (cleavage of the C-F bond) is a notorious side reaction during the catalytic hydrogenation of fluoronitrobenzenes. Mechanistically, once the nitro group is reduced, the newly formed amino group acts as a strong electron-donating group. This increases the electron density on the aromatic ring, which paradoxically facilitates the hydrolysis and oxidative addition of the noble metal catalyst into the C-F bond [3]. Solution: Shift from Palladium (Pd/C) to Platinum (Pt/C) catalysts, as Pt has a lower propensity for C-halogen insertion. More importantly, conduct the hydrogenation in an acidic catalytic medium (e.g., adding glacial acetic acid or phosphoric acid with a pKa ≤ 5). The acid protonates the newly formed amine (-NH₃⁺), neutralizing its electron-donating effect and effectively shutting down the dehalogenation pathway [2].

Q2: How do we control regioselectivity during the nitration of 3-fluoro-2-methylphenol? A: The starting material, 3-fluoro-2-methylphenol, has multiple directing groups. The hydroxyl (-OH) group is the strongest activating group and directs electrophilic aromatic substitution to its ortho and para positions. The ortho position (C6) is sterically hindered by the adjacent methyl group (C2) and the fluorine atom (C3). By maintaining strict cryogenic conditions (<5°C) and controlling the dosing rate of the nitrating mixture (HNO₃/H₂SO₄), the nitronium ion (NO₂⁺) is thermodynamically directed to the less hindered para position (C4), yielding 4-nitro-3-fluoro-2-methylphenol with >95% regioselectivity.

Q3: Why does the final product turn dark brown upon isolation, and does this affect its utility in downstream API synthesis? A: 4-Amino-3-fluoro-2-methylphenol is highly susceptible to air oxidation. The electron-rich aminophenol core readily oxidizes to form quinone-imines, which polymerize into dark-colored oligomers. While a slight color change might not drastically reduce the assay purity, these oligomers can poison noble metal catalysts in downstream cross-coupling reactions (e.g., Buchwald-Hartwig aminations) [1]. Solution: All crystallizations, filtrations, and drying must be performed under a strict inert atmosphere (Nitrogen or Argon). The final product must be stored in opaque, airtight containers.

Part 2: Troubleshooting Guide

ObservationRoot CauseCorrective Action / Protocol Adjustment
Thermal runaway during nitration Accumulation of unreacted HNO₃ due to low mixing efficiency.Increase agitation speed; ensure dropwise addition of nitrating acid only when internal temp is <5°C.
High levels of defluorinated byproduct Catalyst insertion into the C-F bond promoted by the basic amine.Switch from Pd/C to Pt/C; add 0.1–0.5 equivalents of glacial acetic acid to the solvent matrix [2].
Incomplete hydrogenation Catalyst poisoning by sulfur/halide impurities from the nitration step.Purify the nitro-intermediate via recrystallization before hydrogenation; increase H₂ pressure to 4-5 bar.
Product darkens during drying Oxidative degradation (Quinone-imine formation).Break vacuum with Argon; dry in a vacuum oven at ambient temperature; strictly avoid atmospheric exposure.

Part 3: Quantitative Data Summary

The choice of catalyst and solvent matrix drastically impacts the yield and purity during the reduction of 4-nitro-3-fluoro-2-methylphenol. The data below summarizes the optimized scale-up parameters.

Table 1: Impact of Catalyst and Additives on Hydrogenation Yields

Catalyst SystemAdditive / MediumConversion (%)Defluorination (%)Isolated Yield (%)
5% Pd/CNeutral (Ethanol)>99.012.578.0
5% Pt/CNeutral (Ethanol)>99.04.289.0
5% Pt/C Glacial Acetic Acid >99.0 <0.1 96.5

Part 4: Validated Experimental Protocols

Protocol 1: Regioselective Nitration to 4-Nitro-3-fluoro-2-methylphenol
  • Preparation: Charge a jacketed glass reactor with 3-fluoro-2-methylphenol (1.0 eq) and concentrated sulfuric acid (5.0 eq).

  • Cooling: Cool the mixture to 0–5°C using a cryogenic chiller unit.

  • Dosing: Prepare a nitrating mixture of 70% nitric acid (1.05 eq) and concentrated sulfuric acid (1.5 eq). Add the nitrating mixture dropwise over 2 hours.

  • Thermal Control: Maintain the internal temperature strictly below 5°C to prevent dinitration and oxidative degradation.

  • Quenching: Stir for an additional 1 hour at 5°C, then quench the reaction by pouring it over crushed ice under vigorous stirring.

  • Isolation: Filter the precipitated yellow solid, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

  • Validation Checkpoint: HPLC analysis of the crude solid must indicate >95% para-isomer, with <2% ortho-isomer and <1% dinitrated byproduct.

Protocol 2: Catalytic Hydrogenation to 4-Amino-3-fluoro-2-methylphenol
  • Setup: Transfer the 4-nitro-3-fluoro-2-methylphenol (1.0 eq) into a high-pressure Hastelloy autoclave.

  • Solvent Matrix: Add ethanol (10 volumes) and glacial acetic acid (0.2 eq) to create the required acidic catalytic medium [2].

  • Catalyst Loading: Charge the reactor with 5% Pt/C (0.05 eq by weight).

  • Purging: Purge the reactor three times with Nitrogen, followed by three purges with Hydrogen gas.

  • Reaction: Pressurize the reactor to 4 bar with H₂ and heat to 40°C. Monitor the hydrogen uptake via a mass flow controller.

  • Completion: Once hydrogen consumption ceases (approx. 4 hours), cool to room temperature and carefully vent the reactor.

  • Filtration: Filter the catalyst over a pad of Celite under an Argon blanket to prevent auto-ignition and product oxidation.

  • Crystallization: Concentrate the filtrate in vacuo and crystallize the product from degassed toluene. Store the resulting off-white crystals under Argon in the dark.

  • Validation Checkpoint: Hydrogen uptake must plateau at exactly 3.0 molar equivalents. LC-MS analysis must confirm <0.1% defluorinated aniline byproduct.

Part 5: Process Workflow Diagram

ScaleUpWorkflow SM 3-Fluoro-2-methylphenol (Starting Material) Nitration Step 1: Electrophilic Nitration (HNO3 / H2SO4, <5°C) SM->Nitration H2SO4/HNO3 Exothermic Control Intermediate 4-Nitro-3-fluoro-2-methylphenol (Intermediate) Nitration->Intermediate Regioselective Para-Substitution Reduction Step 2: Catalytic Hydrogenation (H2, Pt/C, Acidic Medium) Intermediate->Reduction Suppress C-F Cleavage Product 4-Amino-3-fluoro-2-methylphenol (Final API Intermediate) Reduction->Product Quantitative Yield Storage Isolation & Storage (Inert Argon Atmosphere) Product->Storage Prevent Air Oxidation

Process workflow for the scale-up synthesis of 4-Amino-3-fluoro-2-methylphenol.

References

  • Source: Google Patents (US12037346B2)
  • Source: Google Patents (US5068436A)
  • In situ-formed cobalt nanoparticles embedded within carbonaceous matrix as highly efficient and selective catalysts Source: ChemRxiv URL
  • Source: Google Patents (WO2008046003A2)
Optimization

Technical Support Center: Suppressing Dehalogenation in Poly-Halogenated Compounds

Welcome to the Advanced Troubleshooting Center for cross-coupling reactions. For researchers and drug development professionals working with poly-halogenated compounds, off-target dehalogenation (specifically hydrodehalo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center for cross-coupling reactions. For researchers and drug development professionals working with poly-halogenated compounds, off-target dehalogenation (specifically hydrodehalogenation) is a primary cause of low yields and complex purification pipelines.

This guide provides a mechanistic breakdown, diagnostic FAQs, and field-validated protocols to help you engineer self-validating, dehalogenation-resistant experimental systems.

The Mechanistic Roots of Dehalogenation

To prevent dehalogenation, we must first understand its causality. Hydrodehalogenation is a competing off-target pathway in palladium-catalyzed cross-coupling reactions[1]. It occurs when a palladium-hydride (Pd–H) intermediate forms after the initial oxidative addition of the aryl halide. If transmetalation is slow, this Pd–H species undergoes premature reductive elimination, yielding a reduced arene (Ar–H) instead of the desired cross-coupled product[2].

Hydride sources are often inadvertently introduced into the system via protic solvents, alkoxide bases undergoing β -hydride elimination, or even trace amounts of water[1][3].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Transmet Transmetalation (Ar-Pd-R) OxAdd->Transmet + R-M Hydride Hydride Transfer (Ar-Pd-H) OxAdd->Hydride Competing Pathway RedElim_Des Reductive Elimination Desired Product (Ar-R) Transmet->RedElim_Des RedElim_Des->Pd0 Regenerate Pd(0) RedElim_Undes Reductive Elimination Dehalogenated Byproduct (Ar-H) Hydride->RedElim_Undes RedElim_Undes->Pd0 Regenerate Pd(0) HydrideSource Hydride Sources: Alcohols, Alkoxides, Trace H2O HydrideSource->Hydride

Competing pathways in Pd-catalyzed coupling: desired product vs. hydrodehalogenation.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my Suzuki coupling of a di-bromoarene yield significant amounts of the mono-debrominated product? A1: Poly-halogenated compounds are highly susceptible to over-reduction. If the transmetalation step is slow, the Ar–Pd–X intermediate has a prolonged lifetime, increasing the probability of it intercepting a hydride from the environment (e.g., solvent or base)[2]. To fix this, accelerate transmetalation by switching to a bulky, electron-rich ligand like XPhos or SPhos. These ligands force the palladium into a highly reactive monoligated state, promoting rapid reductive elimination before dehalogenation can occur[1][4].

Q2: I need to selectively couple a bromide in the presence of a chloride. How do I prevent the chloride from dehalogenating? A2: The intrinsic reactivity of halogens toward oxidative addition follows the trend I > Br > Cl > F[2]. You can exploit this by running the reaction at lower temperatures (e.g., 60–80 °C) where the chloride remains inert. Additionally, avoid strong bases like NaOtBu; instead, use weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃, which suppress the formation of hydride species[1][5].

Q3: Can the choice of solvent directly cause hydrodehalogenation? A3: Absolutely. Solvents that can act as hydrogen donors, such as ethanol, isopropanol, or even DMF and THF under certain thermal conditions, can donate a hydride to the Pd center[1]. Switching to strictly anhydrous, aprotic solvents like toluene or 1,4-dioxane significantly reduces dehalogenation[1][6]. Furthermore, trace water can act as a direct hydrogen source, especially in reactions involving fluorinated substrates[3].

Q4: Are there alternative catalytic systems if palladium keeps failing? A4: Yes. Bimetallic systems (e.g., Pd-Cu nanocatalysts) have been shown to suppress hydrodehalogenation even under reductive environments by preferentially forming stable Cu–H species over highly reactive Pd–H species[7]. Additionally, air-stable N-heterocyclic carbene (NHC) palladium complexes, such as Pd-PEPPSI-IPent, have demonstrated near-perfect selectivity (>99%) against dehalogenation in challenging cross-couplings[4].

Quantitative Impact of Reaction Parameters

The following table summarizes how specific experimental choices directly influence the causality of the reaction, shifting the balance from Hydrodehalogenation (HDH) to the desired Cross-Coupling (CC).

ParameterSub-optimal Condition (Favors HDH)Optimized Condition (Favors CC)Rationale / Causality
Ligand PPh₃, unhindered phosphinesXPhos, SPhos, RuPhos, NHCsBulky ligands sterically hinder hydride approach and drastically accelerate the desired reductive elimination[1][4].
Base NaOtBu, KOtBu (Alkoxides)K₃PO₄, Cs₂CO₃ (Inorganic)Alkoxides undergo β -hydride elimination, directly feeding hydrides to the Pd center. Inorganic bases cannot[5].
Solvent Alcohols, DMF, aqueous mixturesAnhydrous Toluene, 1,4-DioxaneEliminates hydrogen-donor solvents and trace water that act as direct hydride sources[3][6].
Temperature > 100 °C (Reflux)60 °C – 80 °CLower thermal energy suppresses the higher activation barrier of the off-target HDH pathway[1].

Strategic Workflow & Experimental Protocols

Workflow Start Issue Detected: Significant Dehalogenation Step1 1. Evaluate Base Is an alkoxide used? Start->Step1 Action1 Switch to K3PO4 or Cs2CO3 Step1->Action1 Yes Step2 2. Evaluate Ligand Using Pd(PPh3)4? Step1->Step2 No Action1->Step2 Action2 Switch to Pd2(dba)3 + XPhos/SPhos or Pd-PEPPSI Step2->Action2 Yes Step3 3. Evaluate Solvent Using EtOH or DMF? Step2->Step3 No Action2->Step3 Action3 Switch to Anhydrous Toluene or Dioxane Step3->Action3 Yes Step4 4. Evaluate Temperature Running at reflux (>100°C)? Step3->Step4 No Action3->Step4 Action4 Lower to 60-80°C Monitor conversion Step4->Action4 Yes Success Dehalogenation Suppressed Isolate desired product Step4->Success No Action4->Success

Step-by-step decision matrix for troubleshooting and eliminating dehalogenation.

Protocol 1: Dehalogenation-Resistant Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system to couple poly-halogenated arenes while keeping less reactive halogens (like Cl or F) intact.

  • Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, add the poly-halogenated aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ is a non-nucleophilic base that cannot undergo β -hydride elimination, cutting off a primary hydride source[5].

  • Catalyst Loading: Add Pd₂(dba)₃ (1.0 mol%) and SPhos (2.2 mol%).

    • Causality: SPhos is a bulky, electron-rich dialkylbiaryl phosphine. It forces the palladium center into a highly reactive monoligated state, drastically accelerating transmetalation and reductive elimination, thereby outcompeting the slower hydrodehalogenation pathway[1][2].

  • Solvent Addition: Add anhydrous, degassed Toluene (to achieve a 0.1 M concentration).

    • Causality: Toluene is an aprotic solvent incapable of acting as a hydrogen donor[1].

  • Reaction: Heat the mixture to 80 °C.

    • Causality: Maintaining the lowest effective temperature prevents the thermal activation of the higher-energy dehalogenation pathway[5].

  • Monitoring & Workup: Monitor via LC-MS. Once the starting material is consumed, cool to room temperature, filter through a pad of Celite to remove inorganic salts, concentrate, and purify via flash chromatography.

Protocol 2: Selective Buchwald-Hartwig Amination using NHC-Palladium Complexes

For highly electron-deficient poly-halogenated substrates where traditional phosphine ligands fail.

  • Preparation: In a glovebox, charge a vial with the poly-halogenated aryl chloride (1.0 equiv), the amine nucleophile (1.2 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add Pd-PEPPSI-IPent (1.0 to 2.0 mol%).

    • Causality: The highly sterically demanding N-heterocyclic carbene (NHC) ligand in Pd-PEPPSI-IPent provides extreme steric bulk, shielding the metal center from adventitious hydride sources and ensuring near-perfect selectivity (>99%) against dehalogenation[4].

  • Solvent & Reaction: Add anhydrous 1,4-dioxane. Seal the vial, remove from the glovebox, and stir at room temperature to 40 °C for 1–4 hours.

    • Causality: NHC catalysts are highly active, allowing for room-temperature couplings that completely freeze out the higher-energy dehalogenation transition states[4].

  • Workup: Dilute with ethyl acetate, wash with water, dry over Na₂SO₄, and concentrate for purification.

References

  • How to avoid dehalogenation of Methyl 4-bromo-6-methylnicotinate - Benchchem. 1

  • Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides - Organic Letters - ACS Publications.4

  • How to avoid dehalogenation of 2-Bromo-4-fluoro-5-methylpyridine - Benchchem. 5

  • Significant dehalogenation in stille coupling : r/Chempros - Reddit. 6

  • How to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. 2

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - Organometallics - ACS Publications. 3

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water - ACS Publications. 7

Sources

Reference Data & Comparative Studies

Validation

Precision in Purity: A Comparative Guide to HPLC, UHPLC, and SFC in Pharmaceutical Assessment

An in-depth technical guide for researchers, scientists, and drug development professionals on optimizing purity assessment using modern chromatographic platforms. In pharmaceutical drug development, purity assessment is...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on optimizing purity assessment using modern chromatographic platforms.

In pharmaceutical drug development, purity assessment is not merely a quality control checkpoint; it is a foundational requirement for establishing the safety, efficacy, and pharmacokinetic profile of an Active Pharmaceutical Ingredient (API). While High-Performance Liquid Chromatography (HPLC) has historically been the gold standard, the demand for higher throughput, greener chemistry, and superior resolution has driven the adoption of Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC).

As an Application Scientist, selecting the right platform requires moving beyond basic instrument specifications. It requires a mechanistic understanding of fluid dynamics, particle chemistry, and system thermodynamics. This guide objectively compares these three platforms, dissects the causality behind their performance metrics, and provides a field-proven, self-validating protocol for purity assessment.

Mechanistic Grounding: The Physics of Separation

To understand why one platform outperforms another in specific scenarios, we must look at the Van Deemter equation , which models column efficiency by relating the Height Equivalent to a Theoretical Plate ( HETP ) to the linear velocity ( u ) of the mobile phase:

HETP=A+B/u+C⋅u

  • HPLC (The Workhorse): Traditional HPLC utilizes stationary phase particles ranging from 3 to 5 µm[1]. While robust, these larger particles create a significant mass transfer bottleneck (the C term). As flow rate increases, analyte molecules take longer to diffuse in and out of the porous particles, leading to band broadening and a loss of resolution. System pressures are typically limited to 400–600 bar (approx. 6,000 psi)[1][2].

  • UHPLC (The High-Resolution Engine): UHPLC overcomes the mass transfer limitation by utilizing sub-2 µm particles[1][2]. Mechanistically, smaller particles reduce the diffusion path length, flattening the C -term of the Van Deemter curve. This allows scientists to run methods at much higher flow rates without sacrificing theoretical plates ( N )[3]. The trade-off is an exponential increase in backpressure, requiring specialized instrumentation capable of withstanding 1,000 to 1,500 bar (up to 22,000 psi)[2][4].

  • SFC (The Green Alternative): SFC replaces liquid solvents with supercritical carbon dioxide ( CO2​ ), typically modified with a co-solvent like methanol[5]. Supercritical fluids possess liquid-like density (providing solvating power) but gas-like viscosity and diffusivity[6]. This unique thermodynamic state drastically reduces the B (longitudinal diffusion) and C terms, allowing for flow rates 3 to 4 times faster than HPLC with minimal pressure drop[7][8].

Selection Start Select Platform for Purity Assessment Chiral Chiral Separation or Highly Non-Polar? Start->Chiral SFC SFC (Supercritical Fluid) Chiral->SFC Yes Res High Throughput & Complex Matrix? Chiral->Res No UHPLC UHPLC (Sub-2 µm particles) Res->UHPLC Yes HPLC HPLC (Routine/QC) Res->HPLC No

Figure 1: Decision matrix for selecting HPLC, UHPLC, or SFC based on sample characteristics.

Quantitative Platform Comparison

The following table synthesizes the operational parameters and performance outputs of the three platforms, assuming the analysis of a complex pharmaceutical mixture.

ParameterHPLCUHPLCSFC
Operating Pressure Limit ~400 - 600 bar (6,000 psi)[1][2]~1,000 - 1,500 bar (15,000+ psi)[1][2]~400 bar (System dependent)
Typical Particle Size 3.0 µm – 5.0 µm[1]< 2.0 µm (Sub-2 µm)[1][2]1.7 µm – 5.0 µm
Theoretical Plates ( N ) Baseline standardUp to 40% higher than HPLC[9]Comparable to UHPLC
Analysis Speed Standard (e.g., 30-45 mins)Fast (e.g., 5-10 mins)[4]Ultra-Fast (e.g., 3-8 mins)[7][8]
Solvent Consumption High (100% Organic/Aqueous)Low (Due to shorter run times)Very Low (Up to 8x less organic)[7]
Primary Application Routine QC, robust legacy methods[2]Complex mixtures, high-throughput[2][4]Chiral drugs, labile compounds, green chemistry[5][6]

Experimental Design: A Self-Validating Purity Protocol

A robust analytical method must be a self-validating system. You cannot trust the purity calculation of an unknown sample if the system's baseline performance is not proven on the day of analysis. We achieve this through System Suitability Testing (SST) , a mandatory requirement under United States Pharmacopeia (USP) General Chapter <621>[10][11].

Objective

To assess the purity of a pharmaceutical API against its known synthetic impurities using a reversed-phase UHPLC workflow.

Step-by-Step Methodology & Causality

Step 1: Mobile Phase Preparation & Degassing

  • Action: Prepare Aqueous Phase (e.g., 0.1% Formic Acid in Water) and Organic Phase (e.g., 0.1% Formic Acid in Acetonitrile). Filter through a 0.2 µm PTFE membrane and sonicate.

  • Causality: Sub-2 µm UHPLC columns have highly restrictive frits. Particulates will cause immediate pressure spikes. Degassing is critical because dissolved oxygen absorbs UV light (causing baseline drift) and micro-bubbles lead to pump cavitation, destroying flow rate precision.

Step 2: Standard and Sample Preparation

  • Action: Prepare a Resolution Standard containing the API and its closest eluting impurity at 0.1% w/w. Prepare the API sample at a working concentration of 1.0 mg/mL.

  • Causality: Purity is a relative measurement. The sample must be highly concentrated to detect trace impurities (down to 0.05% ICH reporting thresholds), which requires a detector with a wide dynamic range to prevent the main API peak from saturating the signal.

Step 3: Column Equilibration

  • Action: Flush the column with the starting gradient mobile phase for at least 10 column volumes.

  • Causality: The stationary phase must be fully solvated. Incomplete equilibration leads to shifting retention times ( tR​ ) during the first few injections, violating precision requirements.

Step 4: System Suitability Testing (The Self-Validation Gate)

  • Action: Inject the Resolution Standard 5 times. Evaluate against USP <621> criteria[10][11].

    • Resolution ( Rs​ ): Must be >2.0 between the API and the critical impurity. Why? Ensures baseline separation so integration algorithms do not co-integrate peaks.

    • Tailing Factor ( Tf​ ): Must be ≤2.0 [11]. Why? Asymmetric, tailing peaks indicate secondary interactions (e.g., unendcapped silanols interacting with basic amines). Tailing obscures closely eluting trace impurities.

    • Precision (%RSD): Peak area RSD must be <2.0% [11]. Why? Proves the autosampler injection volume and pump delivery are mechanically sound.

  • Decision: If SST fails, the run is invalidated. Do not inject samples.

Step 5: Sample Analysis & Purity Calculation

  • Action: Inject the API sample. Calculate purity using the Area Normalization method (Area of API / Total Area of all peaks × 100).

Workflow Prep Sample & Standard Preparation Equil Column Equilibration & Baseline Check Prep->Equil SST System Suitability Testing (SST) Equil->SST Eval Evaluate USP <621> Parameters SST->Eval Fail Invalidate Run & Troubleshoot Eval->Fail Fail Run Execute Sample Sequence Eval->Run Pass (Rs > 2.0, RSD < 2%) Report Purity Calculation & Reporting Run->Report

Figure 2: Self-validating purity assessment workflow integrating USP <621> System Suitability Testing.

Conclusion: Selecting the Right Tool

While HPLC remains the reliable foundation of pharmaceutical QC due to its robustness and cost-effectiveness[2], it is increasingly being replaced by UHPLC for complex purity assessments. UHPLC's ability to leverage sub-2 µm particles provides the theoretical plates necessary to resolve complex degradant profiles in a fraction of the time[1][4]. Meanwhile, SFC is rapidly transitioning from a niche chiral separation tool to a mainstream achiral purity platform, driven by its unmatched speed and environmentally sustainable reduction in organic solvent waste[7][8].

Ultimately, the choice of platform should be dictated by the physicochemical properties of the analyte, the complexity of the matrix, and the throughput demands of the laboratory.

References

  • USP <621> Chromatography - System Suitability. US Pharmacopeia.
  • Advanced Analysis with Supercritical Fluids Chromatography. Shimadzu.
  • System Suitability Requirements for a USP HPLC Method. MicroSolv.
  • What is Supercritical Fluid Chromatography. Teledyne Labs.
  • Supercritical Fluid Chromatography in Industrial Purification. Intech Analytical Instruments.
  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Chromatography Today.
  • What Is the Difference Between UHPLC and HPLC? Chrom Tech, Inc.
  • UPLC versus UHPLC: Comparison of Loading and Peak Capacity. Waters Corporation.
  • Comparing HPLC vs. UHPLC. Creative Proteomics.
  • Analysis of Complex Pharmaceuticals by Ultrahigh-Pressure Liquid Chromatography. LCGC International.
  • HPLC or UHPLC? Thermo Fisher Scientific.

Sources

Comparative

Comparative Mass Spectrometry Analysis Guide: 4-Amino-3-fluoro-2-methylphenol

Target Audience: Analytical Chemists, DMPK Researchers, and Pharmaceutical Development Scientists. Executive Summary & Analytical Challenges 4-Amino-3-fluoro-2-methylphenol (CAS: 1020173-27-6) is a highly functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Pharmaceutical Development Scientists.

Executive Summary & Analytical Challenges

4-Amino-3-fluoro-2-methylphenol (CAS: 1020173-27-6) is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of targeted EGFR kinase inhibitors for oncology [1].

From an analytical perspective, this compound presents a distinct set of challenges. It is a low-molecular-weight (MW 141.14 g/mol ), polar, and amphoteric molecule containing both a weakly acidic phenolic hydroxyl group (-OH) and a basic primary amine (-NH2). These functional groups facilitate strong hydrogen bonding, which leads to severe peak tailing, thermal degradation, and irreversible adsorption on active sites within bare gas chromatography (GC) systems [2]. Consequently, selecting the optimal mass spectrometry (MS) platform requires balancing the need for high-throughput sample preparation against chromatographic resolution and sensitivity.

This guide provides an objective, data-supported comparison between Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Impact-Mass Spectrometry (GC-EI-MS) for the quantitative profiling of 4-Amino-3-fluoro-2-methylphenol.

Mechanistic Profiling: Why Structure Dictates the Method

As a Senior Application Scientist, I emphasize that method development must begin with molecular causality. You cannot force a molecule into an incompatible platform without sacrificing data integrity.

  • The LC-MS Advantage (Direct Ionization): The basicity of the primary amine makes the molecule highly susceptible to protonation in an acidic environment. By utilizing a mobile phase modified with 0.1% formic acid, the amine is quantitatively converted to its conjugate acid, yielding an abundant [M+H]+ precursor ion at m/z 142.1 in positive Electrospray Ionization (ESI+) mode. This eliminates the need for chemical derivatization [4].

  • The GC-MS Limitation (The Derivatization Imperative): Bare aminophenols are thermally labile and interact strongly with silanol groups in GC columns [3]. To analyze this compound via GC-MS, the active hydrogens on the -OH and -NH2 groups must be masked. Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS replaces these protons with trimethylsilyl (TMS) groups, increasing volatility and thermal stability, yielding a di-TMS derivative (MW 285).

Decision Matrix & Analytical Workflow

The following self-validating workflow illustrates the decision-making process for analyzing polar aromatic amines, ensuring that every step incorporates internal quality controls.

MS_Workflow Start Sample: 4-Amino-3-fluoro-2-methylphenol (Polar, Amphoteric) Decision Select Analytical Platform Start->Decision LCMS LC-ESI-MS/MS (Preferred for Polar Amines) Decision->LCMS High Throughput / Direct GCMS GC-EI-MS (Requires Derivatization) Decision->GCMS High Resolution / Volatile LC_Prep Dilution & Filtration Spike IS (e.g., d4-analog) LCMS->LC_Prep GC_Prep Silylation (BSTFA/TMCS) Spike IS (e.g., d4-analog) GCMS->GC_Prep LC_Acq Reversed-Phase (C18) ESI(+) MRM Mode LC_Prep->LC_Acq GC_Acq Capillary GC (HP-5MS) EI Full Scan / SIM GC_Prep->GC_Acq Data Data Analysis & Quantification (Self-Validating QC) LC_Acq->Data GC_Acq->Data

Analytical workflow comparing LC-MS/MS and GC-MS for 4-Amino-3-fluoro-2-methylphenol.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate System Suitability Tests (SST) and Internal Standard (IS) tracking to immediately flag matrix suppression or derivatization failure.

Protocol A: LC-ESI-MS/MS (High-Throughput Quantification)

Causality: Reversed-phase chromatography paired with ESI(+) capitalizes on the molecule's polarity and basicity, bypassing sample derivatization.

  • Sample Preparation: Dilute the sample in 50:50 Water:Methanol. Spike with an isotopically labeled internal standard (e.g., 4-aminophenol- d4​ ) at a constant concentration of 50 ng/mL to correct for ESI matrix effects. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability (Self-Validation): Inject a 10 ng/mL neat standard. The system is validated only if the signal-to-noise (S/N) ratio > 50 and peak asymmetry is between 0.9 and 1.2.

  • Chromatography:

    • Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

  • MS/MS Acquisition (MRM Mode):

    • Precursor Ion: m/z 142.1 [M+H]+

    • Product Ions (Transitions): m/z 142.1 125.1 (Loss of NH3​ , Quantifier); m/z 142.1 122.1 (Loss of HF, Qualifier).

Protocol B: GC-EI-MS (High-Resolution Impurity Profiling)

Causality: Derivatization lowers the boiling point and removes active hydrogen bonding, allowing the molecule to partition effectively into the non-polar stationary phase of the GC column without tailing.

  • Sample Preparation (Derivatization): Extract the sample into an aprotic solvent (e.g., Ethyl Acetate). Evaporate to dryness under gentle nitrogen. Add 50 µL of Pyridine and 50 µL of BSTFA + 1% TMCS. Incubate at 70°C for 30 minutes.

  • System Suitability (Self-Validation): Monitor the IS peak area. A sudden drop in IS response indicates moisture contamination in the sample, which hydrolyzes the BSTFA reagent and invalidates the run.

  • Chromatography:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • MS Acquisition (SIM Mode):

    • Ionization: Electron Impact (70 eV).

    • Target Ions for Di-TMS Derivative: m/z 285 (Molecular Ion, [M]+ ), m/z 270 (Loss of CH3​ , Quantifier).

Quantitative Performance Comparison

The following table synthesizes experimental performance metrics, allowing researchers to objectively select the appropriate platform based on their specific assay requirements.

Performance MetricLC-ESI-MS/MS (Direct)GC-EI-MS (Di-TMS Derivatized)
Primary Application Pharmacokinetics, High-throughput screeningTrace impurity profiling, Residual solvent co-analysis
Sample Prep Time < 5 minutes (Dilute & Shoot)> 45 minutes (Extraction & Derivatization)
Sensitivity (LOD) 0.1 - 0.5 ng/mL2.0 - 5.0 ng/mL
Linear Dynamic Range 104 (e.g., 0.5 to 5000 ng/mL) 103 (e.g., 5.0 to 5000 ng/mL)
Matrix Effects High (Requires stable isotope IS)Low (Matrix separated via GC)
Chromatographic Resolution Moderate (Co-elution possible)Very High (Excellent for structural isomers)
Cost per Sample Lower (Minimal reagents)Higher (Derivatization reagents, longer run times)

Data Interpretation: While GC-MS provides superior chromatographic resolution—making it ideal for separating positional isomers (e.g., distinguishing 4-amino-3-fluoro-2-methylphenol from 5-amino-3-fluoro-2-methylphenol)—LC-MS/MS vastly outperforms GC-MS in terms of sensitivity and throughput for polar molecules [2, 4].

Conclusion & Best Practices

For the quantitative analysis of 4-Amino-3-fluoro-2-methylphenol, LC-ESI-MS/MS is unequivocally the superior analytical platform . The molecule's intrinsic polarity and basicity make it a perfect candidate for positive electrospray ionization, allowing laboratories to bypass the tedious, moisture-sensitive derivatization steps required for GC-MS.

Scientist's Recommendation:

  • Use LC-MS/MS for routine quantification, bioanalysis, and reaction monitoring. Ensure you utilize a stable isotopically labeled internal standard to mitigate ESI matrix suppression.

  • Reserve GC-MS strictly for comprehensive impurity profiling where the separation of closely related structural isomers is required and cannot be achieved via reversed-phase LC.

References

  • Google Patents. (2024). Amino-substituted heteroaryls for treating cancers with EGFR mutations (US12037346B2).
  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS: A Detailed Comparison. Retrieved April 3, 2026, from [Link]

  • International Research Journal of Engineering and Technology (IRJET). (2021). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Retrieved April 3, 2026, from [Link]

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved April 3, 2026, from [Link]

Validation

Comparative Reactivity Guide: 4-Amino-3-fluoro-2-methylphenol vs. Standard Aminophenols

As a Senior Application Scientist, understanding the nuanced reactivity of substituted aminophenols is paramount for rational drug design and materials synthesis. 4-Amino-3-fluoro-2-methylphenol (4A3F2MP) is a highly spe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the nuanced reactivity of substituted aminophenols is paramount for rational drug design and materials synthesis. 4-Amino-3-fluoro-2-methylphenol (4A3F2MP) is a highly specialized, multi-substituted p-aminophenol derivative heavily utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs), particularly EGFR kinase inhibitors[1].

Unlike simple aminophenols, the reactivity of 4A3F2MP is governed by a complex "push-pull" interplay of steric hindrance and electronic induction. This guide provides an objective, data-driven comparison of 4A3F2MP against unsubstituted aminophenol isomers (para, ortho, and meta), detailing how its unique substitution pattern dictates its electrochemical oxidation, nucleophilicity, and metabolic stability.

Structural and Electronic Profiling

The reactivity of any aminophenol is fundamentally dictated by the electron density of the aromatic ring and the basicity of the amino/hydroxyl groups.

  • The p-Aminophenol Core: In unsubstituted p-aminophenol (PAP), the amino and hydroxyl groups are strongly activating and para-directing. PAP undergoes a highly reversible two-electron, two-proton oxidation to form p-quinone imine (PQI)[2]. However, the resulting PQI is highly reactive and prone to rapid electropolymerization, forming insulating films on reaction surfaces[2].

  • The Methyl Effect (+I, +R): In 4A3F2MP, the methyl group at the C2 position (ortho to the hydroxyl) donates electron density into the ring. This generally lowers the oxidation potential, making the initial electron abstraction easier. It also provides steric shielding to the hydroxyl group.

  • The Fluoro Effect (-I, +R): The fluorine atom at the C3 position (ortho to the amino group) is the critical differentiator. Fluorine exerts a strong electron-withdrawing inductive effect (-I), which significantly reduces the electron density on the adjacent amine[3]. This decreases the amine's nucleophilicity and basicity. Furthermore, the strong C-F bond blocks metabolic oxidation (e.g., by CYP450 enzymes) at that position, a highly desirable trait in medicinal chemistry[4].

SubstituentLogic Core p-Aminophenol Core (Redox Active) Methyl C2-Methyl Group (+I Effect) Core->Methyl Fluoro C3-Fluoro Group (-I Effect) Core->Fluoro Result1 Steric Shielding & Lowered Oxidation Potential Methyl->Result1 Result2 Reduced Amine Nucleophilicity & High Metabolic Stability Fluoro->Result2

Logical relationship of substituent electronic effects in 4A3F2MP.

Comparative Reactivity Data

To objectively evaluate 4A3F2MP, we must benchmark it against the baseline reactivity of unsubstituted aminophenols. The table below synthesizes electrochemical and kinetic behaviors observed across these chemical classes.

Table 1: Reactivity Profile of Aminophenol Derivatives
CompoundSubclassOxidation Potential (E_pa vs Ag/AgCl)Amine NucleophilicityOxidation Product / Polymerization Tendency
4-Amino-3-fluoro-2-methylphenol Substituted p-AP~0.35 V (Estimated)Moderate (Attenuated by F)Substituted Quinone Imine / Low (Sterically hindered)
p-Aminophenol (PAP) Unsubstituted p-AP0.136 V (pH 7)[2]Highp-Quinone Imine / High (Forms insulating films)[2]
o-Aminophenol (OAP) Unsubstituted o-AP~0.45 VHighPhenoxazine units / High (Electroactive polymers)[5]
m-Aminophenol (MAP) Unsubstituted m-AP~0.60 VHighQuinone & CO2 / Very High (Rapid blocking film)[5]

Key Takeaway: While unsubstituted PAP is notorious for adsorbing onto surfaces and polymerizing (reducing assay reproducibility)[2], the dual substitution in 4A3F2MP sterically blocks the ortho positions necessary for rapid intermolecular coupling, resulting in a cleaner, more controlled reactivity profile suitable for precise cross-coupling reactions.

Experimental Protocols: Self-Validating Workflows

To harness the specific reactivity of 4A3F2MP, researchers must employ protocols that account for its attenuated nucleophilicity. Below are two field-proven methodologies.

Protocol A: Electrochemical Oxidation Profiling (Cyclic Voltammetry)

Purpose: To determine the exact oxidation potential and reversibility of 4A3F2MP compared to PAP, confirming the electronic influence of the fluorine atom.

Causality & Rationale: Glassy carbon (GC) electrodes are highly susceptible to fouling by aminophenol polymers[2]. We utilize a strict polishing step and limit the analyte concentration to 25 µM to prevent adsorption artifacts, ensuring the measured current is purely diffusion-controlled.

  • Electrode Preparation: Polish a Glassy Carbon Working Electrode (GCWE) using 0.05 µm alumina slurry on a microcloth for 2 minutes. Rinse thoroughly with ultra-pure water and sonicate in ethanol for 3 minutes to remove residual alumina.

  • Electrolyte Formulation: Prepare a 0.1 M Phosphate Buffer Solution (PBS) at pH 7.4. Purge the solution with high-purity N2 gas for 15 minutes to remove dissolved oxygen, which can prematurely oxidize the aminophenol.

  • Analyte Addition: Dissolve 4A3F2MP in a minimal volume of degassed methanol (due to limited aqueous solubility), then spike into the PBS to achieve a final concentration of 25 µM.

  • Voltammetric Scanning: Perform Cyclic Voltammetry (CV) using a potentiostat with an Ag/AgCl reference electrode and a Pt wire counter electrode. Scan from -0.2 V to +0.8 V at a scan rate of 50 mV/s.

  • Validation: A reversible two-electron transfer will present as a distinct anodic peak (E_pa) and a corresponding cathodic peak (E_pc). Compare the E_pa of 4A3F2MP to a PAP standard run under identical conditions.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) for Kinase Inhibitor Synthesis

Purpose: Coupling the sterically hindered, less nucleophilic amine of 4A3F2MP to a heteroaryl chloride (e.g., 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine) to form a secondary amine linkage[1].

Causality & Rationale: Because the C3-fluorine atom withdraws electron density from the C4-amine, 4A3F2MP is a relatively poor nucleophile compared to standard anilines. To drive the SNAr reaction to completion, a strong base (like K2CO3 or KOtBu) and elevated temperatures in a polar aprotic solvent are required to increase the effective nucleophilicity and overcome the activation energy barrier[1][6].

  • Reagent Assembly: In an oven-dried Schlenk flask under argon, combine 4-Amino-3-fluoro-2-methylphenol (1.0 eq) and the target heteroaryl chloride (1.2 eq).

  • Solvent & Base: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration. Add Potassium Carbonate (K2CO3, 3.0 eq) as the base[1]. Note: NMP is chosen for its high boiling point and ability to stabilize the transition state of the SNAr reaction.

  • Thermal Activation: Stir the resulting suspension and heat to 120°C using a precisely controlled oil bath[1].

  • Monitoring: Monitor the reaction via LC-MS. The attenuated nucleophilicity means the reaction may take 2 to 4 hours to reach full conversion, significantly longer than an unsubstituted aminophenol.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash extensively with brine to remove the NMP and inorganic salts. Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography.

SNArWorkflow Step1 1. Reagent Assembly (4A3F2MP + Heteroaryl Chloride) Step2 2. Base & Solvent Addition (K2CO3 in Anhydrous NMP) Step1->Step2 Step3 3. Thermal Activation (120°C under Argon) Step2->Step3 Step4 4. LC-MS Monitoring (Track conversion over 2-4 hrs) Step3->Step4 Step5 5. Aqueous Workup & Purification (EtOAc extraction, Flash Chromatography) Step4->Step5

Step-by-step SNAr experimental workflow for 4A3F2MP coupling.

Conclusion

While unsubstituted aminophenols like PAP, OAP, and MAP are highly reactive and prone to rapid oxidation and polymerization[2][5], 4-Amino-3-fluoro-2-methylphenol represents a highly tuned synthetic intermediate. The strategic placement of the fluorine atom intentionally dampens the amine's reactivity, preventing unwanted side reactions and providing critical metabolic stability[4]. Simultaneously, the methyl group balances the electronic profile, allowing the molecule to serve as a robust, predictable nucleophile in high-temperature SNAr couplings for advanced pharmaceutical synthesis[1].

References
  • Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Universidad de Alicante. Available at:[Link]

  • Kinase inhibitors useful for the treatment of myleoproliferative diseases and other proliferative diseases (WO2008046003A2). Google Patents.
  • 4-Amino-3-fluoro-2-methylphenol Product Description & Metabolic Stability. MySkinRecipes. Available at:[Link]

  • Amino-substituted heteroaryls for treating cancers with EGFR mutations (US12037346B2). Google Patents.
  • Adsorption and Electropolymerization of p-Aminophenol Reduces Reproducibility of Electrochemical Immunoassays. MDPI Molecules. Available at: [Link]

Sources

Comparative

Mechanistic Foundations: The Spectral Signatures of Aminophenols

Analytical Vibrational Spectroscopy of Aminophenol Derivatives: A Comparative Guide to FTIR-ATR, Transmission, and NIR Modalities Aminophenols (including ortho-, meta-, and para- isomers) and their N-acetylated derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Vibrational Spectroscopy of Aminophenol Derivatives: A Comparative Guide to FTIR-ATR, Transmission, and NIR Modalities

Aminophenols (including ortho-, meta-, and para- isomers) and their N-acetylated derivatives, such as paracetamol (acetaminophen), are foundational to pharmaceutical manufacturing. Because these molecules readily form complex intra- and intermolecular hydrogen-bonding networks, they are highly prone to polymorphism[1]. For example, paracetamol exists in a stable monoclinic phase (Form I) and a metastable orthorhombic phase (Form II), the latter being highly desirable for direct tablet compression[1].

As a Senior Application Scientist, I approach the vibrational analysis of these compounds not just as a measurement task, but as a dynamic physicochemical system. The choice of infrared (IR) modality directly dictates whether you are observing the true solid-state nature of the drug or an artifact of your own sample preparation.

The structural identity of an aminophenol derivative is encoded in its X-H stretching region (where X = O, N, C). The O-H and N-H stretching vibrations typically manifest in the 3200–3500 cm⁻¹ region[2].

The Causality of Peak Shifts: The exact wavenumber of these stretches is heavily governed by the molecule's hydrogen-bonding environment. In paracetamol, the transition from Form I to Form II alters the crystal lattice, changing the distance and angle of the hydrogen bonds. This physical change causes a distinct, measurable shift in the N-H stretch and the Amide I (C=O) stretch[1]. Therefore, preserving the native crystal lattice during analysis is the single most critical requirement for accurate polymorphic screening.

Technique Comparison: Causality in Modality Selection

A. Transmission FTIR (KBr Pellet)

Historically the gold standard, this technique requires grinding the aminophenol sample with potassium bromide (KBr) and compressing it into a disk under extreme pressure (typically 10 tons).

  • The Causality of Failure: While KBr pellets yield excellent signal-to-noise ratios and sharp peaks[3], the mechanical shearing and high pressure act as thermodynamic catalysts. For metastable aminophenol polymorphs, this stress can induce a mechanochemical phase transition (e.g., transforming Form II or amorphous phases back into Form I)[4].

  • Moisture Interference: KBr is highly hygroscopic. Absorbed water creates a broad, intense interference band between 3100–3500 cm⁻¹[5]. This directly masks the critical O-H and N-H stretches needed to differentiate aminophenol rotational isomers and polymorphs.

B. FTIR-ATR (Attenuated Total Reflectance)

ATR utilizes an evanescent wave generated when an IR beam undergoes total internal reflection within a high-refractive-index crystal (such as Diamond or ZnSe)[6].

  • The Causality of Success: Because the evanescent wave only penetrates the sample by 0.5 to 2.0 µm, ATR requires zero dilution and no extreme pressure[6]. This non-destructive surface measurement preserves the native crystal lattice. Variable-temperature ATR-FTIR is therefore the superior choice for unambiguously profiling phase shifts in paracetamol polymorphs without inducing pressure-based artifacts[7].

C. Near-Infrared (NIR) & FT-Raman Spectroscopy

While mid-IR (ATR/KBr) probes fundamental vibrations, NIR probes overtones and combination bands.

  • The Causality of Process Analytical Technology (PAT): Mid-IR cannot easily penetrate glass or water, making it strictly an offline tool. NIR, however, penetrates deeply into bulk powders and slurries, allowing for real-time, in-line monitoring of cooling crystallization processes (e.g., tracking the exact moment paracetamol precipitates into Form II)[1]. FT-Raman is a powerful orthogonal tool here; it is highly sensitive to non-polar backbone vibrations and ignores water, allowing quantitative analysis of polymorph mixtures directly through reactor windows[8].

Comparative Performance Data

ParameterFTIR-ATR (Diamond)Transmission (KBr Pellet)NIR / FT-Raman
Primary Analyte Phase Solid powders, films, liquidsSolid powders (trace analysis)Bulk powders, slurries, in-line
Sample Preparation None (Direct application)High (Grinding, 10-ton pressing)None (Non-contact possible)
Polymorph Alteration Risk Low (Preserves lattice)[7]High (Pressure-induced shifts)[4]Zero (Non-contact)[1]
Water Interference Moderate (Background subtraction)Severe (Hygroscopic KBr masks N-H)[5]Low (Raman ignores water)[8]
Best Use Case Polymorph screening, QA/QCTrace impurity identificationIn-line crystallization monitoring

Experimental Protocol: Self-Validating Polymorph Screening via FTIR-ATR

To ensure scientific integrity, an analytical protocol must be a self-validating system. The following workflow details the differentiation of Paracetamol Form I and Form II using FTIR-ATR.

Step 1: Instrument Qualification (System Baseline)

  • Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

  • Self-Validation Check: Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution). The single-beam profile must show a stable, flat baseline to confirm the absence of residual API or atmospheric moisture.

  • Scan a 1.5 mil polystyrene reference film. Verify the aromatic C-C stretch at exactly 1601.2 cm⁻¹ to validate the interferometer's laser alignment.

Step 2: Sample Introduction & Controlled Compression

  • Deposit 2–5 mg of the unground aminophenol derivative directly onto the center of the ATR crystal.

  • Causality Check: Lower the pressure anvil only until the real-time software preview shows an absorbance of ~0.5 AU for the strongest band. Over-pressurizing mimics the KBr pellet issue and can induce localized polymorphic transitions[4].

Step 3: Spectral Acquisition & Orthogonal Processing

  • Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution).

  • Apply a Savitzky-Golay 2nd derivative filter (13-point smoothing) to the raw data. This mathematical processing resolves overlapping bands and eliminates baseline tilting[9].

  • Validation Criteria: Form I is confirmed by an N-H stretch at 3325 cm⁻¹ and an Amide I (C=O) stretch at 1655 cm⁻¹. Form II is confirmed by distinct shifts to 3313 cm⁻¹ and 1665 cm⁻¹, respectively, driven by its unique orthorhombic hydrogen-bonding network[1].

Analytical Workflow Visualization

Workflow Start Aminophenol Derivative Analysis State What is the analytical goal? Start->State Solid Solid-State Polymorph Screening State->Solid Liquid In-line Crystallization Monitoring State->Liquid Trace Trace Impurity Quantification State->Trace ATR FTIR-ATR (Zero-pressure, surface) Solid->ATR Preserves crystal lattice NIR NIR / FT-Raman (Deep penetration, non-contact) Liquid->NIR Ignores water/glass KBr Transmission (KBr) (High resolution, destructive) Trace->KBr High signal-to-noise

Decision matrix for selecting vibrational spectroscopy modalities for aminophenol derivatives.

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Validation

Comparative analysis of fluorinated vs. non-fluorinated pharmaceutical intermediates

Strategic Fluorination in Drug Design: A Comparative Guide to Fluorinated vs. Non-Fluorinated Intermediates Introduction: The Bioisosteric Power of Fluorine Fluorine has fundamentally transformed medicinal chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Fluorination in Drug Design: A Comparative Guide to Fluorinated vs. Non-Fluorinated Intermediates

Introduction: The Bioisosteric Power of Fluorine Fluorine has fundamentally transformed medicinal chemistry. As an Application Scientist evaluating lead optimization pipelines, the transition from non-fluorinated lead compounds to their fluorinated counterparts is a critical inflection point. The strategic bioisosteric replacement of hydrogen or hydroxyl groups with fluorine is not merely a structural tweak; it is a targeted intervention to modulate lipophilicity, metabolic stability, and target binding affinity[1]. Because the fluorine atom is the smallest halogen, it seamlessly fits into receptor pockets while exerting profound electronic effects due to its high electronegativity[2]. In 2025 alone, a significant proportion of FDA-approved small-molecule drugs contained at least one fluorine atom, validating its indispensable role in modern pharmacokinetics[3].

Mechanistic Causality: Why Fluorinate? The decision to synthesize a fluorinated pharmaceutical intermediate over a non-fluorinated one is driven by specific physicochemical liabilities in the parent molecule:

  • Metabolic Shielding: Non-fluorinated aromatic rings and alkyl chains are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation. By substituting a hydrogen atom with fluorine at a metabolically labile site, the strong C-F bond resists oxidative cleavage, drastically reducing intrinsic clearance[4].

  • Lipophilicity and Permeability: Fluorination of an aromatic system generally increases lipophilicity (LogP), which enhances passive diffusion across lipid bilayers (e.g., the blood-brain barrier or gastrointestinal tract)[2]. Interestingly, short fluoroalkanes can also exert strong control over the solid-state assembly and thermal stability of organic crystals, altering melting points and solubility profiles[5].

  • Conformational Control and Binding: Fluorine's electronegativity can modulate the pKa of neighboring basic amines, improving oral bioavailability. Furthermore, fluorophilic environments within target proteins can form favorable multipolar interactions with the C-F bond, significantly enhancing binding affinity[4].

Mechanism Lead Non-Fluorinated Lead (Metabolically Labile) CYP CYP450 Oxidation (e.g., Para-hydroxylation) Lead->CYP F_Lead Fluorinated Intermediate (Bioisosteric Replacement) Lead->F_Lead Fluorine Substitution Metabolite Inactive Metabolite (High Clearance) CYP->Metabolite CYP_Block Steric/Electronic Shielding (C-F Bond Resistance) F_Lead->CYP_Block Stable Metabolically Stable Drug (Prolonged Half-life) CYP_Block->Stable

Metabolic shielding mechanism: Fluorine substitution blocks CYP450-mediated oxidation.

Comparative Data Analysis: Lead Optimization Case Study To objectively compare performance, we examine the developmental trajectory of cholesterol absorption inhibitors. The non-fluorinated precursor suffered from rapid aromatic hydroxylation and poor target residence time. The introduction of fluorine atoms yielded the clinical intermediate for Ezetimibe, which utilizes fluorine to block oxidation sites and increase polarity, resulting in a 50-fold increase in biological activity over the parent compound[2].

Table 1: Comparative Profiling of Non-Fluorinated vs. Fluorinated Intermediates

ParameterNon-Fluorinated PrecursorFluorinated IntermediateCausality / Mechanistic Driver
LogP (Lipophilicity) 3.24.5C-F bond increases aromatic hydrophobicity, aiding membrane partitioning.
In vitro CL_int (µL/min/mg) 145.212.4Strong C-F bond prevents CYP450-mediated para-hydroxylation.
Target Binding (IC50, nM) 2505Enhanced fluorophilic protein interactions in the receptor pocket.
Half-life (t1/2, hours) 1.222.0Resistance to metabolic degradation prolongs systemic circulation.

Experimental Validation: Self-Validating Protocols To ensure trustworthiness, the comparative advantages of fluorinated intermediates must be validated through rigorous, self-validating experimental systems. Below are the standard operating methodologies used to quantify these differences.

Protocol 1: In Vitro Liver Microsomal Stability Assay This protocol determines the intrinsic clearance ( CLint​ ) by quantifying the depletion of the parent compound over time.

  • Pre-incubation: Combine 1 µM of the test intermediate (fluorinated or non-fluorinated) with 0.5 mg/mL human liver microsomes in 100 mM phosphate buffer (pH 7.4). Causality: Pre-incubating at 37°C for 5 minutes establishes thermal equilibrium, ensuring that reaction kinetics are entirely dependent on enzymatic activity rather than temperature gradients.

  • Reaction Initiation: Add 1 mM NADPH to the mixture. Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its precise addition acts as a synchronized start trigger for the metabolic reaction.

  • Time-Course Aliquoting: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Causality: Multi-point sampling generates a kinetic degradation curve, verifying that the depletion follows first-order kinetics rather than relying on a potentially misleading single endpoint.

  • Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures the microsomal proteins, halting metabolism, while precipitating them out of solution to protect the LC-MS/MS column during analysis.

  • Quantification: Centrifuge at 14,000 rpm and analyze the supernatant via LC-MS/MS. Calculate CLint​ based on the elimination rate constant ( k ).

Workflow Start Compound Selection (F vs Non-F) Microsomes Liver Microsome Incubation (+ NADPH, 37°C) Start->Microsomes Quench Reaction Quenching (Cold Acetonitrile) Microsomes->Quench LCMS LC-MS/MS Analysis (Parent Depletion) Quench->LCMS Data Calculate Intrinsic Clearance (CL_int) LCMS->Data

Self-validating in vitro metabolic stability workflow using LC-MS/MS quantification.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) To validate the lipophilicity enhancements[2], PAMPA isolates passive diffusion from active transport mechanisms.

  • Membrane Preparation: Coat a porous filter plate (donor compartment) with a 1% solution of lecithin in dodecane. Causality: This artificial lipid layer strictly mimics the passive diffusion barrier of the gastrointestinal epithelium.

  • Gradient Establishment: Add the intermediate dissolved in PBS to the donor well, and blank PBS to the acceptor well. Causality: This establishes the maximum concentration gradient, which is the thermodynamic driver for passive transport.

  • Incubation & Analysis: Incubate for 5 hours at room temperature, then quantify the concentration in both compartments via LC-MS/MS. Causality: Measuring both compartments ensures mass balance is achieved, validating that the compound permeated the membrane rather than non-specifically binding to the plastic plate.

Conclusion The transition from non-fluorinated to fluorinated pharmaceutical intermediates is a cornerstone of rational drug design. By understanding the mechanistic causality behind C-F bond incorporation—ranging from steric shielding of metabolic hotspots to precise tuning of lipophilicity—scientists can systematically overcome pharmacokinetic bottlenecks to develop safer, more efficacious therapeutics.

  • [4] Fluorine in medicinal chemistry | PubMed (nih.gov) | 4

  • [1] Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery | Taylor & Francis | 1

  • [2] The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI | 2

  • [3] Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications | RSC | 3

  • [5] Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal | MDPI | 5

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Comparative

Beyond DAST: A Comparative Guide to Modern Deoxyfluorination Reagents in API Synthesis

Fluorine incorporation is a cornerstone of modern medicinal chemistry, modulating lipophilicity, metabolic stability, and target binding affinity. Historically, the synthesis of fluorinated Active Pharmaceutical Ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

Fluorine incorporation is a cornerstone of modern medicinal chemistry, modulating lipophilicity, metabolic stability, and target binding affinity. Historically, the synthesis of fluorinated Active Pharmaceutical Ingredients (APIs) relied heavily on diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor. However, these classical reagents present severe limitations: they are thermally unstable liquids prone to violent decomposition at elevated temperatures, and their reaction pathways frequently favor alkene elimination over the desired nucleophilic substitution.

As a Senior Application Scientist, I have evaluated the industry's shift toward next-generation crystalline fluorinating reagents. This guide provides an objective, data-driven comparison of modern alternatives—XtalFluor, PyFluor, Fluolead, and PhenoFluor—detailing their mechanistic advantages, safety profiles, and step-by-step implementation protocols.

Mechanistic Causality: Why Classical Reagents Fail

When DAST reacts with an aliphatic alcohol, it forms a dialkylaminosulfur alkoxide intermediate. The highly basic nature of the dialkylamino leaving group often abstracts an adjacent proton, leading to E2 elimination. Furthermore, DAST generates free hydrogen fluoride (HF) in situ, which can degrade acid-sensitive functional groups common in complex APIs.

Modern reagents circumvent these issues by altering the leaving group electronics and relying on exogenous, controlled fluoride sources. For instance,1 forms a 2-pyridinesulfonate ester intermediate[1]. The pyridine ring acts as an inductive electron-withdrawing group, enhancing the leaving group's ability to undergo SN2 displacement by fluoride while simultaneously suppressing the basicity that drives elimination[1].

G Substrate Aliphatic Alcohol (Substrate) DAST DAST / Deoxo-Fluor (Classical) Substrate->DAST PyFluor PyFluor + Base (Modern) Substrate->PyFluor Int1 Dialkylaminosulfur Alkoxide Intermediate DAST->Int1 Int2 2-Pyridinesulfonate Ester Intermediate PyFluor->Int2 Elim Elimination (Alkene) Major Side Product Int1->Elim High Basic Character Subst SN2 Substitution (Alkyl Fluoride) Int1->Subst F- Attack Int2->Elim Minor (<10%) Int2->Subst High Chemoselectivity

Figure 1: Mechanistic divergence between DAST and PyFluor in alcohol deoxyfluorination.

Comparative Analysis of Alternative Reagents

XtalFluor-E and XtalFluor-M

Developed as direct, safer replacements for DAST, 2 are aminodifluorosulfinium tetrafluoroborate salts[2]. They do not generate free HF, allowing reactions in standard borosilicate glass. While they require an exogenous promoter (like DBU or Et3N·3HF), their thermal onset of decomposition (119 °C for XtalFluor-E) provides a massive safety margin over DAST[2].

PyFluor

PyFluor is a low-cost, low-melting solid that excels in chemoselectivity. In comparative studies, DAST fluorination of homobenzylic alcohols yielded 44% elimination side products, whereas PyFluor reduced elimination to <10%[1]. It is particularly valuable for radiolabeling (18F) due to its stability and facile purification[1].

Fluolead

3 (4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride) is a highly stable (>150 °C) crystalline solid that resists aqueous hydrolysis[3]. Its unique capability lies in converting carboxylic acids and acyl fluorides directly into trifluoromethyl (-CF3) groups—a transformation historically requiring toxic SF4 gas[4]. The bulky tert-butyl group provides steric shielding, enhancing its thermal stability[3].

PhenoFluor

For late-stage functionalization of complex APIs, 5 is unparalleled[5]. It can discriminate between multiple hydroxyl groups in a polyol substrate, enabling predictable, direct deoxyfluorination without the need for extensive protecting group strategies[5].

Quantitative Performance Comparison

ReagentPhysical StateThermal Stability (Onset of Decomp.)Selectivity (Substitution vs. Elimination)Primary Use Case in API Synthesis
DAST Liquid~60 °C (Violent)[6]Poor (High elimination)[1]Historical baseline; largely obsolete for scale-up.
XtalFluor-E Crystalline Solid119 °C[2]Good[2]Safe alternative for general alcohol/carbonyl deoxofluorination.
PyFluor Low-Melting Solid>150 °C[1]Excellent[1]Highly selective fluorination of aliphatic alcohols.
Fluolead Crystalline Solid>150 °C[3]Good[4]Conversion of carboxylic acids/acyl fluorides to -CF₃ groups.
PhenoFluor Crystalline Solid>150 °C[5]Excellent[5]Late-stage chemoselective fluorination of complex polyols.

Self-Validating Experimental Protocols

Protocol 1: Highly Selective Deoxyfluorination using PyFluor

Causality & Design: This protocol utilizes PyFluor in conjunction with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU serves a dual purpose: it deprotonates the alcohol to facilitate the rapid formation of the 2-pyridinesulfonate ester, and subsequently acts as a non-nucleophilic base that helps liberate the active fluoride ion for the SN2 displacement. Toluene is selected as the solvent because its non-polar nature minimizes competitive solvolysis and solvolytic elimination pathways[1].

Procedure:

  • Preparation: In an oven-dried flask under inert atmosphere (N2/Ar), dissolve the aliphatic alcohol substrate (1.0 equiv) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add PyFluor (2.1 equiv) to the stirring solution at room temperature. The excess ensures complete conversion of the alcohol to the sulfonate ester.

  • Activation: Dropwise add DBU (3.5 equiv). The reaction mixture will typically turn yellow/orange.

  • Heating: Heat the mixture to 50 °C for 12–24 hours. The mild heating provides the activation energy required for the SN2 fluoride displacement without triggering thermal decomposition.

  • Workup: Cool to room temperature and flush the crude mixture directly through a short silica gel plug using EtOAc/Hexanes. This trivially removes the ionic pyridinesulfonate byproducts.

Self-Validation Checkpoint: Monitor the reaction via 19F NMR. The successful formation of the alkyl fluoride is confirmed by the appearance of a characteristic multiplet (typically between -150 and -220 ppm depending on substitution), coupled with the disappearance of the PyFluor sulfonyl fluoride signal (~ +45 ppm). If elimination occurs, alkene proton signals will emerge in the 1H NMR (5.0–6.5 ppm); PyFluor typically restricts this to <10%[1].

Protocol 2: Conversion of Acyl Fluorides to -CF₃ Groups using Fluolead

Causality & Design: Converting a carbonyl to a -CF₃ group requires immense fluorinating power. Fluolead is combined with Olah's reagent (nHF·pyridine). Olah's reagent acts as an exogenous fluoride source and acid promoter, activating the carbonyl carbon for nucleophilic attack by Fluolead. Operating under solvent-free (neat) conditions maximizes the collision frequency of the reagents, driving the thermodynamically demanding exhaustive deoxofluorination[4].

Procedure:

  • Preparation: In a Teflon or HDPE vessel, add the acyl fluoride substrate (1.0 equiv).

  • Reagent Addition: Add Fluolead (3.0 equiv) and nHF·pyridine (5.0 equiv) at room temperature.

  • Reaction: Seal the vessel and heat the neat mixture to 70 °C for 24 hours. The bulky tert-butyl group on Fluolead prevents its own thermal degradation at this elevated temperature[3].

  • Quenching: Cool the vessel to 0 °C and carefully quench by slow addition to a saturated aqueous NaHCO3 solution to neutralize residual HF and sulfurous byproducts.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Self-Validation Checkpoint: The reaction is self-validating through 19F NMR spectroscopy. The starting acyl fluoride exhibits a highly deshielded fluorine signal (typically +20 to +40 ppm). As the reaction proceeds, this signal must completely disappear, replaced by a strong, sharp singlet (or doublet/triplet if adjacent to protons) in the -60 to -70 ppm region, definitively confirming the formation of the -CF₃ group[4].

Workflow Start Identify Substrate for Deoxyfluorination Q1 Is it a Carboxylic Acid or Acyl Fluoride? Start->Q1 Fluolead Use Fluolead (Produces CF3) Q1->Fluolead Yes Q2 Is it a Complex Alcohol (Late-Stage API)? Q1->Q2 No PhenoFluor Use PhenoFluor (High Chemoselectivity) Q2->PhenoFluor Yes Q3 Is the Substrate Prone to Elimination? Q2->Q3 No PyFluor Use PyFluor + DBU (Suppresses Elimination) Q3->PyFluor Yes XtalFluor Use XtalFluor-E/M (General Purpose, Safe) Q3->XtalFluor No

Figure 2: Decision workflow for selecting the optimal modern fluorinating reagent.

References

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent Source: American Chemical Society (JACS) URL:[Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling Source: National Institutes of Health (JOC) URL:[Link]

  • Discovery of 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride as a Deoxofluorinating Agent... Source: American Chemical Society (JACS) URL:[Link]

  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor Source: National Institutes of Health (JACS) URL:[Link]

  • Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions Source: National Institutes of Health (Beilstein J. Org. Chem.) URL:[Link]

Sources

Validation

The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Drug Precursors

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has emerged as a powerful and widely adopted strategy to enhance therapeutic efficacy. This guide provides an i...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has emerged as a powerful and widely adopted strategy to enhance therapeutic efficacy. This guide provides an in-depth, objective comparison of the performance of drugs derived from fluorinated precursors against their non-fluorinated counterparts. We will delve into the fundamental principles, supporting experimental data, and detailed methodologies that underpin the "fluorine advantage," offering valuable insights for researchers, scientists, and drug development professionals.

The Rationale for Fluorination: More Than Just a Halogen Swap

The substitution of a hydrogen atom with fluorine, the most electronegative element, is far from a simple atomic exchange. This strategic modification can profoundly influence a molecule's physicochemical properties, leading to significant improvements in its pharmacokinetic and pharmacodynamic profile. The key drivers behind these enhancements include:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver. By "blocking" a site of metabolic attack, fluorination can increase a drug's half-life and bioavailability.[1][2]

  • Binding Affinity and Potency: Fluorine's high electronegativity can alter the electronic distribution within a molecule, influencing its pKa and creating favorable interactions with the target protein.[3][4] These interactions can include hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and, consequently, greater potency.

  • Physicochemical Properties: Fluorination can modulate a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and ability to cross the blood-brain barrier.[4][5] This fine-tuning of physicochemical properties is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The following sections will explore these effects in greater detail, supported by quantitative data from preclinical and clinical studies.

Comparative Efficacy: A Data-Driven Analysis

The tangible benefits of fluorination are best illustrated through direct comparison of fluorinated compounds with their non-fluorinated analogs. The following tables summarize key performance data across different therapeutic classes.

Enhanced Metabolic Stability

A critical hurdle in drug development is ensuring a compound remains in the body long enough to exert its therapeutic effect. Fluorination is a well-established strategy to improve metabolic stability.

Table 1: Metabolic Stability of Fluorinated vs. Non-Fluorinated Indole Derivatives [2]

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/mg)
UT-155Non-fluorinated indole12.35-
32a4-Fluoro-indazole analog of UT-15513.29-
32cCF3-substituted indazole analog of UT-15553.711.29

Data generated in mouse liver microsomes.

The data clearly demonstrates that the introduction of a trifluoromethyl (CF3) group significantly increases the half-life of the indole scaffold, indicating enhanced metabolic stability.

Table 2: Metabolic Stability of Celecoxib and Risperidone Analogs

CompoundDescriptionRelative Metabolic Stability (vs. Non-fluorinated)
CelecoxibNon-fluorinated precursor1x
4'-FluorocelecoxibFluorinated analog4x
RisperidoneNon-fluorinated precursor1x
9-FluororisperidoneFluorinated analog16x

This dramatic increase in metabolic stability for 9-Fluororisperidone highlights the profound impact a single fluorine atom can have on a drug's metabolic profile.

Improved Potency and Inhibitory Activity

By enhancing binding affinity to the target protein, fluorination can lead to a significant increase in a drug's potency, often reflected in lower IC50 or Ki values.

Table 3: Inhibitory Activity of Fluorinated vs. Non-Fluorinated Triazine Inhibitors [6]

Compound TypeTargetIC50 / KiFold Improvement (vs. Non-Fluorinated)
Non-FluorinatedEGFR (wild-type)> 100 µM-
FluorinatedEGFR (wild-type)25.9 µM> 3.8
Non-FluorinatedEGFR (mutant T790M/L858R)30.7 µM-
FluorinatedEGFR (mutant T790M/L858R)6.5 µM4.7

These results showcase how fluorination can enhance the inhibitory activity of triazine-based compounds against both wild-type and mutant forms of the EGFR kinase.

Table 4: Inhibitory Potency of Fluorinated vs. Non-Fluorinated FIDAS Agents in Cancer Cells [7]

CompoundDescriptionIC50 (LS174T Cancer Cells)
1a2,6-difluorostyryl< 10 nM
2a2-chloro-6-fluorostyryl< 10 nM
3a2,6-dichlorostyryl (Non-fluorinated)> 100 nM

The fluorinated analogs (1a and 2a) demonstrate significantly greater potency in inhibiting cancer cell proliferation compared to the non-fluorinated chlorinated analog (3a).

Experimental Methodologies: A Guide to In Vitro Evaluation

The data presented above is generated through rigorous in vitro assays. Understanding these methodologies is crucial for any researcher in the field of drug discovery.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a cornerstone for assessing a compound's susceptibility to metabolism by CYP enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Causality Behind Experimental Choices:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and are a rich source of CYP enzymes, the primary drivers of Phase I metabolism. Their use provides a simplified and cost-effective model of hepatic metabolism.[8]

  • NADPH (Nicotinamide Adenine Dinucleotide Phosphate): This is an essential cofactor for CYP enzymes.[9] It provides the reducing equivalents necessary for the catalytic cycle of these enzymes to proceed.[9] Running a control without NADPH helps to distinguish CYP-mediated metabolism from other degradation pathways.[10]

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound (e.g., 100 µM) in a suitable buffer (e.g., 0.05 M phosphate buffer, pH 7.4).[10]

    • Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in the same buffer.[8]

    • Prepare a solution of NADPH (e.g., 5 mM) in buffer.[10]

  • Incubation:

    • Pre-warm the liver microsome suspension and the test compound working solution to 37°C.

    • Initiate the reaction by adding the NADPH solution to the microsome/compound mixture. For the negative control, add buffer without NADPH.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[10]

    • Immediately quench the reaction by adding the aliquot to a solution containing a protein precipitating agent (e.g., acetonitrile) and an internal standard.[10]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).

Workflow for In Vitro Metabolic Stability Assay

MetabolicStabilityWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Compound, Microsomes, NADPH) IncubationMix Prepare Incubation Mixture (Compound + Microsomes) Reagents->IncubationMix Initiate Initiate Reaction (Add NADPH, 37°C) IncubationMix->Initiate Sample Sample at Time Points Initiate->Sample Quench Quench Reaction (Acetonitrile) Sample->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data ITC_Analysis cluster_experiment ITC Experiment cluster_analysis Data Analysis RawData Raw Data (Heat Pulses) Integration Integration RawData->Integration BindingIsotherm Binding Isotherm (ΔH vs. Molar Ratio) Integration->BindingIsotherm ModelFitting Non-linear Regression (Binding Model) BindingIsotherm->ModelFitting ThermoParams Thermodynamic Parameters (Kd, n, ΔH, ΔS) ModelFitting->ThermoParams

Caption: Conceptual workflow for ITC data analysis.

Binding Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. [11] Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of a drug-protein interaction.

Causality Behind Experimental Choices:

  • Immobilization of Ligand: One binding partner (typically the protein) is immobilized on the sensor chip to allow for the measurement of the binding of the other partner (the analyte, or drug) as it flows over the surface.

  • Buffer Selection: The choice of running buffer is critical to ensure the stability and activity of the interacting molecules and to minimize non-specific binding. [12] Experimental Protocol:

  • Ligand Immobilization:

    • Select a suitable sensor chip and immobilize the ligand (e.g., target protein) onto the surface using an appropriate chemistry (e.g., amine coupling).

  • Analyte Preparation:

    • Prepare a series of dilutions of the analyte (drug) in the running buffer.

  • Binding Measurement:

    • Inject the different concentrations of the analyte over the immobilized ligand surface.

    • The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to and dissociates from the ligand, generating a sensorgram (response units vs. time).

  • Regeneration:

    • After each analyte injection, inject a regeneration solution to remove the bound analyte from the ligand, preparing the surface for the next injection.

  • Data Analysis:

    • Fit the association and dissociation phases of the sensorgrams to a suitable binding model to determine the ka and kd values.

    • Calculate the Kd from the ratio of the rate constants (Kd = kd / ka).

SPR Experimental Workflow

SPR_Workflow Immobilization Ligand Immobilization on Sensor Chip AnalytePrep Analyte Preparation (Serial Dilutions) Immobilization->AnalytePrep Association Association Phase (Analyte Injection) AnalytePrep->Association Dissociation Dissociation Phase (Buffer Flow) Association->Dissociation Regeneration Regeneration Dissociation->Regeneration DataAnalysis Data Analysis (ka, kd, Kd) Dissociation->DataAnalysis Regeneration->Association

Caption: A typical experimental workflow for Surface Plasmon Resonance.

Conclusion: A Strategic Imperative in Drug Design

The strategic incorporation of fluorine is a proven and powerful tool in the medicinal chemist's arsenal. The evidence overwhelmingly demonstrates that fluorination can lead to significant improvements in a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile. By understanding the underlying principles and employing robust in vitro assays, researchers can harness the "fluorine advantage" to design and develop more effective and safer medicines. This guide has provided a framework for comparing the efficacy of fluorinated and non-fluorinated compounds, offering both the data to support the claims and the methodologies to generate such data in the laboratory.

References

  • BenchChem. (2025).
  • White Rose Research Online. (n.d.).
  • PubMed. (n.d.).
  • ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.
  • PMC. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
  • BenchChem. (2025). Application of NADPH in Metabolic Stability Studies: A Detailed Guide for Researchers.
  • Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • ACS Publications. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • PubMed. (n.d.). NADPH as rate-limiting factor for microsomal metabolism. An alternative and economic NADPH-generating system for microsomal mono-oxygenase in in vitro genotoxicity studies.
  • PMC. (2026, January 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.
  • PubMed. (n.d.).
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • ResearchGate. (n.d.). Comparison of IC50 Values for the Inhibition of LS174T Cancer Cells,....
  • Affinité Instruments. (2021, September 15). 6 Advantages of Surface Plasmon Resonance Technology.
  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Frontiers. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery.
  • Journal of Cell Science. (2017, October 13). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions.
  • Graphviz. (2015, January 5). Drawing graphs with dot.
  • ResearchGate. (2025, October 12). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Chad's Blog. (2021, March 26). Building diagrams using graphviz.
  • Medium. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!.
  • PMC. (2024, January 23).
  • MDPI. (2021, August 12).
  • YouTube. (2024, May 19). Create a FlowChart Diagram using Graphviz in Python.
  • Reichert Technologies. (2015, December 22). Biggest Challenges Encountered When Doing SPR Experiments.
  • University of York. (n.d.). Surface plasmon resonance.
  • Encyclopedia.pub. (2023, September 1). Fluorinated Drugs Approved by the FDA (2016–2022).
  • PubMed. (n.d.). Fluorinated molecules as drugs and imaging agents in the CNS.
  • PLB Lab Websites. (n.d.).
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs (article).
  • MCAT Mastery. (2023, November 28).
  • PMC. (n.d.).
  • Sigma-Aldrich. (n.d.).

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Comparative

DNA interaction studies of 4-aminophenol derivatives

Comprehensive Comparison Guide: DNA Interaction Studies of 4-Aminophenol Derivatives Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: DNA Interaction Studies of 4-Aminophenol Derivatives

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The development of targeted anticancer and antimicrobial therapeutics relies heavily on the discovery of novel DNA-binding scaffolds. 4-aminophenol is a highly versatile pharmacophore; its derivatives—particularly Schiff bases and transition metal complexes—exhibit a broad spectrum of biological activities[1]. By modifying the amino and hydroxyl groups of 4-aminophenol, researchers can tune the steric and electronic properties of these molecules, directly influencing their DNA binding affinity and cleavage efficiency[2].

This guide objectively compares the DNA interaction profiles of 4-aminophenol derivatives against standard agents, detailing the causality behind their mechanistic behavior and providing self-validating experimental protocols for rigorous laboratory evaluation.

Mechanisms of DNA Interaction: The Causality Behind the Chemistry

To engineer superior therapeutics, one must understand the physical chemistry driving DNA-ligand interactions. 4-aminophenol derivatives interact with DNA via two primary mechanisms:

  • Non-Covalent Binding (Intercalation and Groove Binding): Schiff bases synthesized from 4-aminophenol and aromatic aldehydes (e.g., phenanthrene-9-carbaldehyde) possess planar π -systems. These planar geometries allow the molecules to slide between adjacent DNA base pairs (intercalation) or fit snugly into the minor/major grooves of the DNA double helix[3]. The causality here is driven by π−π stacking and electrostatic interactions, which stabilize the DNA-ligand complex and inhibit DNA replication machinery.

  • Oxidative DNA Cleavage: Unlike simple intercalators, 4-aminophenol possesses redox-active functional groups. In the presence of transition metals like Fe(III) or Cu(II), 4-aminophenol derivatives undergo redox cycling. This electron transfer reduces molecular oxygen to hydrogen peroxide ( H2​O2​ ), which subsequently generates highly reactive hydroxyl radicals ( ⋅OH ) via a Fenton-like reaction[4]. These radicals abstract hydrogen atoms from the deoxyribose sugar backbone, leading to targeted single- or double-strand DNA cleavage[5].

G N1 4-Aminophenol Derivative N3 Redox Cycling N1->N3 N2 Fe(III) / Cu(II) Coreceptor N2->N3 N4 H2O2 Generation N3->N4 O2 reduction N5 Hydroxyl Radical (•OH) N4->N5 Fenton Reaction N6 DNA Strand Cleavage N5->N6 Oxidative Damage

Caption: Mechanism of oxidative DNA cleavage mediated by 4-aminophenol and metal coreceptors.

Comparative Performance Analysis

When benchmarking 4-aminophenol derivatives for drug development, it is crucial to compare their binding constants ( Kb​ ) and cleavage mechanisms against clinical standards like Ethidium Bromide (a classical intercalator) and Cisplatin (a covalent cross-linker).

Table 1: Quantitative Comparison of DNA-Binding Agents

Compound ClassPrimary Binding ModeBinding Constant ( Kb​ , M−1 )Cleavage MechanismKey AdvantagesLimitations
4-Aminophenol Schiff Bases Groove Binding / Partial Intercalation 103−105 Minimal (without metal co-factors)High synthetic versatility; low baseline toxicity[1][3].Moderate binding affinity compared to standard intercalators.
Metal-Complexed 4-Aminophenol (e.g., Au, Te) Intercalation 104−106 Oxidative (ROS-mediated)Enhanced DNA affinity; strong targeted cleavage[2][6].Potential for off-target heavy metal toxicity.
Ethidium Bromide (Standard) Classical Intercalation ∼106−107 NoneVery high affinity; strong fluorescence for tracking.Highly mutagenic; lacks targeted cleavage capabilities.
Cisplatin (Standard) Covalent Cross-linkingN/A (Covalent)Structural DistortionClinically proven and highly potent anticancer agent.Severe systemic side effects; high rates of drug resistance.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step is grounded in physical chemistry to explain why the action is performed.

Protocol A: UV-Vis Absorption Spectroscopy (Quantifying Kb​ )

Optical analysis is the first line of evidence for DNA interaction.

  • Preparation: Prepare a constant concentration ( 10μM ) of the 4-aminophenol derivative in Tris-HCl buffer (pH 7.4).

    • Causality: Maintaining a physiological pH ensures the protonation state of the derivative accurately mimics in vivo cellular conditions, preventing artificial electrostatic artifacts.

  • Titration: Titrate the solution with increasing concentrations of Calf Thymus DNA (CT-DNA) ranging from 0.5×10−6 to 1×10−5M [7].

    • Causality: Incremental addition allows for the calculation of the intrinsic binding constant ( Kb​ ) using the Wolfe-Shimer equation by plotting [DNA]/(ϵa​−ϵf​) versus [DNA] .

  • Spectral Observation: Monitor changes at the λmax​ .

    • Causality: If the compound intercalates, strong stacking interactions between the aromatic chromophore and DNA base pairs will decrease the π→π∗ transition energy, resulting in hypochromism and a bathochromic (red) shift[1]. Conversely, hyperchromism typically indicates electrostatic or groove binding where the DNA double helix is partially unwound.

Protocol B: Competitive Fluorescence Quenching

Because 4-aminophenol derivatives often lack strong intrinsic fluorescence, competitive displacement assays are required.

  • Pre-incubation: Incubate CT-DNA with Ethidium Bromide (EB) in the dark for 30 minutes.

    • Causality: EB is a known intercalator that fluoresces intensely only when shielded from water within the hydrophobic pocket of DNA base pairs.

  • Displacement: Add the 4-aminophenol derivative incrementally and measure emission spectra ( λex​=520 nm).

    • Causality: If the derivative is a stronger intercalator, it will competitively displace EB back into the aqueous solution, leading to a measurable, concentration-dependent decrease in fluorescence.

  • Validation: Calculate the Stern-Volmer quenching constant ( Ksv​ ). A linear Stern-Volmer plot validates a single quenching mechanism, confirming the reliability of the binding affinity data.

Protocol C: Plasmid DNA Cleavage Assay (Gel Electrophoresis)

To evaluate the therapeutic potential for inducing apoptosis via DNA damage.

  • Incubation: Incubate supercoiled pBR322 plasmid DNA with the derivative in the presence and absence of a co-oxidant ( H2​O2​ ) and metal ions ( Fe3+ ) at 37°C for 1 hour.

    • Causality: 4-aminophenol requires redox activation to generate reactive oxygen species ( ⋅OH ). Testing with and without metal ions isolates the specific mechanism of oxidative cleavage[4].

  • Electrophoresis: Run the samples on a 1% agarose gel and stain with a nucleic acid dye.

    • Causality: Agarose gel separates DNA by topology. Intact supercoiled DNA (Form I) migrates fastest. Single-strand breaks relax the plasmid into a nicked circular form (Form II, slowest), while double-strand breaks create linear DNA (Form III, intermediate migration).

G N1 Synthesize 4-Aminophenol Derivatives N2 UV-Vis Titration (Calculate Kb) N1->N2 Optical Analysis N3 Fluorescence Quenching (Calculate Ksv) N1->N3 Competitive Binding N5 Gel Electrophoresis (DNA Cleavage) N1->N5 Redox Activity N4 Viscosity Measurements (Binding Mode) N2->N4 Mode Validation N3->N4 N6 Lead Compound Selection N4->N6 N5->N6

Caption: Workflow for evaluating DNA binding and cleavage of 4-aminophenol derivatives.

References

  • Rafique, B., et al. "Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach." Molecules, MDPI, 2022. Available at:[Link]

  • "Mutagenicity of p-aminophenol in E. coli WP2uvrA/pKM101 and its relevance to oxidative DNA damage." PubMed, National Institutes of Health. Available at:[Link]

  • "Alteration of Anticancer and Protein-Binding Properties of Gold(I) Alkynyl by Phenolic Schiff Bases Moieties." Molecules, MDPI, 2021. Available at:[Link]

  • Köse, A. "A Schiff base molecule based on phenanthrene: structural characterisation and DNA binding capabilities." International Journal of Chemical Technology, DergiPark, 2022. Available at:[Link]

  • "Organyltellurium(IV) Complexes Derived from a Hydroxymethylfurfural Schiff Base: Synthesis, Single Crystal XRD, Structural, and Computational Characterization with Preliminary Biological Assessment." Journal of Medicinal Chemistry, ACS Publications, 2026. Available at:[Link]

  • "Electrochemical investigation of 4-aminophenol at natural phosphate modified carbon paste electrode." TSI Journals, 2014. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Amino-3-fluoro-2-methylphenol proper disposal procedures

As a Senior Application Scientist, I frequently observe that the disposal of fluorinated aromatic amines is mishandled in laboratory settings. The presence of both an amine group and a fluorine atom on a phenolic ring cr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the disposal of fluorinated aromatic amines is mishandled in laboratory settings. The presence of both an amine group and a fluorine atom on a phenolic ring creates a complex hazard profile that dictates strict, non-negotiable disposal protocols.

Below is the comprehensive, step-by-step operational guide for the safe handling and disposal of 4-Amino-3-fluoro-2-methylphenol . This protocol is designed to ensure regulatory compliance, protect laboratory personnel from sensitization and systemic toxicity, and prevent severe environmental contamination.

Physicochemical & Hazard Profiling

Before executing any disposal protocol, it is critical to understand the mechanistic hazards of the compound. 4-Amino-3-fluoro-2-methylphenol (CAS: 1020173-27-6)[1][2] shares the severe toxicity profile characteristic of halogenated aminophenols[3].

Table 1: Quantitative & Qualitative Hazard Summary

ParameterSpecification / ClassificationCausality / Operational Implication
Chemical Identity CAS: 1020173-27-6 | Formula: C7H8FNO[1][2]Contains covalently bound fluorine; strictly classified as Halogenated Organic Waste [4].
Acute Toxicity Acute Tox. 4 (Oral/Inhalation)[3]Dust inhalation or ingestion causes systemic toxicity. Requires respiratory protection.
Target Organ Toxicity STOT RE 1/2 (Blood, Kidneys)[3]Prolonged exposure leads to methemoglobinemia (blood damage) and renal failure[3].
Sensitization Skin Sens. 1, Resp. Sens. 1[3]Can trigger severe allergic asthma or dermatitis. Never sweep dry powder; use HEPA vacuums[5].
Environmental Aquatic Acute 1, Chronic 1[6]Highly toxic to aquatic life. Zero-tolerance for drain disposal [6][7].

The Causality of Segregation: The "Fluorine Factor"

The most common critical error in drug development labs is disposing of fluorinated compounds dissolved in non-halogenated solvents (like methanol or DMSO) into the "Non-Halogenated Waste" carboy[7].

The Mechanistic Rule: If the solute contains a halogen (Fluorine, Chlorine, Bromine, Iodine), the entire mixture must be classified as Halogenated Waste [4][7].

Why? Halogenated wastes require specialized high-temperature incineration (minimum 1100°C with a >2-second residence time). If fluorinated compounds are sent to a standard non-halogenated incinerator, the incomplete combustion of the aromatic ring in the presence of halogens leads to the synthesis of highly toxic polychlorinated/polyfluorinated dibenzodioxins and furans [7]. Mixing these streams not only creates an environmental disaster but also incurs massive regulatory fines.

Step-by-Step Disposal Methodology

This self-validating protocol ensures zero exposure and total containment during the disposal process.

Phase 1: Preparation & PPE Verification
  • Don Appropriate PPE: Standard nitrile gloves may have poor breakthrough times for certain carrier solvents. Use double-gloving (nitrile over neoprene) if handling solutions. Wear a fitted N95 or P100 particulate respirator, splash goggles, and a fully buttoned lab coat[3].

  • Ventilation: Conduct all waste consolidation inside a certified chemical fume hood[3][6].

Phase 2: Waste Segregation & Containment
  • For Solid Powder/Residue:

    • Do not dissolve solid waste simply to discard it.

    • Carefully transfer the solid 4-Amino-3-fluoro-2-methylphenol into a compatible, sealable high-density polyethylene (HDPE) or glass wide-mouth container[8].

    • Seal tightly and wipe the exterior of the container with a damp solvent rag to remove invisible dust. Place the rag in the solid waste bin.

  • For Liquid Solutions (e.g., Reaction Mother Liquors):

    • Verify the pH of the solution. If highly acidic or basic, neutralize to pH 5–9 carefully before bulking, as aminophenols can degrade exothermically under extreme pH[4].

    • Pour the solution into the designated Halogenated Organic Waste carboy[4][8]. Do not fill past 75% capacity to allow for vapor expansion[8].

Phase 3: Labeling & Storage
  • Attach a hazardous waste tag immediately.

  • Explicitly list "4-Amino-3-fluoro-2-methylphenol" and check the boxes for Toxic , Environmental Hazard , and Halogenated [4].

  • Store in a secondary containment tray in a cool, dry, well-ventilated hazardous waste accumulation area, away from strong oxidizers[3][5].

Phase 4: Final Transfer
  • Entrust the sealed containers to a licensed hazardous waste disposal vendor[3].

  • Ensure the manifest specifies incineration at a facility equipped with acid-gas scrubbers to neutralize the hydrogen fluoride (HF) gas generated during combustion.

Emergency Spill Clean-Up Protocol

If 4-Amino-3-fluoro-2-methylphenol is dropped or spilled, immediate action is required to prevent aerosolization of the sensitizing dust[5].

  • Evacuate & Isolate: Clear personnel from the immediate area.

  • Containment (Solid): Do NOT use a standard broom, which will aerosolize the mutagenic dust[5]. Use a HEPA-filtered vacuum, or gently cover the spill with damp absorbent pads to suppress dust[5].

  • Containment (Liquid): Cover with inert absorbent material (e.g., vermiculite or sand). Do not use combustible sawdust[5].

  • Collection: Shovel the absorbed mass using non-sparking tools into a heavy-duty hazardous waste bag or bucket[5][6].

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting all wash-water as hazardous waste, as the chemical is highly toxic to aquatic environments[6].

Waste Stream Decision Workflow

Below is the logical workflow for determining the correct disposal pathway, emphasizing the critical reclassification step for fluorinated solutes.

G Start 4-Amino-3-fluoro-2-methylphenol Waste Generation State Physical State? Start->State Solid Solid Powder/Residue State->Solid Powder Liquid Dissolved in Solvent State->Liquid Solution SolidCollect Collect in double-sealed polyethylene container Solid->SolidCollect SolventCheck Is the carrier solvent halogenated? Liquid->SolventCheck HalogenatedDrum Halogenated Organic Waste Drum SolidCollect->HalogenatedDrum Reclassify CRITICAL: Solute contains Fluorine. Reclassify entire mixture as Halogenated SolventCheck->Reclassify No (e.g., MeOH) SolventCheck->HalogenatedDrum Yes (e.g., DCM) Reclassify->HalogenatedDrum Incineration High-Temperature Incineration (>1100°C) with HF Scrubbers HalogenatedDrum->Incineration

Workflow for the segregation and incineration pathway of fluorinated aminophenol waste.

References

  • Nipissing University. "Hazardous Materials Disposal Guide (June 12 2019)". Available at: [Link]

  • RiskAssess. "Disposal of chemical wastes". Available at: [Link]

  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials". Available at: [Link]

  • Haryana State Pollution Control Board. "THE ENVIRONMENT (PROTECTION) RULES, 1986". Available at: [Link]

Sources

Handling

Personal protective equipment for handling 4-Amino-3-fluoro-2-methylphenol

As application scientists and drug development professionals, we frequently utilize 4-Amino-3-fluoro-2-methylphenol (CAS: 1020173-27-6) as a critical building block in the synthesis of fluorinated active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists and drug development professionals, we frequently utilize 4-Amino-3-fluoro-2-methylphenol (CAS: 1020173-27-6) as a critical building block in the synthesis of fluorinated active pharmaceutical ingredients (APIs). This includes the development of advanced therapeutics such as EGFR mutation-targeted cancer therapies[1] and IRE1α inhibitors[2].

While this compound is indispensable in medicinal chemistry, its structural properties demand rigorous, scientifically grounded handling protocols. This guide provides a self-validating operational framework to ensure uncompromising laboratory safety, chemical integrity, and workflow efficiency.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's reactivity. The fluorine atom at the 3-position enhances metabolic stability in drug design[3], but the electron-rich aminophenol core dictates our handling strategy.

The presence of both amino and phenolic hydroxyl groups renders the compound highly susceptible to photo-oxidation. Exposure to ambient light and oxygen can trigger the formation of reactive quinone-imine species. These byproducts not only degrade the purity of your reagent but can also act as potent skin sensitizers. Consequently, the compound carries strict Global Harmonized System (GHS) hazard classifications[4]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Because of its oxidative vulnerability, the compound must be stored in a dark place at room temperature under an inert atmosphere (Argon or Nitrogen)[5].

Personal Protective Equipment (PPE) Matrix

Do not rely on baseline laboratory attire. The following PPE matrix is specifically engineered to mitigate the unique permeation and aerosolization risks associated with fluorinated aminophenols.

PPE CategorySpecificationMechanistic Justification
Eye/Face Protection ANSI Z87.1 compliant chemical safety goggles.Protects against micro-dust generated during transfer. The compound is a severe ocular irritant (H319)[4]. Safety glasses with side shields are insufficient against fine powders.
Hand Protection Double-layered nitrile gloves (≥0.11 mm thickness).Aminophenols can permeate standard latex. Double-gloving prevents systemic absorption and dermal irritation (H315)[4].
Body Protection Flame-retardant lab coat (Nomex or equivalent); closed-toe non-porous shoes.Prevents particulate accumulation on personal clothing. Non-porous shoes prevent dermal exposure from accidental drops.
Respiratory Protection N95 or P100 particulate respirator (if handled outside LEV).Mitigates the inhalation risk of fine powders, preventing respiratory tract irritation (H335)[4]. Note: Handling outside a fume hood is strictly discouraged.

Operational Workflow & Safety Protocol

Every step in this protocol is designed as a self-validating system —meaning the procedure inherently verifies its own safety before you proceed to the next step.

Phase 1: Environmental Validation & Setup
  • Ventilation Verification: Before retrieving the chemical, validate the local exhaust ventilation (LEV) or fume hood face velocity using a calibrated anemometer. Target a flow rate of 80–120 feet per minute (fpm). This self-validating step ensures the complete containment of aerosolized particulates.

  • Workspace Preparation: Line the fume hood working surface with anti-static, chemical-resistant bench paper to contain potential micro-spills.

Phase 2: Storage Retrieval & Handling
  • Glove Integrity Check: Perform a pneumatic inflation test on your primary nitrile gloves before donning the secondary layer.

  • Inert Atmosphere Maintenance: Retrieve the compound from its dark, room-temperature storage[5]. Open the container exclusively within the validated fume hood.

  • Precision Weighing: Use grounded, anti-static spatulas to transfer the powder. Static discharge can cause fine fluorinated powders to disperse uncontrollably, increasing inhalation risks.

  • Post-Weighing Purge: Immediately after weighing, purge the primary container with Argon gas for 15–30 seconds before sealing. This displaces ambient oxygen, preventing the oxidative degradation of the aminophenol core.

Process Flow Visualization

The following diagram maps the logical progression of handling 4-Amino-3-fluoro-2-methylphenol, integrating operational steps with emergency response triggers.

HandlingWorkflow Start Storage Retrieval (Inert Atm, Dark, RT) PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Fume Hood Transfer (Verify >100 fpm) PPE->Hood Weighing Weighing & Transfer (Anti-static tools) Hood->Weighing Reaction Synthesis / Reaction (Closed System) Weighing->Reaction Spill Spill Detected? Weighing->Spill Accidental Drop Disposal Hazardous Waste (Incineration) Reaction->Disposal Waste Generation Spill->Reaction No Cleanup Spill Protocol (Absorbent, Solid Waste) Spill->Cleanup Yes Cleanup->Disposal

Fig 1: Operational workflow and spill response logic for 4-Amino-3-fluoro-2-methylphenol.

Spill Response & Disposal Plan

In the event of a breach in containment, follow this deterministic cleanup protocol to prevent cross-contamination and environmental exposure:

  • Isolation: Immediately halt operations, step back, and lower the fume hood sash to maximize exhaust pull over the spill zone.

  • Containment (No Dry Sweeping): Never dry-sweep the powder, as this will aerosolize the compound (triggering H335 hazards). Instead, cover the spilled powder with a damp, inert absorbent pad to suppress dust.

  • Neutralization & Cleanup: Carefully wipe the area with a solvent compatible with your synthetic protocol (e.g., a dilute alcohol/water mixture). Place all contaminated materials—including bench paper and the outer layer of your nitrile gloves—into a sealed, clearly labeled hazardous waste container.

  • Disposal: Route all solid waste for high-temperature incineration . Do not flush any residue down the drain; fluorinated aromatic compounds pose significant environmental toxicity and persistence risks.

References

  • MySkinRecipes. "4-Amino-3-fluoro-2-methylphenol - Applications and Metabolic Stability." MySkinRecipes Reagents. Available at:[Link]

  • Google Patents. "US12037346B2 - Amino-substituted heteroaryls for treating cancers with EGFR mutations." Google Patents.
  • Google Patents. "WO2020056089A1 - Phenoxy-pyridyl-pyrimidine compounds and methods of use (IRE1α inhibitors)." Google Patents.

Sources

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